Product packaging for 1-Bromo-3-fluoro-5-nitrobenzene(Cat. No.:CAS No. 7087-65-2)

1-Bromo-3-fluoro-5-nitrobenzene

Cat. No.: B1283554
CAS No.: 7087-65-2
M. Wt: 220 g/mol
InChI Key: SWXVEPMSQBEVRH-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrFNO2 and its molecular weight is 220 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO2 B1283554 1-Bromo-3-fluoro-5-nitrobenzene CAS No. 7087-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-5-nitrobenzene
Source PubChem
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InChI

InChI=1S/C6H3BrFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVEPMSQBEVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567064
Record name 1-Bromo-3-fluoro-5-nitrobenzene
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7087-65-2
Record name 1-Bromo-3-fluoro-5-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-fluoro-5-nitrobenzene
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Record name 3-Bromo-5-fluoronitrobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

1-Bromo-3-fluoro-5-nitrobenzene, identified by the CAS number 7087-65-2 , is a highly functionalized aromatic compound that serves as a cornerstone intermediate in synthetic chemistry.[1][2][3][4] Its strategic arrangement of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—on a benzene ring imparts a unique and powerful reactivity profile. The electron-withdrawing nature of the nitro and fluoro substituents renders the aromatic ring electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution. Simultaneously, the bromine atom provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the nitro group can be readily transformed into an amino group, opening avenues for further derivatization.

This guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, elucidate its core reactivity through mechanistic principles, detail its applications, and provide comprehensive safety protocols.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. This compound is typically a pale yellow solid under standard conditions.[1]

PropertyValueSource
CAS Number 7087-65-2[1][2][3][4]
Molecular Formula C₆H₃BrFNO₂[1][2]
Molecular Weight 220.00 g/mol [2]
Appearance Pale yellow solid[1]
Boiling Point 245.5°C at 760 mmHg (Predicted)[3]
Density 1.8 ± 0.1 g/cm³ (Predicted)[3]
XLogP3 2.5[2][3]
Topological Polar Surface Area 45.8 Ų[2]

Part 2: Synthesis and Manufacturing Insights

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning regarding the sequence of functional group introduction. A common and effective route involves the modification of a pre-existing, substituted aniline, leveraging the powerful Sandmeyer reaction.

Protocol: Synthesis from 2-Bromo-4-fluoro-6-nitroaniline

A documented laboratory-scale synthesis involves the deamination of 2-bromo-4-fluoro-6-nitroaniline.[4] This process proceeds via the formation of a diazonium salt, which is subsequently reduced to remove the amino group.

Step-by-Step Methodology:

  • Diazotization: To a solution of 2-bromo-4-fluoro-6-nitroaniline (3 mmol) in ethanol (3 mL) at 0°C, add 6 mL of 60% sulfuric acid.

  • Slowly add sodium nitrite (6 mmol) in portions, maintaining the temperature between 0-5°C. Continue stirring for 1 hour. The formation of the diazonium salt is critical and must be performed under cold conditions to prevent premature decomposition.

  • Reduction (Deamination): Add ferrous sulfate heptahydrate (6 mmol) to the reaction mixture. The Fe(II) salt acts as the reducing agent to replace the diazonium group with a hydrogen atom.

  • Continue stirring for an additional 3 hours, allowing the reaction to proceed to completion.

  • Workup and Purification: Concentrate the reaction mixture. Add water and perform an extraction with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using preparative thin-layer chromatography (TLC) with a dichloromethane/methanol (60:1) eluent to yield this compound as a yellow solid.[4]

Synthesis_Workflow start 2-Bromo-4-fluoro-6-nitroaniline reagents1 1. NaNO₂, H₂SO₄, EtOH 2. 0-5°C start->reagents1 Diazotization intermediate Diazonium Salt Intermediate reagents1->intermediate reagents2 FeSO₄·7H₂O intermediate->reagents2 Reduction product This compound reagents2->product

Caption: Synthetic pathway for this compound.

Part 3: Chemical Reactivity and Mechanistic Pathways

The utility of this compound stems from the distinct reactivity of its functional groups. The interplay between these groups allows for selective transformations at different positions on the aromatic ring.

A. Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring is significantly electron-deficient, making it highly susceptible to nucleophilic attack. This is the cornerstone of its reactivity. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]

The rate-determining step is the initial attack by the nucleophile.[6] The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[5] In SₙAr reactions, the leaving group ability often follows the trend F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and thus more susceptible to nucleophilic attack.[6] Therefore, under many conditions, the fluorine atom would be preferentially displaced over the bromine atom.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

B. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed reactions. The Suzuki-Miyaura coupling is a preeminent example, reacting an organoboron species with an organic halide.[7][8]

This reaction transforms this compound into more complex biaryl structures, which are common motifs in pharmaceuticals. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst.[7][8]

Suzuki_Coupling_Workflow substrate 1-Bromo-3-fluoro- 5-nitrobenzene reaction_step Reaction Mixture in Solvent (e.g., Dioxane/Water) substrate->reaction_step boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->reaction_step catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_step base Base (e.g., K₂CO₃) base->reaction_step product Biaryl Product reaction_step->product Heat

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

C. Reduction of the Nitro Group

The nitro group is a versatile functional group primarily because it can be reliably reduced to a primary amine (-NH₂). This transformation is fundamental in synthetic chemistry as it introduces a nucleophilic and basic site into the molecule, enabling a vast array of subsequent reactions such as amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocycles.

A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other sensitive functional groups.[9] Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). Care must be taken to select conditions that do not cause dehalogenation.[9]

Part 4: Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs).

  • Role of Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve pharmacokinetic profiles.

  • Synthetic Vectorality: The three distinct functional groups offer orthogonal reactivity, allowing for a stepwise and controlled assembly of complex molecular architectures. A typical synthetic sequence might involve:

    • A Suzuki coupling at the bromine position to build a core biaryl structure.

    • Nucleophilic substitution of the fluorine atom to introduce another key fragment.

    • Reduction of the nitro group to an amine, followed by further elaboration.

This strategic approach allows medicinal chemists to rapidly generate libraries of diverse compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Part 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are paramount for ensuring laboratory safety.

GHS Hazard Classification

This compound is classified as hazardous. The following table summarizes the GHS hazard statements based on aggregated data.[3]

Hazard CodeStatement
H302Harmful if swallowed

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P321, P322, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501.[3]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If working with fine powders or if ventilation is inadequate, use a NIOSH-approved respirator.

Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined and predictable reactivity, stemming from its unique trifunctional substitution pattern, provides chemists with a reliable platform for the construction of complex and high-value molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in advancing scientific discovery.

References

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  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
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  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

Introduction: The Strategic Importance of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-3-fluoro-5-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecules. This compound (CAS No: 7087-65-2) has emerged as a compound of significant interest due to its unique trifunctionalized aromatic scaffold.[1] The specific arrangement of a bromine atom, a fluorine atom, and a nitro group on the benzene ring creates a versatile platform for a wide array of chemical transformations.[1][2]

The electron-withdrawing nature of the nitro and halogen substituents renders the aromatic ring highly electron-deficient, predisposing it to specific reaction pathways, most notably nucleophilic aromatic substitution (SNAr).[3][4] Furthermore, each functional group offers a distinct handle for synthetic manipulation: the bromine atom serves as a key coupling partner in metal-catalyzed reactions, the nitro group can be readily reduced to a versatile amino group, and the fluorine atom can profoundly influence the physicochemical and pharmacological properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity.[2][5]

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation for its application in synthesis and drug design. This compound is typically a pale yellow solid.[1] Key quantitative data are summarized below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 7087-65-2[1][6][7]
Molecular Formula C₆H₃BrFNO₂[1][6]
Molecular Weight 220.00 g/mol [6]
Appearance Yellow Solid[1]
ACD/LogP 2.29[1]
Polar Surface Area 45.8 Ų[6]
Index of Refraction 1.597[1]
Molar Refractivity 38.173 cm³[1]
Vapor Pressure 0.029 mmHg at 25°C[1]
Solubility Sparingly soluble in water[1]

Synthesis of this compound

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity.[8] A common and effective route to this compound involves the diazotization of a pre-functionalized aniline precursor, followed by a Sandmeyer-type reaction or reduction.[7]

G cluster_0 Diazotization cluster_1 Deamination A 2-Bromo-4-fluoro- 6-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C C 1-Bromo-3-fluoro- 5-nitrobenzene B->C FeSO₄·7H₂O (Reduction)

Caption: Synthetic pathway from a substituted aniline to the target compound.

Experimental Protocol: Synthesis from 2-Bromo-4-fluoro-6-nitroaniline

This protocol is based on a reported procedure for the deamination of a substituted aniline to achieve the target compound.[7]

Expertise & Causality: The reaction proceeds in two main stages. First, the primary amine of the starting material is converted into a diazonium salt using sodium nitrite under acidic conditions (sulfuric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Second, the diazonium group is removed and replaced with a hydrogen atom (deamination) using a reducing agent, ferrous sulfate heptahydrate.

Methodology:

  • Reaction Setup: To a solution of 2-bromo-4-fluoro-6-nitroaniline (3.0 mmol, 702 mg) in ethanol (3 mL), add 6 mL of 60% sulfuric acid while maintaining the temperature at 0 °C in an ice bath.

  • Diazotization: Slowly add sodium nitrite (6.0 mmol, 414 mg) in batches, ensuring the temperature remains between 0-5 °C. Stir the mixture for 1 hour at this temperature. Self-Validation: The formation of the diazonium salt is critical; maintaining low temperature prevents its premature decomposition.

  • Deamination/Reduction: Add ferrous sulfate heptahydrate (6.0 mmol, 4.38 g) to the reaction mixture. Continue stirring for an additional 3 hours. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Workup and Extraction: Upon reaction completion, concentrate the mixture under reduced pressure. Add water to the residue and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent. Purify the resulting residue by preparative TLC using a dichloromethane/methanol (60/1) eluent system to yield this compound as a yellow solid.[7]

Chemical Reactivity and Synthetic Utility

The unique arrangement of substituents governs the reactivity of this compound, making it a valuable intermediate. The strong electron-withdrawing capacity of the nitro group, augmented by the inductive effects of the halogens, deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[3][9]

G cluster_0 Key Transformations center 1-Bromo-3-fluoro- 5-nitrobenzene A Nucleophilic Aromatic Substitution (SNAr) center->A Nu⁻ (e.g., RO⁻, R₂NH) (Displaces F or Br) B Nitro Group Reduction center->B [H] (e.g., SnCl₂, H₂/Pd) (NO₂ → NH₂) C Metal-Catalyzed Cross-Coupling center->C R-B(OH)₂ (Suzuki) R-H (Heck) (Reacts at C-Br)

Caption: Major reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The positions ortho and para to the strongly deactivating nitro group are highly activated for nucleophilic attack.[9] In this molecule, the C-F and C-Br bonds are susceptible to displacement. Due to the high electronegativity and the nature of the C-F bond, the fluorine atom is often more readily displaced than bromine in SNAr reactions, a somewhat counterintuitive result that is attributed to the rate-determining step being the initial nucleophilic attack, which is favored at the more electron-poor carbon attached to fluorine.[4]

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine (aniline derivative) using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd).[3][10] This transformation is fundamental in drug development, as the resulting amine provides a nucleophilic center for amide bond formation, sulfonylation, or diazotization to introduce further diversity.[2]

Experimental Protocol: Nitro Group Reduction to 3-Bromo-5-fluoroaniline

Expertise & Causality: Tin(II) chloride in an acidic medium (concentrated HCl) is a classic and effective method for reducing aromatic nitro groups while preserving sensitive functional groups like halogens, which might be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-Bromo-5-fluoroaniline. Further purification can be achieved via column chromatography if necessary.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.[2][10] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds and allowing for the construction of complex molecular architectures from the this compound scaffold.[10]

Spectroscopic Characterization

Accurate structural elucidation relies on a combination of spectroscopic techniques. The predicted data for this compound are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The protons will exhibit complex splitting patterns (multiplets) due to coupling with each other (meta-coupling) and with the ¹⁹F nucleus.

  • ¹⁹F NMR: A single resonance is expected. This signal would be split into a triplet by the two adjacent ortho protons. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.[3][11]

  • ¹³C NMR: Six distinct signals are anticipated in the aromatic region. The carbon atoms bonded to bromine and fluorine will show characteristic chemical shifts, and the C-F coupling will be observable as a large doublet for the carbon attached to fluorine.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching band would appear in the 1100-1250 cm⁻¹ region, and C-Br stretching would be observed at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.[3]

Safety and Handling

This compound must be handled with appropriate caution in a laboratory setting.[6]

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12] All handling of the solid or its solutions should be conducted in a well-ventilated chemical fume hood.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a synthetically valuable and strategically important building block for chemical research and drug development. Its trifunctional nature allows for a diverse range of selective chemical modifications, including nucleophilic aromatic substitution, nitro group reduction, and metal-catalyzed cross-coupling. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this compound in the synthesis of complex and potentially bioactive molecules.

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  • ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR1.
  • ChemScene. (n.d.). 5-bromo-1-fluoro-3-methyl-2-nitrobenzene.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

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An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3-fluoro-5-nitrobenzene is a trifunctionalized aromatic compound that has emerged as a strategically significant building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling, a fluorine atom for modulating pharmacokinetic properties, and a nitro group that is both a potent electron-withdrawing group and a precursor to a versatile amine—provides a rich platform for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery. Detailed experimental protocols for its synthesis and key transformations are provided to empower researchers in leveraging this versatile intermediate for the development of novel therapeutic agents.

Core Molecular Profile

This compound is a pale yellow solid at room temperature.[1] Its identity and fundamental physicochemical properties are critical for its application in synthesis and are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 7087-65-2Guidechem[1]
Molecular Formula C₆H₃BrFNO₂PubChem[2]
Molecular Weight 220.00 g/mol PubChem[2]
Appearance Pale yellow solidGuidechem[1]
Topological Polar Surface Area 45.8 ŲPubChem[2]
XLogP3-AA 2.5PubChem[2]
Canonical SMILES C1=C(C=C(C=C1F)Br)[O-]PubChem[2]
InChIKey SWXVEPMSQBEVRH-UHFFFAOYSA-NPubChem[2]

Strategic Synthesis

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry. A common pitfall is to attempt functionalization on a strongly deactivated ring. For instance, beginning with nitrobenzene would render subsequent electrophilic halogenation steps challenging due to the powerful deactivating nature of the nitro group.[3]

A more robust and field-proven strategy involves the late-stage nitration of a pre-functionalized precursor. The synthesis of this compound is most effectively achieved through the regioselective nitration of 1-bromo-3-fluorobenzene. The fluorine and bromine atoms are ortho-, para-directing; however, the position meta to both (C5) is sterically accessible and electronically favorable for nitration.

G Precursor 1-Bromo-3-fluorobenzene Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product This compound Reagents->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Electrophilic Nitration

This protocol describes the laboratory-scale synthesis of this compound from 1-bromo-3-fluorobenzene.

Materials:

  • 1-bromo-3-fluorobenzene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid (25 mL) to 0-5 °C using an ice bath.

  • Nitrating Mixture Preparation: Slowly add 1-bromo-3-fluorobenzene (10.0 g, 57.1 mmol) to the cold, stirring sulfuric acid. Once dissolved, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, 68.6 mmol) to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker. A precipitate should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL). The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pale yellow solid.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is derived from the distinct reactivity of its three functional groups, which can be addressed selectively.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, which is a cornerstone transformation in the synthesis of pharmaceuticals. This amine serves as a handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.[4]

Experimental Protocol: Nitro Group Reduction to 3-Bromo-5-fluoroaniline

This protocol is adapted from a standard procedure for nitroarene reduction.[5]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 g, 4.55 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (5.13 g, 22.7 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. Caution: This is an exothermic reaction and may cause effervescence.

  • Extraction: Extract the resulting slurry with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-bromo-5-fluoroaniline.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is one of the most powerful methods for forming C-C bonds and is extensively used in drug discovery to construct biaryl scaffolds.[5] The electron-deficient nature of the aromatic ring in this compound can facilitate the initial oxidative addition step of the catalytic cycle.

G L2Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition L2Pd0->OxAdd + Ar-Br ArPdBr Ar-Pd(II)L₂(Br) (Intermediate) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal + R-B(OR)₂ (Boronic Acid/Ester) ArPdR Ar-Pd(II)L₂(R) (Intermediate) Transmetal->ArPdR - Br-B(OR)₂ RedElim Reductive Elimination ArPdR->RedElim RedElim->L2Pd0 (Catalyst Regeneration) Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[3] This activates the positions ortho and para to the nitro group for Nucleophilic Aromatic Substitution (SNAr). While the bromine is para to the nitro group, the fluorine is ortho. Due to the high electronegativity and the strength of the C-F bond, the C-Br bond is typically more labile in cross-coupling, but in SNAr, the C-F bond can also be targeted by strong nucleophiles. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, and fluoride is a good leaving group in the context of SNAr on highly electron-deficient rings.

Role in Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity by participating in favorable intermolecular interactions.[4][6] this compound serves as a key intermediate that allows for the introduction of a fluorinated aromatic moiety into a drug candidate.[4] Its trifunctional nature enables a divergent synthetic approach, where each functional group can be manipulated to build a library of complex analogues for structure-activity relationship (SAR) studies. This compound has been identified as an intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents.[3][4]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate caution. It is classified as harmful and an irritant.

Table 2: GHS Hazard Information

Hazard ClassCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem[2]
Acute Toxicity, DermalH312Harmful in contact with skinPubChem[2]
Skin IrritationH315Causes skin irritationPubChem[2]
Eye IrritationH319Causes serious eye irritationPubChem[2]
Acute Toxicity, InhalationH332Harmful if inhaledPubChem[2]

Handling:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

References

  • BenchChem (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
  • Guidechem (n.d.). This compound 7087-65-2 wiki.
  • ChemicalBook (n.d.). 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis.
  • PubChem (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
  • ECHEMI (n.d.). This compound Formula.
  • BLD Pharm (n.d.). 7087-65-2|this compound.
  • Oakwood Chemical (n.d.). This compound.
  • ChemicalBook (n.d.). 7087-65-2(this compound) Product Description.
  • ECHEMI (n.d.). 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety Data Sheets.
  • Sigma-Aldrich (2025). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
  • Biosynth (2021). Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene.
  • PubChem (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information.
  • Biosynth (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
  • Chemical Register (n.d.). 1-BROMO-3-FLUORO-2-ISOPROPOXY-5-NITROBENZENE Suppliers.
  • PubChem (n.d.). 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. National Center for Biotechnology Information.
  • BenchChem (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • NIST (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook.
  • Chemistry Stack Exchange (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Chemistry LibreTexts (2024). Synthesis of Polysubstituted Benzenes.
  • BenchChem (n.d.). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals.

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Introduction: A Versatile Tri-functionalized Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene: Structure, Synthesis, and Applications

This compound is a poly-substituted aromatic compound of significant interest to researchers and professionals in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a nitro group. This trifunctional nature makes it a valuable intermediate, offering multiple, regiochemically distinct sites for subsequent chemical modifications. The presence of the strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), while the bromine and fluorine atoms provide handles for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its structure, properties, and a detailed examination of its synthesis via the Sandmeyer reaction, offering field-proven insights for its practical application.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central benzene ring substituted at positions 1, 3, and 5. This meta-substitution pattern is crucial to its reactivity and the stereoelectronic properties it imparts to derivative molecules.

Canonical SMILES: C1=C(C=C(C=C1F)Br)[O-][2] InChI Key: SWXVEPMSQBEVRH-UHFFFAOYSA-N[2]

The interplay between the inductive electron-withdrawing effects of the halogens and the powerful resonance and inductive withdrawal of the nitro group creates a highly electron-deficient aromatic system. This electronic profile is fundamental to its role as a synthetic precursor.

Data Presentation: Physicochemical Properties

The key identifiers and computed physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 7087-65-2[1][2][3]
Molecular Formula C₆H₃BrFNO₂[1][2][3]
Molecular Weight 220.00 g/mol [1][2]
Appearance Pale yellow solid[1]
Boiling Point 245.5°C at 760 mmHg[4]
Topological Polar Surface Area 45.8 Ų[2]
XLogP3 2.5[2]

Synthesis of this compound: A Mechanistic Perspective

The most reliable and widely applicable method for synthesizing this compound is through the Sandmeyer reaction .[5][6][7] This powerful transformation provides a pathway to introduce a halide onto an aromatic ring by displacing a diazonium salt, which is itself generated from a primary aromatic amine.[8][9] The synthesis is a two-stage process commencing with the diazotization of an appropriate aniline precursor.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction Start 3-Fluoro-5-nitroaniline Diazonium 3-Fluoro-5-nitrobenzenediazonium Salt (in situ) Start->Diazonium NaNO₂, HBr (aq) 0-5 °C Product This compound Diazonium->Product CuBr (catalyst) Heat

Caption: Synthesis workflow for this compound.

Pillar 1: Expertise & Causality in Experimental Choices
  • Diazotization of 3-Fluoro-5-nitroaniline: The synthesis begins with a primary aromatic amine, 3-fluoro-5-nitroaniline. This precursor already contains the required fluoro and nitro groups in the correct meta orientation. The diazotization is achieved by treating the aniline with nitrous acid (HNO₂).[10]

    • Why is nitrous acid generated in situ? Nitrous acid is unstable and decomposes readily. Therefore, it is generated within the reaction mixture by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂) to a strong mineral acid, such as hydrobromic acid (HBr), at a reduced temperature.[10][11]

    • Why is the reaction performed at 0-5 °C? This is the most critical parameter of the diazotization step. Arenediazonium salts are notoriously unstable at higher temperatures and can decompose violently, potentially leading to explosive hazards when isolated in a dry state.[11] Maintaining a low temperature ensures the diazonium salt remains in solution and is stable enough for the subsequent substitution reaction.[11]

  • Sandmeyer Reaction: Radical-Nucleophilic Aromatic Substitution: The formed diazonium salt is immediately used in the Sandmeyer reaction.[5] The addition of a copper(I) salt, specifically copper(I) bromide (CuBr), catalyzes the replacement of the diazonium group (-N₂⁺) with a bromide ion.

    • What is the role of Cu(I)Br? The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][8] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and dinitrogen gas (N₂), which bubbles out of the solution, driving the reaction forward. The aryl radical then reacts with a bromide from the copper(II) bromide species, yielding the final product, this compound, and regenerating the active Cu(I) catalyst.[5][8] This catalytic cycle allows for the efficient conversion of the diazonium intermediate to the desired aryl halide.

Experimental Protocol: A Self-Validating System

This protocol describes a representative lab-scale synthesis. All operations involving diazonium salts should be conducted behind a blast shield in a well-ventilated fume hood.

Materials and Reagents
  • 3-Fluoro-5-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrobromic Acid (HBr, 48% aq.)

  • Copper(I) Bromide (CuBr)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Step-by-Step Methodology
  • Preparation of the Aniline Salt Solution:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Fluoro-5-nitroaniline (1.0 eq) with 48% hydrobromic acid (3.0 eq).

    • Add enough water to ensure stirrability and cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the NaNO₂ solution dropwise to the cold, vigorously stirred aniline salt slurry via the dropping funnel.

    • Crucial Control Point: Maintain the internal reaction temperature below 5 °C throughout the addition.[11] A slow addition rate is essential to manage the exothermic nature of the reaction. The formation of a slightly clearer solution indicates the consumption of the solid aniline salt.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in additional 48% hydrobromic acid (1.0 eq) with gentle warming. Cool this solution to room temperature.

    • Slowly and carefully, add the cold diazonium salt solution prepared in Step 2 to the CuBr solution.

    • Observation: Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to prevent excessive frothing.

    • After the addition is complete, gently warm the reaction mixture to 50-60 °C on a water bath for 30-60 minutes until gas evolution ceases. This ensures the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound as a pale yellow solid.

Conclusion

This compound is a strategically important synthetic intermediate. Its preparation via a two-stage diazotization-Sandmeyer sequence is a robust and well-understood process, showcasing a classic and powerful tool in aromatic chemistry. The key to a successful synthesis lies in the meticulous control of temperature during the formation of the unstable diazonium salt intermediate. By leveraging the distinct reactivity of its three functional groups, chemists can employ this building block in the modular construction of complex molecules, making it an invaluable asset in the discovery and development of new pharmaceuticals and other high-value chemical entities.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
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Physical and chemical properties of 1-Bromo-3-fluoro-5-nitrobenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene

Introduction: A Versatile Trifunctional Building Block

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in modern organic synthesis. Its chemical structure, featuring a benzene ring substituted with three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—provides a versatile platform for the construction of complex molecular architectures. This unique arrangement of electron-withdrawing and synthetically malleable groups makes it an invaluable precursor in the development of novel pharmaceutical agents and agrochemicals.[1][2]

The strategic placement of the bromo, fluoro, and nitro moieties allows for a range of selective chemical transformations. Researchers in drug discovery and process development utilize this compound to introduce specific functionalities that can modulate the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Molecular Properties

The physical characteristics and molecular identifiers of this compound are fundamental to its application in synthetic chemistry, dictating reaction conditions, purification strategies, and safety protocols.

Core Identifiers and Descriptors

The compound is unambiguously identified by its CAS registry number and various structural notations.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 7087-65-2PubChem[4]
Molecular Formula C₆H₃BrFNO₂PubChem[4]
SMILES C1=C(C=C(C=C1F)Br)[O-]PubChem[4]
InChI InChI=1S/C6H3BrFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3HPubChem[4]
InChIKey SWXVEPMSQBEVRH-UHFFFAOYSA-NPubChem[4]
Physical and Chemical Data

The properties summarized below are crucial for experimental design, including solvent selection, reaction temperature control, and safety assessments.

PropertyValueUnitSource
Molecular Weight 220.00 g/mol PubChem[4]
Monoisotopic Mass 218.93312DaPubChem[4]
Appearance Yellow Powder/SolidGuidechem[1]
Boiling Point 245.5 (at 760 mmHg)°CECHEMI[5]
Vapor Pressure 0.029 (at 25 °C)mmHgGuidechem[1]
Density 1.8 ± 0.1g/cm³ECHEMI[5]
Solubility Sparingly soluble in waterGuidechem[1]
XLogP3-AA 2.5PubChem[4]
Topological Polar Surface Area 45.8ŲPubChem[4]

Synthesis and Spectroscopic Characterization

Understanding the synthesis and the resulting spectroscopic fingerprint of this compound is essential for quality control and reaction monitoring.

Synthetic Pathway

A common laboratory-scale synthesis involves the diazotization of a substituted aniline precursor followed by reduction.[6] This method provides a reliable route to the target compound.

Synthetic Workflow Diagram

Synthesis start 2-Bromo-4-fluoro-6-nitroaniline reagents 1. NaNO₂, H₂SO₄ (60%) 2. FeSO₄·7H₂O start->reagents Diazotization & Reduction product This compound reagents->product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 2-Bromo-4-fluoro-6-nitroaniline [6]

This protocol outlines a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods.

  • Reaction Setup: To a solution of 2-bromo-4-fluoro-6-nitroaniline (3 mmol) in ethanol (3 mL), add 6 mL of 60% sulfuric acid at 0 °C with stirring.

  • Diazotization: Slowly add sodium nitrite (6 mmol) in batches, ensuring the temperature is maintained between 0-5 °C. Continue stirring for 1 hour post-addition. Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Reduction: Add ferrous sulfate heptahydrate (6 mmol) to the mixture. The reaction is then stirred for an additional 3 hours. Insight: Ferrous sulfate acts as a reducing agent to replace the diazonium group with a hydrogen atom.

  • Workup: Concentrate the reaction mixture. Add water and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue using preparative TLC (eluent: dichloromethane/methanol = 60/1) to yield the final product.

Spectroscopic Profile

While a complete, publicly available experimental spectrum is limited, the expected spectroscopic data can be predicted based on the molecular structure and analysis of similar compounds.[7]

  • ¹H NMR: The aromatic region would display three signals corresponding to the three protons on the benzene ring. Due to the deshielding effects of the nitro and halogen substituents, these signals are expected to appear downfield. The coupling patterns (multiplicity) will be influenced by the relative positions of the protons and the fluorine atom.

  • ¹³C NMR: Six distinct signals are expected for the six carbon atoms of the benzene ring. The carbon atoms bonded to the electronegative substituents (Br, F, NO₂) will be significantly shifted downfield.

  • IR Spectroscopy: Characteristic absorption bands would be present for the C-Br, C-F, and C-H bonds. Strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group would be prominent, typically in the 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ regions.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) would be observed due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the distinct reactivity of its functional groups, which can be manipulated to build molecular complexity.

Reactivity Overview Diagram

Reactivity main This compound nitro Nitro Group (-NO₂) main->nitro bromo Bromo Group (-Br) main->bromo fluoro Fluoro Group (-F) main->fluoro reduction Reduction (e.g., SnCl₂, H₂) nitro->reduction Key Transformation snar Nucleophilic Aromatic Substitution (SNAr) bromo->snar Good Leaving Group coupling Cross-Coupling (e.g., Suzuki, Sonogashira) bromo->coupling Versatile Handle fluoro->snar Poorer Leaving Group (Higher activation) amine 3-Bromo-5-fluoroaniline reduction->amine Key Transformation snar_product Substituted Product (Nu replaces Br/F) snar->snar_product Good Leaving Group coupling_product Coupled Product (R replaces Br) coupling->coupling_product Versatile Handle

Caption: Key reactive sites and transformations of the title compound.

  • The Nitro Group as a Directing Group and Precursor: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[8] Its primary utility lies in its facile reduction to an amino group (-NH₂).[3] This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative opens pathways to a vast array of heterocycles and other bioactive scaffolds.[3][9]

  • Halogens in Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the aromatic ring, induced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SₙAr).[8] Both bromine and fluorine can act as leaving groups. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[10] The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack, often making fluoroarenes more reactive than their bromo counterparts in this specific mechanism.[10]

  • The Bromo Group in Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but rather a key starting material or intermediate.[1]

  • Pharmaceutical Synthesis: The compound is used as a building block for creating more complex molecules with potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral agents.[1][3]

  • Introduction of Fluorine: The fluorine atom is a bioisostere of a hydrogen atom but has significantly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving the overall pharmacokinetic profile of a drug.[3]

  • Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, this compound and its derivatives are used in the synthesis of advanced materials and crop protection agents.[2]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. The following information is based on its GHS classification.[4]

  • Hazard Identification:

    • H302: Harmful if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H332: Harmful if inhaled.[4]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[11][12] Avoid contact with skin and eyes.[11]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

    • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[11]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • This compound | C6H3BrFNO2 | CID 15020157. PubChem. [Link]
  • 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195. PubChem. [Link]
  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | C6H2BrClFNO2 | CID 53352179. PubChem. [Link]
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
  • m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube. [Link]

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A Comprehensive Safety and Hazard Guide to 1-Bromo-3-fluoro-5-nitrobenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety protocols and potential hazards associated with 1-Bromo-3-fluoro-5-nitrobenzene. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere data recitation to offer a framework for risk assessment and management grounded in established safety science. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to handle this chemical intermediate safely and effectively.

Section 1: Compound Identification and Physicochemical Properties

This compound (CAS No. 7087-65-2) is a halogenated nitrobenzene derivative.[1][2][3] Its chemical structure, featuring an electron-withdrawing nitro group and two halogen atoms, makes it a valuable building block in organic synthesis but also dictates its hazardous properties. Understanding its physical characteristics is the first step in developing appropriate handling procedures.

PropertyValueSource
CAS Number 7087-65-2[1][2][3]
Molecular Formula C₆H₃BrFNO₂[1][2][3]
Molecular Weight 220.00 g/mol [1][3]
Appearance Yellow solid or liquid[2][3]
Boiling Point 245.5°C at 760 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
XLogP3 2.5[1][3]

The XLogP3 value of 2.5 suggests moderate lipophilicity, indicating a potential for absorption through the skin.[1][3] Its relatively high boiling point means it is not highly volatile at room temperature, but vapors can still be generated, especially upon heating.

Section 2: GHS Hazard Analysis and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate level of hazard.[1][2] A comprehensive breakdown of its GHS classification provides a clear and standardized understanding of the primary risks.

GHS ClassificationHazard StatementPictogramPrecautionary Statements (Selected)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed

P264, P270, P301+P312, P330, P501
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin

P280, P302+P352, P312, P362+P364
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled

P261, P271, P304+P340, P312
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation

P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation

P264, P280, P305+P351+P338, P337+P313
STOT - Single Exposure (Category 3) H335: May cause respiratory irritation

P261, P271, P304+P340, P403+P233

Source: Information aggregated from PubChem and other chemical suppliers.[1][2][4][5]

Section 3: Toxicological Profile

The GHS classifications point to a compound that is hazardous via all primary routes of occupational exposure.[1]

  • Acute Toxicity : The compound is designated as Category 4 for oral, dermal, and inhalation toxicity, meaning that acute exposure can lead to significant, non-lethal adverse health effects.[1][4] Symptoms may be delayed.[6]

  • Skin and Eye Irritation : As a Category 2 irritant, direct contact is expected to cause skin irritation and serious eye irritation.[1][5] Prolonged contact may lead to more severe damage.

  • Respiratory Irritation : Inhalation of dust or vapors may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][5]

  • Chronic Exposure : It is critical to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] No data regarding carcinogenicity, mutagenicity, or reproductive toxicity is readily available from authoritative bodies like IARC or NTP.[6] Therefore, exposure should be minimized as a precautionary principle.

Section 4: Risk Mitigation and Safe Handling Protocols

A systematic approach to risk management, based on the hierarchy of controls, is essential for handling this compound.

Engineering Controls

The primary method for controlling exposure should always be engineering controls, which are designed to isolate the hazard from the worker.

  • Ventilation : All work must be conducted in a well-ventilated area.[7] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols, such as weighing, transferring, or heating the substance.

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[4]

Personal Protective Equipment (PPE)

PPE is a last line of defense and must be selected carefully to provide a proper barrier.

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[8]

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for splash protection, but it is crucial to inspect them before use and change them immediately if contamination is suspected.[8]

  • Skin and Body Protection : A lab coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or overalls should be used.

  • Respiratory Protection : If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7]

Safe Storage and Incompatibility
  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from sources of heat or ignition.[4][8] Keep containers tightly closed to prevent the release of vapors and contamination.[4][8]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, as this may lead to a vigorous or explosive reaction.[9]

General Hygiene Practices
  • Avoid all personal contact with the chemical.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][10]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First-Aid Measures
  • Inhalation : Immediately move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[10]

Accidental Release (Spill) Protocol
  • Evacuate : Clear the immediate area of all personnel and move upwind of the spill.

  • Alert : Inform laboratory personnel and the designated safety officer.

  • Control : Remove all sources of ignition.[8]

  • Protect : Don appropriate PPE, including respiratory protection, gloves, and protective clothing.[11]

  • Contain : Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[8]

  • Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Ventilate : Ensure the area is well-ventilated before normal work resumes.

Caption: Emergency Response Workflow for this compound.

Section 6: Disposal Considerations

Chemical waste is a regulated aspect of laboratory work that demands strict adherence to protocols to ensure environmental and public safety.

  • Waste Management : All waste material containing this compound must be treated as hazardous waste.[6]

  • Containers : Collect waste in its original container or a designated, properly labeled, and sealed hazardous waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's waste disposal protocols.[6]

  • Disposal : Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[8][10] Do not dispose of this chemical down the drain or in general trash.[8]

Conclusion

This compound is a chemical intermediate with significant, well-documented hazards, including acute toxicity via all exposure routes and irritation to the skin, eyes, and respiratory system. However, a thorough understanding of these risks, coupled with the diligent application of engineering controls, appropriate personal protective equipment, and established safe handling practices, allows for its safe use in a research and development setting. A state of preparedness for emergency situations is non-negotiable. By integrating the principles and protocols outlined in this guide, scientific professionals can effectively mitigate risks and ensure a safe laboratory environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15020157, this compound. PubChem. [Link]
  • Sdfine (Date unavailable). 1-BROMO-4-FLUOROBENZENE. Sdfine.com. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58532195, 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. PubChem. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783152, 1-Bromo-3-fluoro-2-nitrobenzene. PubChem. [Link]
  • Fisher Scientific (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. Fishersci.co.uk. [Link]
  • U.S. Environmental Protection Agency (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). EPA.gov. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-fluoro-5-nitrobenzene (CAS No: 7087-65-2) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a nitro group at the 1, 3, and 5 positions respectively, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The distinct electronic properties of each substituent—the electron-withdrawing and meta-directing nitro group, and the electronegative, ortho-para directing halogens—create a unique electronic environment on the benzene ring.

A comprehensive understanding of the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers in drug development and chemical synthesis.

Molecular Profile:

  • Chemical Formula: C₆H₃BrFNO₂[2][3]

  • Molecular Weight: 220.00 g/mol [2][3]

  • Appearance: Typically a yellow liquid or solid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are heavily influenced by the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (a downfield shift) of adjacent protons. Fluorine and bromine are also electron-withdrawing but to a lesser extent.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H-6~ 8.1 - 8.3Triplet of doublets (td) or Multiplet⁴J(H-F) ≈ 5-8 Hz, ⁴J(H-H) ≈ 2-3 HzPositioned between two strongly electron-withdrawing groups (NO₂ and Br), making it the most deshielded proton. It exhibits coupling to both H-2 and H-4 (meta) and a longer-range coupling to the fluorine at C-3.
H-2~ 7.9 - 8.1Triplet of doublets (td) or Multiplet³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzSituated between the F and NO₂ groups. It shows a larger ³J coupling to the adjacent fluorine and a smaller ⁴J meta-coupling to H-6.
H-4~ 7.7 - 7.9Triplet (t)⁴J(H-F) ≈ 5-8 Hz, ⁴J(H-H) ≈ 2-3 HzLocated between the Br and F atoms. It is expected to be the most upfield of the three protons and appears as a triplet due to similar meta-couplings to H-2 and H-6.

Causality Insight: The downfield shift of all protons beyond the typical aromatic range (7.0-7.5 ppm) is a direct consequence of the cumulative electron-withdrawing effects of the three substituents, which reduce the electron density on the aromatic ring.

¹H NMR Coupling Pathway Diagram The following diagram illustrates the spin-spin coupling relationships between the aromatic protons and the fluorine atom.

Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display six unique signals for the six aromatic carbons. The chemical shifts are influenced by the electronegativity of the attached substituents and their resonance effects. Furthermore, the signals for carbons bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon PositionPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Rationale for Assignment
C-3 (C-F)~ 160 - 164¹JCF ≈ 245-255 (d)Directly bonded to the highly electronegative fluorine, causing a large downfield shift and a very large one-bond coupling constant.
C-5 (C-NO₂)~ 148 - 150³JCF ≈ 7-9 (d)The ipso-carbon of the nitro group is significantly deshielded.[5]
C-1 (C-Br)~ 120 - 124³JCF ≈ 3-5 (d)The ipso-carbon of the bromine atom.
C-6 (C-H)~ 128 - 132⁴JCF ≈ 3-4 (d)Deshielded due to its position between the Br and NO₂ groups.
C-2 (C-H)~ 118 - 122²JCF ≈ 20-25 (d)Shielded relative to other C-H carbons due to the ortho-effect of fluorine, but shows a large two-bond coupling.
C-4 (C-H)~ 112 - 116²JCF ≈ 20-25 (d)The most shielded carbon, influenced by its position between two halogens and meta to the nitro group. Exhibits a large two-bond coupling to fluorine.

Expertise Insight: The magnitudes of the C-F coupling constants are diagnostic. The one-bond coupling (¹JCF) is typically very large (>240 Hz), while two-bond couplings (²JCF) are around 20-25 Hz, and three-bond couplings (³JCF) are smaller, around 5-10 Hz. This pattern is instrumental in making unambiguous assignments.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6] It provides a single, clear signal for the fluorine atom in this molecule.

Predicted ¹⁹F NMR Spectral Data (vs. CFCl₃)

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment | | :--- | :--- | :--- | :--- | | C-3 | ~ -105 to -115 | Triplet of triplets (tt) or Multiplet | ³J(F-H2) ≈ 8-10 Hz, ⁴J(F-H4) ≈ 5-8 Hz, ⁴J(F-H6) ≈ 5-8 Hz | The chemical shift is in the typical range for an aromatic C-F bond.[7] The signal is split by the three aromatic protons, with the ortho proton (H-2) coupling being the largest. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~ 3100 - 3000Aromatic C-H StretchMedium-WeakIndicates the presence of protons on the aromatic ring.
~ 1600 - 1580Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
~ 1550 - 1510 Asymmetric NO₂ Stretch Strong A characteristic and strong absorption for the nitro group.[8]
~ 1360 - 1330 Symmetric NO₂ Stretch Strong The second key absorption for the nitro group, confirming its presence.[8]
~ 1250 - 1200Aryl C-F StretchStrongA strong band indicative of the carbon-fluorine bond.
~ 700 - 500C-Br StretchMediumAbsorption for the carbon-bromine bond.

Trustworthiness Validation: The presence of two very strong and distinct bands in the 1550-1510 cm⁻¹ and 1360-1330 cm⁻¹ regions is a highly reliable diagnostic for the nitro functional group. The absence of significant absorption in the 2850-3000 cm⁻¹ (aliphatic C-H) and ~3300 cm⁻¹ (O-H, N-H) regions confirms the purity of the aromatic structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering structural clues.

Expected Mass Spectrum Data (Electron Ionization)

m/z (Mass/Charge)IonRelative AbundanceInterpretation
221 / 219[M]⁺HighMolecular Ion Peak. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the most definitive feature.
175 / 173[M - NO₂]⁺MediumLoss of the nitro group (46 Da). The bromine isotopic pattern will be retained.
127[M - Br - F]⁺LowLoss of both halogen atoms.
94[C₆H₃F]⁺MediumFragment corresponding to the fluorophenyl cation after loss of Br and NO₂.
75[C₆H₃]⁺LowPhenyl fragment after loss of all substituents.

Authoritative Grounding: The most critical feature in the mass spectrum of a monobrominated compound is the doublet of peaks for the molecular ion [M]⁺ and [M+2]⁺, which are nearly equal in intensity.[9] This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This signature provides unequivocal confirmation of the presence of a single bromine atom in the molecule.

Spectroscopic Characterization Workflow

G cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation & Verification start Receive Sample: This compound prep_nmr Dissolve in CDCl₃ for NMR Analysis start->prep_nmr prep_ir Prepare KBr pellet or neat film for IR start->prep_ir prep_ms Dissolve in suitable solvent for MS start->prep_ms run_nmr Acquire ¹H, ¹³C, ¹⁹F NMR Spectra prep_nmr->run_nmr run_ir Acquire IR Spectrum prep_ir->run_ir run_ms Acquire Mass Spectrum prep_ms->run_ms interpret_nmr Correlate shifts & couplings to molecular structure run_nmr->interpret_nmr interpret_ir Identify characteristic functional group bands run_ir->interpret_ir interpret_ms Confirm MW & Br isotope pattern. Analyze fragmentation. run_ms->interpret_ms final_report Compile Final Report: Structure Confirmed interpret_nmr->final_report interpret_ir->final_report interpret_ms->final_report conclusion End final_report->conclusion Verification Complete

Caption: A typical workflow for the complete spectroscopic characterization of a chemical sample.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized by a trained operator.

Protocol 4.1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., Bruker 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F spectrum using the instrument's fluorine probe or channel.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Protocol 4.2: FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (Solid): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Run a background spectrum of the empty sample compartment (for neat liquid) or a pure KBr pellet.

  • Sample Scan: Place the sample in the instrument's beam path and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 4.3: Mass Spectrometry (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Acquisition: Ionize the sample using a standard electron energy of 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution. Propose structures for the major fragment ions observed.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Oakwood Chemical. (n.d.). This compound.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

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Navigating the Nomenclature of a Key Synthetic Building Block: A Guide to the Synonyms of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science research, precise communication is paramount. The unambiguous identification of chemical entities forms the bedrock of reproducible and reliable scientific endeavors. This technical guide delves into the nomenclature of 1-Bromo-3-fluoro-5-nitrobenzene, a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of its various synonyms is crucial for navigating chemical databases, interpreting scientific literature, and ensuring clarity in experimental design.

This document provides a detailed overview of the alternative names and identifiers for this compound, grounded in authoritative chemical information. We will explore the rationale behind the different naming conventions and the importance of standardized identifiers in the global scientific community.

Core Chemical Identity

Before exploring its synonyms, it is essential to establish the fundamental identifiers of this compound. These unique codes and formulas are the most reliable way to identify this specific chemical compound, irrespective of the naming convention used.

IdentifierValue
CAS Registry Number 7087-65-2[1][2][3]
Molecular Formula C6H3BrFNO2[1][2][3]
IUPAC Name This compound[3]
InChI InChI=1S/C6H3BrFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H[1][3]
InChIKey SWXVEPMSQBEVRH-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=C(C=C(C=C1F)Br)[O-][3]

The CAS Registry Number, in particular, is a universally accepted, unique identifier for this specific isomer, preventing any ambiguity that might arise from nomenclature variations.

Understanding the Nomenclature: A Logical Framework

The various synonyms for this compound arise from different systematic and common naming practices. The following diagram illustrates the relationship between the primary IUPAC name and its common synonyms.

Synonyms_Relationship cluster_systematic Systematic Synonyms cluster_numbering Alternative Numbering cluster_identifiers Other Identifiers This compound This compound Systematic Synonyms Systematic Synonyms This compound->Systematic Synonyms  based on IUPAC rules Alternative Numbering Alternative Numbering This compound->Alternative Numbering  common variations Other Identifiers Other Identifiers This compound->Other Identifiers  database specific Benzene, 1-bromo-3-fluoro-5-nitro- Benzene, 1-bromo-3-fluoro-5-nitro- Systematic Synonyms->Benzene, 1-bromo-3-fluoro-5-nitro- 1-bromo-3-fluoro-5-nitro-benzene 1-bromo-3-fluoro-5-nitro-benzene Systematic Synonyms->1-bromo-3-fluoro-5-nitro-benzene 3-Bromo-5-fluoronitrobenzene 3-Bromo-5-fluoronitrobenzene Alternative Numbering->3-Bromo-5-fluoronitrobenzene 3-Fluoro-5-nitrobromobenzene 3-Fluoro-5-nitrobromobenzene Alternative Numbering->3-Fluoro-5-nitrobromobenzene 5-Bromo-3-fluoronitrobenzene 5-Bromo-3-fluoronitrobenzene Alternative Numbering->5-Bromo-3-fluoronitrobenzene DTXSID20567064 DTXSID20567064 Other Identifiers->DTXSID20567064 MFCD09955454 MFCD09955454 Other Identifiers->MFCD09955454 EINECS 820-947-0 EINECS 820-947-0 Other Identifiers->EINECS 820-947-0

Caption: Relationship between the primary IUPAC name and its synonyms.

A Comprehensive List of Synonyms

Below is a curated list of synonyms for this compound, categorized for clarity.

Systematic and IUPAC-Based Names

These names are derived from the systematic rules of chemical nomenclature. The variations often depend on how the parent molecule is cited (e.g., "Benzene").

  • Benzene, 1-bromo-3-fluoro-5-nitro-[1][2][3]

  • 1-bromo-3-fluoro-5-nitro-benzene[3][4]

Synonyms Based on Alternative Numbering

In substituted benzenes, the numbering of the carbon atoms on the ring can sometimes be cited differently, leading to alternative, yet correct, names. This is often done to prioritize a particular functional group, though the IUPAC name remains the standard.

  • 3-Bromo-5-fluoronitrobenzene[1][3]

  • 3-Fluoro-5-nitrobromobenzene[1]

  • 5-Bromo-3-fluoronitrobenzene

Language-Based and Other Variations

Chemical names can also have variations based on language and punctuation.

  • Benceno,1-bromo-3-fluoro-5-nitro- (Spanish)[1]

  • Benzène, 1-bromo-3-fluoro-5-nitro- (French)[1]

  • Benzol, 1-bromo-3-Fluoro-5-Nitro- (German)[1]

The Critical Role of Isomerism

It is imperative for researchers to recognize that even minor changes in the numerical prefixes of a chemical name denote a different isomer with distinct physical and chemical properties. For instance, "4-Bromo-1-fluoro-2-nitrobenzene" (CAS: 364-73-8) is a structural isomer of this compound and will not exhibit the same reactivity or produce the same outcomes in a synthesis. The CAS Registry Number is the most reliable tool to differentiate between such isomers.

Experimental Context: Sourcing and Synthesis

When sourcing this compound for experimental use, it is common to encounter it listed under various synonyms in supplier catalogs. A cross-reference with the CAS number (7087-65-2) is a self-validating step to ensure the correct reagent is procured.

For professionals engaged in process optimization or novel synthesis pathways, understanding the nomenclature of related structures is also beneficial. For example, the synthesis of this compound might involve precursors such as 1-bromo-3-fluorobenzene, and an awareness of its naming conventions can aid in literature searches for relevant synthetic methodologies.

Conclusion

A thorough understanding of the synonyms and identifiers for this compound is not merely an academic exercise; it is a fundamental aspect of ensuring accuracy, safety, and reproducibility in research and development. By relying on standardized identifiers like the CAS Registry Number and being aware of the different naming conventions, scientists can communicate with precision and build upon the collective knowledge of the scientific community with confidence.

References

  • PubChem. (n.d.). This compound.

Sources

The Synthetic Chemist's Guide to 1-Bromo-3-fluoro-5-nitrobenzene: A Multifaceted Building Block for Advanced Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity and synthetic utility of 1-bromo-3-fluoro-5-nitrobenzene. As a trifunctional aromatic scaffold, this compound offers a unique combination of reactive sites, making it a valuable starting material for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This document explores the nuanced reactivity of the molecule in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNA r), Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and chemoselective nitro group reduction. By examining the interplay of the bromo, fluoro, and nitro substituents, this guide offers field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile building block for the development of novel chemical entities.

Introduction: Structural Uniqueness and Synthetic Potential

This compound is a strategically important building block in modern organic synthesis. Its utility is derived from the distinct and orthogonal reactivity of its three functional groups: a bromine atom, a fluorine atom, and a nitro group, arranged in a meta-configuration on the benzene ring. This specific arrangement dictates the electronic nature of the aromatic core, rendering it highly electron-deficient and predisposing it to a unique set of chemical transformations.

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability.[1][2] The nitro group is a powerful electron-withdrawing group that not only influences the regioselectivity of certain reactions but can also be readily reduced to a primary amine—a critical functional group for building pharmacophores and introducing structural diversity.[2] The fluorine atom, a common feature in modern pharmaceuticals, can modulate a molecule's physicochemical properties such as lipophilicity and metabolic stability, and can also act as a leaving group in nucleophilic aromatic substitution reactions.[3]

The meta-disposition of these groups is a crucial feature. Unlike ortho- or para-substituted isomers, the nitro group in this compound cannot stabilize the negative charge of a Meisenheimer intermediate via resonance during a nucleophilic aromatic substitution (SNA r) reaction.[4][5] This has profound implications for its reactivity, often necessitating more forcing conditions compared to its regioisomers. This guide will dissect these electronic effects and provide a framework for predicting and controlling the molecule's reactivity.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution (SNAr) on this compound presents a fascinating case of regioselectivity. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

Mechanistic Considerations and Regioselectivity

The powerful electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack. However, its meta-position relative to both halogens means it can only exert an inductive (-I) stabilizing effect on the Meisenheimer complex, rather than the more powerful resonance (-M) effect seen in ortho/para systems.[4][8] This inherently lowers the reactivity of the substrate in SNAr reactions.

A key question is which halogen acts as the preferential leaving group. In SNAr, the leaving group ability often follows the trend F > Cl > Br > I, which is inverse to their leaving group ability in aliphatic substitutions. This is because the C-X bond cleavage is not the rate-determining step.[5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, it is generally expected that nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom.

Figure 1: Generalized SNAr workflow on this compound.

Experimental Protocol: SNAr with an Oxygen Nucleophile

This protocol describes a representative SNAr reaction using sodium methoxide. Due to the reduced reactivity from the meta-nitro group, elevated temperatures and a polar aprotic solvent are employed.

Objective: To synthesize 1-bromo-3-methoxy-5-nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous reaction vessel with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve sodium methoxide (1.5 eq) in anhydrous DMF in the reaction vessel.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionRationale
Nucleophile Sodium MethoxideA strong oxygen nucleophile.
Solvent Anhydrous DMFA polar aprotic solvent that solvates the cation, enhancing nucleophilicity.
Temperature 80-100 °CElevated temperature is required to overcome the activation energy barrier due to the meta-nitro group.[5]
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.

Table 1: Key parameters for the SNAr of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent site for palladium-catalyzed cross-coupling reactions, providing reliable access to a vast array of derivatives. The C-F bond is generally unreactive under these conditions, allowing for high chemoselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[9][10] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Workflow sub This compound + Arylboronic Acid reaction Reaction (Heat, Inert Atmosphere) sub->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Aryl-1-fluoro-5-nitrobenzene purification->product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-fluoro-3-phenyl-5-nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction until completion (typically 12-24 hours) by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[3][11] This reaction is of paramount importance in pharmaceutical chemistry for the synthesis of arylamines. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often being employed.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-3-fluoro-5-nitroaniline.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and benzylamine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by flash column chromatography.

ParameterSuzuki-MiyauraBuchwald-Hartwig
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Nucleophile Arylboronic AcidPrimary/Secondary Amine
Base K₂CO₃ (weaker, inorganic)NaOtBu (stronger, non-nucleophilic)
Solvent Dioxane/WaterToluene
Bond Formed C(sp²)-C(sp²)C(sp²)-N

Table 2: Comparative summary of typical cross-coupling reaction conditions.

Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation that unlocks a wealth of subsequent synthetic possibilities. The challenge lies in achieving this reduction without affecting the halogen substituents (reductive dehalogenation). Several methods offer excellent chemoselectivity.[14]

Methodologies for Selective Reduction
  • Catalytic Hydrogenation: While standard catalysts like Palladium on carbon (Pd/C) can cause dehalogenation, especially for C-Br bonds, using catalysts such as Raney Nickel or Platinum(IV) oxide can often selectively reduce the nitro group while preserving the halogens.[14][15]

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron/zinc powder in acetic acid or ammonium chloride are classic and effective methods for reducing aromatic nitro groups in the presence of halogens.[14][16] These methods are often cost-effective and operationally simple.

Reduction_Pathway cluster_methods Selective Reduction Conditions start This compound m1 H₂, Raney Ni (Catalytic Hydrogenation) start->m1 m2 Zn, NH₄Cl (Metal/Acid Transfer) start->m2 m3 SnCl₂, HCl (Metal/Acid) start->m3 product 5-Bromo-3-fluoroaniline m1->product m2->product m3->product

Figure 3: Common pathways for the chemoselective reduction of the nitro group.

Experimental Protocol: Reduction with Zinc and Ammonium Chloride

Objective: To synthesize 5-bromo-3-fluoroaniline.

Materials:

  • This compound (1.0 eq)

  • Zinc powder (<10 micron) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (e.g., 4:1 mixture)

  • Reaction flask with reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the ethanol/water solvent mixture.

  • Add ammonium chloride (5.0 eq) and zinc powder (5.0 eq) to the stirred solution.

  • Heat the mixture to a gentle reflux (or stir vigorously at room temperature, as the reaction can be exothermic).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite® to remove the zinc salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified if necessary.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in designing versatile molecular building blocks. Its unique electronic landscape, dictated by the meta-arrangement of its substituents, presents both challenges and opportunities for the synthetic chemist. While its attenuated reactivity in SNAr reactions requires careful optimization of conditions, the high chemoselectivity observed in palladium-catalyzed cross-coupling at the C-Br bond and the reliable, selective reduction of its nitro group provide a robust and predictable platform for molecular construction.

The derivatives accessible from this scaffold are of significant interest as intermediates for high-value targets, particularly in the synthesis of kinase inhibitors and other biologically active molecules where precise control over substitution patterns is paramount.[1][2] As the demand for complex, highly functionalized small molecules continues to grow, a deep understanding of the principles and protocols outlined in this guide will enable researchers to fully exploit the synthetic potential of this compound, accelerating the pace of innovation in drug discovery and beyond.

References

  • Makosza, M. Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. 1987, 20 (8), 282–289. [Link]
  • Jaworski, M., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020, 25(20), 4836. [Link]
  • Mąkosza, M., & Wojciechowski, K. Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews. 2004, 104(5), 2631-2666. [Link]
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Makosza, M. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Inorganic chemistry. 2017, 2(1). [Link]
  • Mąkosza, M., & Grudzień, K. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. The Journal of Organic Chemistry. 2016, 81(15), 6358-6367. [Link]
  • Chemistry LibreTexts.
  • Kashani, S. K., et al. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]
  • D'Agostino, S., et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Wikipedia. Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]
  • Lejarazo Gómez, E. F., et al. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. 2013, 7(5). [Link]
  • ResearchGate. Table 3. Selective coupling reaction of arylboronic acid with...
  • Zai, J., et al. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. 2024. [Link]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Li, W., et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. 2022, 24(7), 1466-1471. [Link]
  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
  • Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021, 64(20), 14791-14820. [Link]
  • Zhang, H., et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery. 2024, 1-22. [Link]

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1-Bromo-3-fluoro-5-nitrobenzene solubility information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-nitrobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 7087-65-2), a key intermediate in synthetic organic chemistry. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, design efficient purification strategies, and develop robust analytical methods. This document moves beyond simple data presentation to explain the underlying physicochemical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination and quantification.

Physicochemical Profile and Structural Analysis

This compound is a substituted aromatic compound with a unique combination of functional groups that dictate its physical and chemical properties, including its solubility.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7087-65-2[1][2]
Molecular Formula C₆H₃BrFNO₂[1][2]
Molecular Weight 220.00 g/mol [1]
Appearance Pale yellow solid[2]
Topological Polar Surface Area 45.8 Ų[1][2]
XLogP3 2.5[1]

The solubility behavior of a molecule is fundamentally governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3][4] The structure of this compound presents several key features:

  • Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group, capable of dipole-dipole interactions. Its presence significantly increases the molecule's overall polarity compared to benzene.

  • Halogen Substituents (Br, F): Both bromine and fluorine are electronegative atoms that create polar C-X bonds, contributing to the molecular dipole moment.

The combination of a nonpolar backbone with three distinct polar functional groups results in a molecule of moderate overall polarity. This structure suggests that the compound will be sparingly soluble in water but will exhibit significant solubility in a range of organic solvents.[2]

Predicted Solubility Profile

While extensive empirical data is not widely published, a predictive solubility profile can be constructed based on the structural analysis and established principles of solvent-solute interactions.[3] The key to maximizing solubility is to match the polarity and hydrogen bonding capabilities of the solvent with the solute.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale for Prediction
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very High These solvents have significant dipole moments that can effectively solvate the polar nitro and C-X groups of the solute. They lack the strong hydrogen-bonding network of water, making it easier to accommodate the nonpolar aromatic ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can engage in dipole-dipole interactions. While they are capable of hydrogen bonding, their networks are less structured than water's, and their alkyl portions offer favorable van der Waals interactions with the benzene ring.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate Toluene and DCM possess some ability to interact with the aromatic ring and polar groups, respectively, suggesting moderate solubility. Hexane, being entirely nonpolar, is expected to be a poor solvent, as it cannot effectively solvate the highly polar nitro group.
Aqueous WaterVery Low / Sparingly Soluble The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this molecule. The energy cost of disrupting the water-water interactions to create a cavity for the moderately nonpolar solute is thermodynamically unfavorable.[2]

Experimental Workflow for Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental protocol is essential. The equilibrium (shake-flask) method is a gold-standard technique that ensures the system has reached thermodynamic equilibrium, providing a true measure of solubility.[5]

Causality in Experimental Design:

This protocol is designed as a self-validating system. The extended equilibration time with continuous agitation ensures that the dissolution process is not kinetically limited. Temperature control is critical because solubility is temperature-dependent; for most solids, solubility increases with temperature.[6][7][8] The final filtration step is crucial to separate the undissolved solid from the saturated solution, preventing artificially high concentration measurements.

G cluster_prep System Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Quantification A Add excess this compound to a known volume of solvent in a sealed vial. B Place vial in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. A->B C Allow vial to stand at temperature for >2 hours to let undissolved solids settle. B->C D Carefully withdraw an aliquot of the supernatant (saturated solution). C->D E Filter the aliquot through a 0.45 µm syringe filter to remove particulates. D->E F Accurately dilute the filtered sample with mobile phase for analysis. E->F G Analyze diluted sample via a validated quantitative method (e.g., HPLC-UV). F->G H Calculate original concentration using the dilution factor and calibration curve. G->H

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility Determination
  • Preparation: To a series of glass vials, add a precisely known volume (e.g., 5.0 mL) of the desired solvent.

  • Solute Addition: Add an excess amount of this compound to each vial. "Excess" means adding enough solid such that a visible amount remains undissolved after equilibration.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.

  • Settling: After the agitation period, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately perform a known dilution of the filtered, saturated solution into a suitable volumetric flask using the initial mobile phase of the analytical method. The dilution factor should be chosen to bring the final concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method described in the following section.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated analytical method is required to accurately determine the concentration of the solute in the saturated solution. Reversed-phase HPLC with UV detection is ideally suited for nitroaromatic compounds due to the strong UV absorbance of the nitrobenzene chromophore.[9][10][11] The following protocol is based on established EPA methods for nitroaromatics and can be readily adapted.[2][12]

G cluster_1 Data Analysis A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Perform Serial Dilutions to create Calibration Standards (e.g., 0.1 - 100 µg/mL) A->B C Inject Standards into HPLC-UV System B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D H Determine Concentration from Calibration Curve and Dilution Factor D->H E Prepare & Dilute Saturated Sample (from Solubility Experiment) F Inject Prepared Sample E->F G Measure Peak Area of Analyte F->G G->H

Sources

A Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-bromo-3-fluoro-5-nitrobenzene, a key building block for researchers and professionals in drug discovery and organic synthesis. This document will delve into its chemical properties, commercial availability, synthetic considerations, and practical applications, with a focus on scientific integrity and field-proven insights.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound (CAS No. 7087-65-2) is a trifunctional aromatic compound that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups allows for selective and sequential reactions, making it a valuable tool in the medicinal chemist's arsenal for constructing novel pharmaceutical candidates.

The presence of a bromine atom facilitates a range of cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a gateway to a diverse array of nitrogen-containing heterocycles.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in the laboratory.

PropertyValueSource
CAS Number 7087-65-2
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 220.00 g/mol
Appearance Pale yellow solid or liquid
Melting Point Data not consistently available
Boiling Point ~245.5°C at 760 mmHg (Predicted)
Density ~1.8 g/cm³ (Predicted)
Solubility Sparingly soluble in water; soluble in common organic solvents.
InChIKey SWXVEPMSQBEVRH-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)Br)[O-]
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with the carbon atoms attached to the electronegative substituents appearing at lower field.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a key identifier.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific needs of your application.

SupplierPurityAvailable QuantitiesNotes
Thermo Scientific (Alfa Aesar) 98%250 mg, 1 gA well-established supplier for research chemicals.
BLD Pharm ≥98%Inquire for detailsOffers a range of building blocks and provides access to analytical data like NMR and HPLC.
Oakwood Chemical 97%250 mg, 1 g, 5 gA supplier of a wide array of fine chemicals for research and development.
Matrix Scientific ≥97%Inquire for detailsSpecializes in aromatic and heterocyclic compounds.
Ambeed ≥98%Inquire for detailsA supplier of building blocks for pharmaceutical research.
Nanjing Fred Technology Co., Ltd. 98%Grams, KilogramsOffers the compound for pharmaceutical applications.

When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. A typical CoA will include information on the appearance, purity (often determined by GC or HPLC), and identity confirmed by spectroscopic methods.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through two primary retrosynthetic strategies: electrophilic bromination of a substituted nitrobenzene or electrophilic nitration of a substituted bromofluorobenzene.

Route 1: Electrophilic Bromination of 3-Fluoro-5-nitrobenzene

This is a plausible and direct approach. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution and directs the incoming electrophile to the meta position.

G start 3-Fluoro-5-nitrobenzene product This compound start->product Electrophilic Aromatic Substitution reagents Br₂ / Lewis Acid (e.g., FeBr₃)

Figure 1: Synthetic pathway via electrophilic bromination.

Experimental Protocol (Representative): A detailed protocol for a similar transformation involves the bromination of a substituted nitrobenzene using a brominating agent in the presence of a Lewis acid catalyst.

  • To a solution of the starting nitrobenzene derivative in a suitable solvent (e.g., dichloromethane), slowly add a Lewis acid catalyst (e.g., iron(III) bromide).

  • Add the brominating agent (e.g., bromine or a source of Br⁺ like 1,3-dibromo-5,5-dimethylhydantoin) portion-wise at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and any acidic byproducts.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound.

Route 2: Electrophilic Nitration of 1-Bromo-3-fluorobenzene

An alternative strategy involves the nitration of 1-bromo-3-fluorobenzene. Both the bromo and fluoro substituents are ortho, para-directing groups. However, the directing effects can lead to a mixture of isomers, potentially making the isolation of the desired 1,3,5-substituted product challenging.

G start 1-Bromo-3-fluorobenzene product This compound + other isomers start->product Electrophilic Aromatic Substitution reagents HNO₃ / H₂SO₄

Figure 2: Synthetic pathway via electrophilic nitration.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of bioactive molecules.

  • Introduction of a Fluorinated Aromatic Moiety: The fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Synthesis of Anilines and Heterocycles: The nitro group can be readily reduced to an aniline, which is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles and other functional groups.

While specific examples of blockbuster drugs derived from this exact starting material are not prominently in the public domain, its utility is evident in the patent literature for the synthesis of novel therapeutic agents.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. The following analytical techniques are commonly employed for quality control.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Typical Method: Reversed-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile or methanol. Detection is typically performed using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To assess purity and confirm the molecular weight.

  • Typical Method: A capillary GC column is used for separation, followed by electron ionization (EI) mass spectrometry. The resulting mass spectrum should show the characteristic bromine isotope pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and identity of the compound.

  • Method: ¹H and ¹³C NMR are used to verify the chemical structure.

Safe Handling and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: It may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex and novel molecules. A thorough understanding of its properties, commercial availability, and safe handling is essential for its effective utilization in the laboratory. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is likely to grow.

References

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An In-depth Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-3-fluoro-5-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Drawing from established chemical literature and validated experimental protocols, this document details the compound's discovery, synthesis, chemical properties, and spectroscopic characterization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Foreword: The Strategic Importance of Polysubstituted Benzenes

Polyhalogenated nitrobenzene derivatives are a cornerstone of modern organic synthesis. The strategic placement of electron-withdrawing nitro groups and various halogen atoms on a benzene ring creates a highly activated and versatile chemical scaffold.[2] This electronic arrangement facilitates a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] The ability to selectively functionalize each position on the ring allows for the precise construction of complex molecular architectures, making these compounds invaluable in the development of novel therapeutic agents and specialized chemicals. This compound is a prime example of such a strategically designed building block.

Discovery and Historical Context

While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in a singular, celebrated paper, its development is intrinsically linked to the broader history of electrophilic aromatic substitution and the synthesis of substituted nitrobenzenes, which dates back to the 19th century. The nitration of benzene was first described by Eilhard Mitscherlich in 1834. Foundational work on the bromination of nitrobenzene was conducted by Griess in the 1860s and further explored by others, establishing the directing effects of substituents on the benzene ring.[3]

The synthesis of polysubstituted benzenes, such as this compound, is a logical progression of this early work, driven by the increasing demand for complex intermediates in the burgeoning pharmaceutical and chemical industries of the 20th century. The specific combination of bromo, fluoro, and nitro substituents at the 1, 3, and 5 positions, respectively, points to a deliberate synthetic strategy to create a molecule with distinct reactivity at each site, a hallmark of modern medicinal chemistry design.

Synthesis of this compound: A Two-Step Approach

The most common and logical synthetic route to this compound involves a two-step process starting from fluorobenzene. This strategy is dictated by the directing effects of the substituents. Introducing the nitro group at a later stage is preferable as it is a powerful deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation steps.[1]

Step 1: Synthesis of the Precursor, 1-Bromo-3-fluorobenzene

The initial step is the bromination of fluorobenzene. The fluorine atom is an ortho-, para-director, meaning it will direct the incoming bromine atom primarily to the positions adjacent (ortho) and opposite (para) to it. While this results in a mixture of isomers, the meta-isomer, 1-bromo-3-fluorobenzene, is a known and commercially available compound, suggesting that established methods for its synthesis and purification exist. One patented method involves the reaction of fluorobenzene with bromine in the presence of a catalyst, followed by reaction with a benzene derivative to yield 1-bromo-3-fluorobenzene.[4]

Diagram of the Synthesis of 1-Bromo-3-fluorobenzene

G Fluorobenzene Fluorobenzene Reaction1 Electrophilic Aromatic Bromination Fluorobenzene->Reaction1 Bromine Bromine (Br2) Bromine->Reaction1 Catalyst Catalyst (e.g., AlCl3, FeBr3) Catalyst->Reaction1 Isomer_Mixture Mixture of Bromofluorobenzene Isomers (ortho, meta, para) Reaction1->Isomer_Mixture Purification Purification (e.g., Distillation) Isomer_Mixture->Purification Product1 1-Bromo-3-fluorobenzene Purification->Product1

Caption: Synthesis of the 1-bromo-3-fluorobenzene precursor.

Step 2: Nitration of 1-Bromo-3-fluorobenzene

The second and final step is the regioselective nitration of 1-bromo-3-fluorobenzene. Both the bromine and fluorine atoms are ortho-, para-directors. However, in this case, the positions ortho and para to both substituents align, leading to the desired this compound as the major product. The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, generating the highly electrophilic nitronium ion (NO₂⁺).[1]

Diagram of the Nitration of 1-Bromo-3-fluorobenzene

G Precursor 1-Bromo-3-fluorobenzene Reaction2 Electrophilic Aromatic Nitration Precursor->Reaction2 Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Nitrating_Mixture->Reaction2 Product2 This compound Reaction2->Product2

Caption: Nitration of 1-bromo-3-fluorobenzene to yield the final product.

Experimental Protocols

The following are generalized, yet detailed, experimental procedures for the synthesis of this compound. These protocols are based on established methods for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of 1-Bromo-3-fluorobenzene (Illustrative Procedure)

This procedure is based on a patented method and serves as an example.[4]

  • Reaction Setup: To a 2 L four-necked flask equipped with a condenser, a dropping funnel, and an exhaust port, add 1-bromo-2-fluorobenzene (875 g) and aluminum chloride (67 g).

  • Isomerization: Heat the mixture to 80 °C and maintain for 5 hours.

  • Transarylation: Cool the system to 30 °C and add ethylbenzene (742 g). Continue the reaction for 20 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is treated to isolate the 1-bromo-3-fluorobenzene. Purification is typically achieved by distillation.

Synthesis of this compound

This procedure is adapted from standard nitration protocols for halogenated benzenes.[3][5]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.

  • Addition of Substrate: Slowly add 1-bromo-3-fluorobenzene to the cold nitrating mixture with vigorous stirring. The temperature should be maintained below 10 °C to minimize the formation of dinitrated byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted. The solid product will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 7087-65-2[6]
Molecular Formula C₆H₃BrFNO₂[6]
Molecular Weight 220.00 g/mol [6]
Appearance Pale yellow solid[7]
Melting Point Not reported
Boiling Point Not reported
XLogP3 2.5[6]
Spectroscopic Data

Table 2: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.1-8.3m-Aromatic H
~7.8-8.0m-Aromatic H
~7.6-7.8m-Aromatic H

Prediction based on the analysis of similar substituted nitrobenzenes. The electron-withdrawing nitro group and halogen atoms will deshield the aromatic protons, shifting them downfield.

Table 3: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~162 (d, JC-F ≈ 250 Hz)C-F
~149C-NO₂
~130-135Aromatic C-H
~120-125Aromatic C-H
~115 (d, JC-F ≈ 25 Hz)Aromatic C-H
~122C-Br

Prediction based on the analysis of similar halogenated nitrobenzenes. Note the characteristic large one-bond carbon-fluorine coupling constant and smaller multi-bond couplings.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm-1)Assignment
~3100-3000Aromatic C-H stretch
~1520-1560Asymmetric NO₂ stretch
~1340-1360Symmetric NO₂ stretch
~1100-1200C-F stretch
~600-700C-Br stretch

These predicted values are based on characteristic infrared absorption frequencies for aromatic nitro compounds and halogenated aromatics.

Table 5: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
219/221High[M]⁺ (Molecular ion peak with characteristic bromine isotope pattern)
173/175Medium[M - NO₂]⁺
127Medium[M - Br - F]⁺
94High[C₆H₃F]⁺

The molecular ion will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of the bromine atom.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The distinct electronic nature of its substituents allows for selective and sequential chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the halogen atoms.

  • Cross-Coupling Reactions: The bromo substituent is particularly well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation, opening up a vast array of synthetic possibilities.

The strategic combination of these reactive sites makes this compound a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

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1-Bromo-3-fluoro-5-nitrobenzene material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Risk Mitigation of 1-Bromo-3-fluoro-5-nitrobenzene

This guide provides a comprehensive overview of the material safety properties of this compound (CAS No. 7087-65-2), designed for researchers, scientists, and professionals in drug development. Moving beyond a standard MSDS, this document contextualizes the data within a framework of proactive risk mitigation, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory best practices.

Introduction: A Versatile but Hazardous Building Block

This compound is a substituted aromatic compound widely utilized as a versatile building block in organic synthesis.[1] Its bromine, fluorine, and nitro functional groups offer a reactive platform for constructing more complex molecules, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to safety. This guide is structured to empower laboratory professionals with the knowledge to handle this compound not just safely, but intelligently.

Section 1: Core Hazard Profile & GHS Classification

A foundational understanding of the hazards associated with this compound is the starting point for any risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally understood framework for this. The compound is classified as an irritant and is acutely toxic.[3]

Table 1: GHS Hazard Identification for this compound

Pictogram Signal Word Hazard Code Hazard Statement
Warning H302 Harmful if swallowed[3][4]
H312 Harmful in contact with skin[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H332 Harmful if inhaled[3]

| | | H335 | May cause respiratory irritation[3] |

The implications of this classification in a laboratory setting are clear: exposure through any route—ingestion, skin contact, or inhalation—is hazardous and must be prevented. The irritant nature of the compound necessitates robust protection for the skin and eyes, while its potential to cause respiratory irritation underscores the critical need for proper ventilation.[3]

Section 2: Physicochemical Properties and Their Impact on Safety

The physical state and properties of a chemical directly influence its handling requirements and the primary routes of potential exposure. This compound is a pale yellow solid or powder at room temperature.[1] This is a critical detail, as the primary risk during routine procedures like weighing and transferring is the generation and inhalation of airborne dust particles.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 7087-65-2 [1][3][5]
Molecular Formula C₆H₃BrFNO₂ [1][3][5]
Molecular Weight 220.00 g/mol [3]
Appearance Pale yellow solid/powder [1]
Boiling Point 245.5°C at 760 mmHg [4]
Topological Polar Surface Area 45.8 Ų [1][3]

| XLogP3 | 2.5 |[3] |

While its high boiling point suggests a low vapor pressure at ambient temperatures, any process involving heating will increase the risk of inhaling harmful vapors.[4]

Section 3: The Hierarchy of Controls: A Proactive Risk Mitigation Strategy

Effective laboratory safety is not merely about wearing personal protective equipment (PPE); it is a systematic process of risk elimination and control. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. This guide applies this hierarchy directly to the handling of this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound A Elimination / Substitution (Most Effective) Consider less hazardous reagents if chemically feasible. B Engineering Controls Mandatory use of a certified chemical fume hood. Ensure accessible eyewash stations and safety showers. A->B If elimination is not possible C Administrative Controls Develop and follow Standard Operating Procedures (SOPs). Provide specific training on hazards. Clearly label storage and waste containers. B->C Supplement with safe practices D Personal Protective Equipment (PPE) (Least Effective) Chemical splash goggles AND face shield. Nitrile gloves (double-gloving recommended). Chemical-resistant lab coat. C->D The final layer of protection

Caption: Hierarchy of Controls applied to this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

  • Chemical Fume Hood: All work with this compound, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to contain any dust or vapors generated, preventing inhalation.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][7]

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate safe work habits. Experimental Protocol 1: Safe Weighing and Transfer

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and you are wearing all required PPE (see section 3.3).

  • Designation: Designate a specific area within the fume hood for handling the solid to prevent cross-contamination.

  • Weighing: To minimize dust dispersal, weigh the powder on a weigh boat or in a tared container. Do not pour the powder from a height. Use a spatula to gently transfer the solid.

  • Transfer: If transferring to a reaction vessel containing solvent, add the solid slowly to prevent splashing.

  • Cleanup: Immediately after use, decontaminate the spatula and the weighing area with an appropriate solvent and wipe-down. Dispose of contaminated materials (e.g., weigh boats, wipes) in a designated hazardous waste container.[6]

Experimental Protocol 2: Storage and Waste Management

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] The container must be kept tightly closed to prevent absorption of moisture.[1][8]

  • Waste Segregation: All solid waste contaminated with this compound (gloves, paper towels, etc.) must be disposed of in a clearly labeled hazardous waste container for "Halogenated Organic Waste".[6]

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid halogenated organic waste. Do not pour this chemical down the drain.[7][9]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

  • Eye and Face Protection: Wear chemical splash goggles that conform to EU Standard EN166 or OSHA regulations in 29 CFR 1910.133.[7][10] A face shield should be worn over the goggles during procedures with a high risk of splashing.[6]

  • Skin Protection: Wear chemical-resistant gloves, such as nitrile gloves.[6] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[9][11] A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: For situations where dust generation cannot be fully controlled by a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[12][13]

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

Table 3: Emergency First-Aid Measures

Exposure Route Immediate Actions
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[11][12] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[11][12] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water.[11][12] Seek immediate medical attention. |

Accidental Release Measures (Spills)
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

  • Control: Remove all sources of ignition.

  • Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[6] Avoid creating dust.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Fire-Fighting Measures
  • In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8][12]

  • Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products, which may include nitrogen oxides, carbon monoxide, hydrogen bromide, and hydrogen fluoride.[8][14]

Section 5: Toxicological Profile and Gaps in Knowledge

The GHS classification confirms that this compound is acutely toxic via oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[3] However, a critical point for any researcher to understand is that the comprehensive chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[12][15] There is no data available to classify it as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[15][16] This lack of extensive data necessitates a conservative and cautious approach to handling, reinforcing the importance of adhering to the stringent controls outlined in this guide.

Conclusion

This compound is a potent synthetic tool whose utility demands respect for its hazards. A safety-first mindset, grounded in the proactive principles of the Hierarchy of Controls, is essential. By understanding not just what to do, but why we do it—from mandatory fume hood use to meticulous waste disposal—researchers can confidently and safely leverage the chemical potential of this compound to drive scientific innovation.

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Theoretical studies on 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 1-Bromo-3-fluoro-5-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a key intermediate in modern synthetic chemistry. Targeted at researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural, spectroscopic, and electronic properties through advanced computational methodologies. We delve into the causality behind selecting specific theoretical approaches, such as Density Functional Theory (DFT), and offer detailed, replicable protocols for geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) analysis, and Natural Bond Orbital (NBO) calculations. The insights derived from these theoretical studies are crucial for understanding the reactivity of this versatile building block and for rationally designing novel molecular entities with potential therapeutic applications.

Introduction: The Strategic Importance of this compound

This compound (C₆H₃BrFNO₂) is a substituted aromatic compound of significant interest in organic synthesis.[1] Its trifunctional nature—featuring a bromine atom, a fluorine atom, and a nitro group—makes it a highly versatile precursor for creating complex molecules.[2][3] In the context of drug discovery, this molecule serves as a valuable building block for several reasons:

  • Bromine Atom : Acts as an excellent leaving group, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[4][5]

  • Fluorine Atom : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4]

  • Nitro Group : This strong electron-withdrawing group influences the reactivity of the aromatic ring and can be readily reduced to a primary amine, providing a synthetic handle for a vast array of subsequent chemical transformations.[4][6]

Given its utility, a deep understanding of its molecular properties is paramount for optimizing synthetic routes and designing new derivatives. Theoretical and computational studies offer a powerful, cost-effective approach to predict and rationalize the molecule's behavior at an atomic level, guiding experimental efforts.[7][8] This guide outlines the core theoretical methods used to characterize this important synthetic intermediate.

Computational Methodology: A Self-Validating Protocol

The foundation of a reliable theoretical study is a robust and well-defined computational protocol. Density Functional Theory (DFT) is the method of choice for systems of this size, offering an optimal balance between computational accuracy and resource requirements.[8][9] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly effective for organic molecules.

Step-by-Step Computational Workflow Protocol
  • Structure Input : The initial molecular structure of this compound is constructed using a molecular modeling program like GaussView. The SMILES string C1=C(C=C(C=C1F)Br)[O-] can be used as a starting point.[1]

  • Geometry Optimization :

    • Objective : To find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

    • Method : DFT with the B3LYP functional.

    • Basis Set : A Pople-style basis set, such as 6-311++G(d,p), is selected. This set is extensive enough to provide accurate descriptions of electron distribution, including polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to handle anions and weak interactions.[9]

    • Software Keyword (Gaussian) : #p B3LYP/6-311++G(d,p) Opt.

  • Frequency Calculation :

    • Objective : To confirm that the optimized structure corresponds to a true energy minimum and to calculate vibrational frequencies for comparison with experimental IR and Raman spectra.

    • Causality : A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, necessitating a re-optimization.

    • Software Keyword (Gaussian) : #p B3LYP/6-311++G(d,p) Freq.

  • Further Analysis : Once the optimized geometry is confirmed, subsequent calculations are performed using the same level of theory to determine electronic and other properties. This includes:

    • Natural Bond Orbital (NBO) analysis.

    • Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis spectra).[9]

    • Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shifts.[9]

This structured approach ensures that all calculated properties are derived from a validated, stable molecular geometry, lending trustworthiness to the results.

G A 1. Initial Structure (GaussView/SMILES) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Validated Minimum Energy Structure D->E  None G Re-optimize Structure D->G  Found F Property Calculations (NBO, TD-DFT, MEP, etc.) E->F G->B cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) p2 HOMO HOMO (Highest Occupied Molecular Orbital) p1 p1->p2   ΔE = E(LUMO) - E(HOMO)   (Reactivity Indicator)

Caption: The HOMO-LUMO energy gap (ΔE) as an indicator of chemical reactivity.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Value (Illustrative) Significance
HOMO Energy -7.5 eV Electron-donating ability
LUMO Energy -3.2 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.3 eV Chemical reactivity and kinetic stability [7]
Dipole Moment (µ) 2.5 Debye Molecular polarity and intermolecular interactions [7]
Ionization Potential (IP) 7.5 eV Energy required to remove an electron

| Electron Affinity (EA) | 3.2 eV | Energy released upon gaining an electron |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. [10]This method is invaluable for understanding intramolecular interactions and charge delocalization. For this compound, NBO analysis can quantify:

  • Hyperconjugative Interactions : It reveals the delocalization of electron density from lone pairs on the oxygen and halogen atoms into the antibonding orbitals of the aromatic ring (e.g., LP(O) → π*(C-C)). These interactions contribute to the stability of the molecule.

  • Atomic Charges : It calculates the charge distribution across the molecule, confirming the high positive charge on the carbon atoms attached to the electronegative F, Br, and NO₂ groups, making them susceptible to nucleophilic attack.

Applications in Rational Drug Design

The theoretical data gathered provides a powerful platform for designing new molecules.

  • Reactivity Prediction : The HOMO-LUMO and MEP analyses predict that nucleophilic aromatic substitution (SₙAr) is a highly favorable reaction pathway. The fluorine atom, despite being highly electronegative, often makes the attached carbon a better site for nucleophilic attack than bromine in SₙAr reactions due to the rate-determining step involving the addition of the nucleophile. [11][12]* Scaffold Modification : By understanding the electronic landscape, a medicinal chemist can rationally decide where to modify the scaffold. For instance, reducing the nitro group to an amine creates a new nucleophilic center, enabling the attachment of diverse side chains to explore structure-activity relationships (SAR).

  • Pharmacokinetic Properties : The calculated dipole moment and molecular electrostatic potential can help predict properties like solubility and the ability to form hydrogen bonds, which are critical for a molecule's behavior in a biological system. [7]

Conclusion

The theoretical study of this compound, grounded in robust computational protocols like DFT, provides indispensable insights for researchers and drug developers. This guide has outlined a comprehensive framework for elucidating the molecule's geometric, spectroscopic, and electronic properties. The data derived from these analyses not only characterizes the molecule but also provides a predictive foundation for its synthetic manipulation. By understanding the interplay of its functional groups at a quantum-mechanical level, scientists can better leverage this versatile building block to construct the next generation of complex organic molecules and therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information.
  • Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92.
  • Krygowski, T. M., et al. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(25), 4875-4884.
  • Makosza, M., et al. (2022). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? New Journal of Chemistry.
  • Fayet, G., et al. (2012). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 116(10), 2536-2545.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
  • Doubtnut. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene... [Video]. YouTube.
  • Allen Career Institute. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene...
  • IRJET. (2018). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology, 5(5).
  • Quantum Guru Ji. (2022, September 25). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2 [Video]. YouTube.
  • AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 1-bromo-3-fluoro-5-nitrobenzene, a versatile trifunctional building block in modern organic synthesis. The strategic arrangement of a bromine atom, a fluorine atom, and a nitro group on the benzene scaffold allows for a suite of selective chemical transformations. This document details the core reactivity of this substrate and provides field-proven, step-by-step protocols for its derivatization through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and chemoselective reduction of the nitro moiety. These methodologies are foundational for generating diverse molecular libraries relevant to researchers in medicinal chemistry, agrochemicals, and materials science.

Introduction: The Strategic Value of this compound

This compound is a key intermediate whose value lies in the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro group significantly acidifies the aromatic ring protons and, more importantly, activates the ring for specific transformations.[1] This electronic feature is critical for facilitating key reaction types, most notably nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions.[1]

The molecule offers three primary sites for modification:

  • The Carbon-Bromine Bond (C1): Ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] The electron-deficient nature of the ring enhances its reactivity as an electrophile in the oxidative addition step of these catalytic cycles.[3]

  • The Carbon-Fluorine Bond (C3): While the C-Br bond is more reactive in cross-coupling, the C-F bond can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often displaying higher reactivity than other halogens in this specific mechanism.[4] This differential reactivity allows for sequential, site-selective substitutions.

  • The Nitro Group (C5): This group can be readily reduced to a primary amine, a critical functional handle for a vast array of subsequent derivatizations, including amide bond formation, sulfonylation, and diazotization reactions.[1][5]

This guide will explore the practical application of this reactivity, providing detailed protocols for each major transformation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7087-65-2[6][7][8]
Molecular Formula C₆H₃BrFNO₂[6]
Molecular Weight 220.00 g/mol [6]
Appearance Solid (Typical)
IUPAC Name This compound[6]

Critical Safety and Handling

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid generating dust.[10] Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Disposal: Dispose of chemical waste in appropriately labeled, sealed containers in accordance with institutional and local regulations.[9]

Synthetic Pathways and Experimental Protocols

The following sections provide detailed protocols for the primary synthetic transformations of this compound. The choice of pathway depends on the desired final structure, demonstrating the modularity of this building block.

cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Nitro Group Reduction A This compound B Biaryl Derivatives A->B Suzuki-Miyaura Coupling (at C-Br) C Aryl Amine Derivatives A->C Buchwald-Hartwig Amination (at C-Br) D Alkoxy/Aryloxy Derivatives A->D SNAr with R-O⁻ (at C-F) E Amine Derivatives (at C-F) A->E SNAr with R₂NH (at C-F) F 3-Bromo-5-fluoroaniline A->F Chemoselective Reduction cluster_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex pd0->pd2_complex Ar-Br ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_biaryl pd2_complex->pd2_biaryl Ar'-B(OR)₂ Base transmetal Transmetalation pd2_biaryl->pd0 pd2_biaryl->pd0 Ar-Ar' product Ar-Ar' pd2_biaryl->product red_elim Reductive Elimination arbr Ar-Br arbr->pd0 boronic Ar'-B(OR)₂ boronic->pd2_complex base Base base->pd2_complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.). [2][3]2. Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, or 1,4-Dioxane/H₂O 4:1) is commonly used. [3][11]4. Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl derivative.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)10085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9090-98
3-Thienylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃ (2.5)DME/H₂O (3:1)8580-92

Note: Data are illustrative and based on general procedures for similar substrates. [3]Optimization may be required.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides. [12][13]This transformation is invaluable in pharmaceutical synthesis, where the aryl amine moiety is a common structural motif. [14]The reaction's success often hinges on the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle. [14]

cluster_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex pd0->pd2_complex Ar-Br ox_add Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR₂) pd2_complex->pd2_amido pd2_complex->pd2_amido HNR₂ Base amine_coord Amine Coordination & Deprotonation pd2_amido->pd0 pd2_amido->pd0 Ar-NR₂ red_elim Reductive Elimination

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%) to a dry Schlenk tube. Add this compound (1.0 equiv.), the desired primary or secondary amine (1.1–1.3 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2–1.5 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, with stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. The reaction is often complete within 2–24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the target aryl amine.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, significantly enhanced by the ortho and para positioning of the nitro and bromo groups relative to the fluorine atom, makes the ring susceptible to nucleophilic attack. [1][4]The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. [15]Notably, fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. [4][15]

start Substrate + Nucleophile (Nu⁻) step1 Rate-Determining Step: Nucleophilic Attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) step1->meisenheimer step2 Fast Step: Loss of Leaving Group (F⁻) meisenheimer->step2 product Substituted Product step2->product

Figure 4: Workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Experimental Protocol: SNAr with an Alkoxide Nucleophile

This protocol provides a general method for displacing the fluorine atom with an alcohol.

  • Nucleophile Generation: To a solution of the desired alcohol (R-OH) (1.5–2.0 equiv.) in an anhydrous polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 60% dispersion in oil) (1.5 equiv.) portion-wise at 0 °C under an inert atmosphere. Stir until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50–80 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Pathway 3: Chemoselective Reduction of the Nitro Group

Reduction of the nitro group to a primary amine unlocks a vast potential for further functionalization. [5]A critical consideration is chemoselectivity; the chosen reducing agent should not cleave the C-Br or C-F bonds. While catalytic hydrogenation over Pd/C is a powerful method for nitro reduction, it can also cause dehalogenation. [16]Milder, more selective methods are therefore often preferred for halogenated substrates. [5][16] Experimental Protocol: Nitro Group Reduction using Tin(II) Chloride

The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of halogens. [16]

  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 equiv.) and ethanol (or ethyl acetate).

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0–5.0 equiv.) in concentrated hydrochloric acid (HCl) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 60–80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Basification: Cool the reaction mixture to 0 °C. Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to basify the mixture to a pH > 10. This will precipitate tin salts as tin hydroxide.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-bromo-5-fluoroaniline, which can often be used without further purification or can be purified by column chromatography if necessary.

Conclusion

This compound stands out as a highly valuable and versatile building block for constructing complex molecular architectures. The distinct and predictable reactivity at its three functional sites enables chemists to employ orthogonal synthetic strategies. By leveraging palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and chemoselective nitro reduction, researchers can efficiently generate diverse libraries of novel compounds for applications ranging from drug discovery to materials science. The protocols outlined in this guide serve as a robust starting point for the exploration of this powerful synthetic intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. (2023). Suzuki reaction.
  • Ferlin, F., & Vaccaro, L. (2020). A review of the catalytic reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube. [Link]
  • Oakwood Chemical. (n.d.). This compound.
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.
  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoro-5-nitrobiphenyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance under mild conditions.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

This guide focuses on the application of the Suzuki coupling to a particularly valuable, yet challenging, substrate: 1-bromo-3-fluoro-5-nitrobenzene . This molecule is an attractive building block due to the unique electronic properties conferred by its substituents. The potent electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom significantly activate the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki coupling cycles.[3][4]

The resulting products, 3-fluoro-5-nitrobiphenyl derivatives, are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[5] Fluorinated biphenyls, in particular, are key structural motifs in a wide array of biologically active compounds.[6][7] The strategic placement of both a fluorine atom and a nitro group—a versatile handle for further functionalization (e.g., reduction to an amine)—makes the products derived from this reaction highly valuable intermediates in the synthesis of novel therapeutics.

Mechanistic Considerations for an Electron-Deficient Substrate

The efficacy of the Suzuki-Miyaura coupling with this compound is dictated by a nuanced interplay of catalyst, ligand, base, and solvent. Understanding the catalytic cycle provides a framework for rational optimization.

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step is typically accelerated by the electron-deficient nature of the aromatic ring, making this substrate highly reactive.

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond of the 3-fluoro-5-nitrobiphenyl product and regenerating the Pd(0) catalyst.[8][9]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; pd_complex [label="Ar-Pd(II)L₂(X)\n(X = Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; biaryl_pd_complex [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Ar-X + Ar'-B(OH)₂", shape=plaintext, fontcolor="#5F6368"]; base_activation [label="Base\n(e.g., K₂CO₃, K₃PO₄)", shape=plaintext, fontcolor="#5F6368"]; boronate [label="Ar'-B(OH)₃⁻", shape=plaintext, fontcolor="#5F6368"];

// Edges pd_complex -> pd0 [label=" ", arrowhead=vee, color="#EA4335"]; biaryl_pd_complex -> pd_complex [label=" ", arrowhead=vee, color="#FBBC05"]; pd0 -> biaryl_pd_complex [label=" ", arrowhead=vee, color="#4285F4"];

// Invisible nodes for labels {rank=same; oxidative_addition; pd0} {rank=same; transmetalation; pd_complex} {rank=same; reductive_elimination; biaryl_pd_complex}

// Connections for labels pd0 -> pd_complex [style=invis]; pd_complex -> biaryl_pd_complex [style=invis]; biaryl_pd_complex -> pd0 [style=invis]; reductive_elimination -> product [arrowhead=vee, color="#34A853"]; reactants -> oxidative_addition [style=invis]; reactants -> pd0 [arrowhead=vee, color="#4285F4"]; base_activation -> boronate [arrowhead=vee, color="#FBBC05"]; boronate -> transmetalation [style=invis]; boronate -> pd_complex [arrowhead=vee, color="#FBBC05"];

// Positioning labels oxidative_addition [pos="1.5,0.75!"]; transmetalation [pos="0,-0.75!"]; reductive_elimination [pos="-1.5,0.75!"];

// Workflow arx -> pd_ii [label="", arrowhead=none, color="#4285F4"]; pd0 -> pd_ii [label=ox_add, color="#4285F4"]; boronic -> boronate [label="+ OH⁻", color="#FBBC05"]; base -> boronate [style=invis]; pd_ii -> pd_ii_biaryl [label=trans, color="#FBBC05"]; boronate -> pd_ii_biaryl [arrowhead=none, color="#FBBC05"]; pd_ii_biaryl -> pd0 [label=red_elim, color="#EA4335"]; pd_ii_biaryl -> product [style=dashed, arrowhead=vee, color="#34A853"]; } The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: For electron-deficient aryl bromides like this compound, traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[3] However, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos), can offer superior performance.[10] These ligands promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and efficiency, even at lower catalyst loadings.[11][12] Pre-formed catalysts, or "precatalysts" (e.g., XPhos Pd G2 or G3), are often preferred in industrial settings as they are more stable and provide more reproducible results by ensuring the efficient in situ generation of the active monoligated Pd(0) species.[12][13]

  • The Role of the Base: The base is not merely a spectator; it plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center. The choice of base can significantly impact reaction rates and yields.

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used and effective in many systems, often in aqueous solvent mixtures.

    • Phosphates (e.g., K₃PO₄) are stronger bases and are particularly effective with more challenging substrates or when using sterically hindered ligands, often in anhydrous organic solvents like dioxane or toluene.[3]

  • Solvent System: The choice of solvent depends on the specific catalyst system and base used. Biphasic systems, such as toluene/water or dioxane/water, are common, especially with inorganic bases like K₂CO₃.[3] Anhydrous polar aprotic solvents like dioxane or THF are often employed with phosphate bases. It is crucial that solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete hazard information.

Protocol 1: General Procedure using a Conventional Catalyst System

This protocol provides a reliable starting point for the Suzuki coupling of this compound with various arylboronic acids using a widely available catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (8 mL, degassed)

  • Water (2 mL, degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: High-Efficiency Procedure using a Buchwald Precatalyst

This protocol utilizes a modern, highly active precatalyst system, which often results in shorter reaction times, lower catalyst loadings, and higher yields, particularly with challenging substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • XPhos Pd G3 (or a similar Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to a dry, sealable reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with this type of catalyst are often complete within 2-6 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of electron-deficient aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Arylboronic Acid PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1008~90
3-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O120 (MW)0.17Good
Phenylboronic acidPEPPSI-IPr (cat.)IPrCs₂CO₃t-AmylOH1002~98

Data compiled from multiple sources for structurally similar nitro-substituted aryl bromides for illustrative purposes.[3][5] Yields are highly dependent on the specific substrates and precise reaction conditions.

Workflow & Logic Diagram

// Nodes start [label="Start: Reagent Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Under Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heating & Stirring\n(e.g., 90-110 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Product Analysis\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Pure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete", style=dashed]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> analysis; analysis -> end; } General experimental workflow for the Suzuki coupling reaction.

References

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., & Karuvalam, R. P. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindoles with (hetero)arylboronic acids and arylpotassium trifluoroborates. Molecular Diversity, 23(4), 857-868.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • BenchChem. (2025). Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C-N and C-C Bond-Forming Reactions. Journal of the American Chemical Society, 130(21), 6686–6687.
  • El-Gendy, A. A. M., El-Sherief, H. A. M., & Abdel-Rahman, A. A.-H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. (2025). evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemRxiv. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones.
  • Mondal, M., Bharadwaj, S. K., & Bora, U. (2013). O-Arylation with Nitroarenes: Metal-Catalyzed and Metal-Free Methodologies. New Journal of Chemistry, 37(1), 1-3.
  • Catalysts. (2017).
  • Dalton Transactions. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • Organic Process Research & Development. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Catalysts. (2017).
  • ResearchGate. (2016).
  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
  • ResearchGate. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
  • ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The transformation's value is particularly evident in the late-stage functionalization of complex molecules, where traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), often fail due to harsh reaction conditions or limited substrate scope.[2]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-nitrobenzene, a challenging yet valuable substrate. The presence of both a fluorine and a nitro group renders the aromatic ring highly electron-deficient, which enhances its reactivity towards oxidative addition, the initial step in the catalytic cycle. However, the nitro group also introduces a significant challenge: its incompatibility with the strong alkoxide bases (e.g., sodium tert-butoxide) commonly employed in Buchwald-Hartwig reactions.[3] This necessitates a careful selection of milder bases to prevent undesirable side reactions.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles that govern the reaction's success. By understanding the causality behind each experimental choice, from the selection of the palladium precatalyst and ligand to the choice of base and solvent, researchers can troubleshoot and adapt these protocols to their specific needs.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the fluoro and nitro groups on the substrate facilitates this rate-determining step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical at this stage to avoid side reactions with the nitro group.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene. This can be minimized by careful selection of the ligand and reaction conditions.[1]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH AmidoComplex Palladium-Amido Complex AmineCoord->AmidoComplex Base, -HBase⁺Br⁻ AmidoComplex->Pd(0)L2 Reductive Elimination Product N-Aryl-3-fluoro-5-nitroaniline (Ar-NR₂) AmidoComplex->Product ArBr This compound (Ar-Br) Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific amine used.

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig aminations are sensitive to oxygen, and all steps should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for reproducible results.

  • Reagent Purity: The purity of the aryl halide, amine, catalyst, ligand, and base will impact the reaction outcome.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)

This protocol is optimized for the coupling of a primary aliphatic amine with this compound.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound220.011.01.0
n-Hexylamine101.191.21.2
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)
XPhos476.650.030.03
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Anhydrous Toluene-5 mL-

Procedure

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Addition of Solvent and Amine: Add anhydrous toluene (5 mL) followed by n-hexylamine (0.16 mL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-hexyl-3-fluoro-5-nitroaniline.

Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is adapted for the coupling of a secondary cyclic amine.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound220.011.01.0
Morpholine87.121.21.2
Pd(OAc)₂224.500.020.02 (2 mol%)
RuPhos467.610.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Anhydrous 1,4-Dioxane-5 mL-

Procedure

  • Reaction Setup: In a glovebox, add this compound (220 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and RuPhos (18.7 mg, 0.04 mmol) to a dry Schlenk tube with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Addition of Solvent and Amine: Add anhydrous 1,4-dioxane (5 mL) and morpholine (0.11 mL, 1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired 4-(3-fluoro-5-nitrophenyl)morpholine.

Key Experimental Parameters and Their Rationale

  • Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are effective. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.

    • XPhos: A highly effective ligand for a broad range of amines.

    • RuPhos: Often shows excellent performance with sterically hindered amines and challenging substrates.[4]

    • BrettPhos: Particularly effective for the coupling of primary amines.[3]

  • Base Selection: This is the most critical parameter for this specific substrate.

    • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): These are moderately strong bases that are generally compatible with nitro groups.[3] They are effective at deprotonating the coordinated amine without causing significant degradation of the starting material or product.

    • Strong Alkoxide Bases (e.g., NaOtBu): These should be avoided as they can lead to side reactions with the nitro group.[3]

  • Solvent: Aprotic solvents like toluene and 1,4-dioxane are commonly used as they are compatible with the reaction conditions and effectively solubilize the reactants and catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low ConversionInactive catalyst, insufficient heating, poor quality reagentsEnsure anhydrous and oxygen-free conditions. Increase reaction time or temperature. Screen different ligand/base combinations.
Side Product Formation (e.g., Hydrodehalogenation)Suboptimal ligand or reaction conditionsUse a bulkier ligand. Lower the reaction temperature. Ensure the base is not too strong.
Decomposition of Starting Material/ProductBase is too strong, temperature is too highUse a weaker base (e.g., K₃PO₄). Lower the reaction temperature.

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware (Schlenk Tube) Reagents 2. Add Solid Reagents: - Aryl Halide - Base - Pd Precatalyst - Ligand Setup->Reagents Inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reagents->Inert Add_Liquids 4. Add Anhydrous Solvent and Amine Inert->Add_Liquids Heat 5. Heat to Reaction Temperature (e.g., 100 °C) with Stirring Add_Liquids->Heat Monitor 6. Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Quench 8. Quench and Dilute Cool->Quench Filter 9. Filter through Celite® Quench->Filter Extract 10. Liquid-Liquid Extraction Filter->Extract Dry 11. Dry and Concentrate Extract->Dry Purify 12. Flash Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of valuable 3-fluoro-5-nitroaniline derivatives. Success hinges on the careful selection of a mild base to accommodate the sensitive nitro group, along with an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this transformation and to rationally troubleshoot and optimize the reaction for their specific applications in drug discovery and materials science.

References

  • 3-fluoro-5-nitroaniline - ChemBK. (2024).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides | Request PDF - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - ChemRxiv. (n.d.).
  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. (n.d.).
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024).
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014).
  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - Amazon S3. (2020).
  • Process for preparing 2-fluoro-5-nitroaniline - Google Patents. (n.d.).
  • Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. (n.d.).
  • Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents. (n.d.).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020).
  • Process for preparing 4-fluoro-3-nitroaniline - Google Patents. (n.d.).

Sources

Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution on 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive technical guide to performing nucleophilic aromatic substitution (SNAr) reactions on 1-bromo-3-fluoro-5-nitrobenzene. This substrate is a highly valuable building block in medicinal chemistry and materials science due to its trifunctional nature. The presence of a potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. The differential reactivity of the bromo and fluoro substituents allows for controlled, regioselective functionalization, making it an ideal scaffold for generating diverse molecular architectures.

Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via backside attack, which is sterically impossible on an aromatic ring.[1][2][3] Instead, it follows a two-step addition-elimination pathway.[4][5][6] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][7][8] The aromaticity is then restored by the departure of a leaving group. The rate and regioselectivity of this process are dictated by the electronic properties of the substituents on the ring.

For this compound, the nitro group at the C5 position deactivates the entire ring but powerfully activates the ortho (C1, C3) and para positions to nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[3][5][8] This guide will elucidate the principles governing the selective substitution at either the C-Br or C-F bond and provide robust protocols for achieving desired synthetic outcomes.

Principle of Regioselectivity: Fluorine as the Preferential Leaving Group

A central consideration for this substrate is the regioselectivity of the substitution. Both the bromine at C1 and the fluorine at C3 are positioned ortho to the activating nitro group. The decisive factor, therefore, becomes the relative leaving group ability of the halogens in the context of the SNAr mechanism.

Contrary to the trend observed in SN2 reactions (I > Br > Cl > F), the leaving group aptitude in SNAr reactions is often inverted: F > Cl ≈ Br > I .[1][2] This is because the rate-determining step is typically the initial nucleophilic attack on the ring (Step 1), which breaks aromaticity, rather than the elimination of the leaving group (Step 2).[2][4]

The high electronegativity of fluorine makes the carbon atom to which it is attached (C3) significantly more electrophilic and thus more susceptible to nucleophilic attack.[9] This strong inductive effect lowers the activation energy for the formation of the Meisenheimer complex, accelerating the reaction rate. While the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the second, faster step, making its strength less kinetically relevant.[2][10] Therefore, nucleophilic attack will preferentially occur at the C3 position, leading to the displacement of the fluoride ion.

Figure 1: Logical diagram illustrating the electronic factors governing the regioselective substitution on this compound.

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr of this compound with common classes of nucleophiles. Researchers should consider reaction monitoring by TLC or LC-MS to determine optimal reaction times.

3.1 General Materials & Equipment

  • Substrate: this compound

  • Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN)

  • Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Glassware: Flame-dried round-bottom flasks, reflux condenser, dropping funnel

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Workup: Separatory funnel, rotary evaporator

  • Purification: Silica gel for column chromatography

Safety Precaution: Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving sodium hydride are highly exothermic and release flammable hydrogen gas; conduct with extreme caution.

3.2 Protocol 1: Reaction with Amine Nucleophiles

This protocol is suitable for primary and secondary amines.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF or DMSO to dissolve the substrate (approx. 0.2 M concentration). Add a suitable base, such as K₂CO₃ (2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1–1.5 eq) to the stirring solution at room temperature.

  • Reaction Conditions: Stir the mixture at a temperature between 25 °C and 80 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

3.3 Protocol 2: Reaction with Alcohol/Phenol Nucleophiles

This protocol requires the in situ generation of an alkoxide or phenoxide.

  • Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide/phenoxide solution.

  • Reaction Conditions: Heat the reaction mixture to 60–100 °C, monitoring by TLC.

  • Workup & Purification: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Proceed with extraction, washing, and purification as described in Protocol 1.[6]

3.4 Protocol 3: Reaction with Thiol Nucleophiles

Thiols are potent nucleophiles and often react under milder conditions.

  • Thiolate Formation: To a flask containing anhydrous DMF, add the thiol (1.1 eq) and a base such as K₂CO₃ (1.5 eq). Stir at room temperature for 20 minutes.

  • Substrate Addition: Add this compound (1.0 eq) to the thiolate solution.

  • Reaction Conditions: Stir at room temperature or warm gently (40–60 °C) if necessary. The reaction is often rapid. Monitor by TLC.

  • Workup & Purification: Proceed with the workup, extraction, and purification steps as outlined in Protocol 1.

Summary of Reaction Parameters & Workflow

The choice of solvent, base, and temperature is critical for optimizing reaction yield and minimizing side products. The table below provides recommended starting conditions.

Nucleophile ClassNucleophile (Example)BaseSolventTemperature (°C)
Primary AmineAnilineK₂CO₃DMF50 - 80
Secondary AminePiperidineK₂CO₃DMSO25 - 60
AlcoholMethanolNaHTHF65 (reflux)
PhenolPhenolCs₂CO₃DMF80 - 100
ThiolThiophenolK₂CO₃DMF25 - 50

graph TD {
A[Start: Reagents & Glassware] --> B{Reaction Setup};
B --> C[Dissolve Substrate in
Anhydrous Solvent];
C --> D[Add Base (if required)];
D --> E[Add Nucleophile];
E --> F{Reaction};
F -- "Heat & Stir
(Monitor by TLC)" --> G{Workup};
G --> H[Quench Reaction];
H --> I[Liquid-Liquid Extraction];
I --> J[Wash & Dry Organic Layer];
J --> K[Solvent Removal
(Rotary Evaporation)];
K --> L{Purification};
L -- "Column Chromatography" --> M[Characterization
(NMR, MS)];
M --> N[End: Purified Product];
subgraph "Preparation"
    A; B; C; D; E;
end
subgraph "Execution"
    F;
end
subgraph "Isolation"
    G; H; I; J; K;
end
subgraph "Analysis"
    L; M; N;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style N fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF
style L fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124
style B fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF
style M fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF

}

Figure 2: Standard experimental workflow for the SNAr reaction, from setup to product characterization.

Conclusion

This compound is an activated and versatile substrate for nucleophilic aromatic substitution. The strong electron-withdrawing character of the nitro group, combined with the superior leaving group ability of fluorine in SNAr reactions, enables highly regioselective substitution at the C3 position. The protocols provided herein offer reliable methods for the synthesis of 3-substituted-1-bromo-5-nitrobenzene derivatives, which are valuable intermediates for further elaboration in drug discovery and materials science programs.

References

  • Wikipedia.
  • The Organic Chemistry Tutor. (2017).
  • Chemistry Steps.
  • Chawa, G. M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. [Link]
  • Clayden, J., et al. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (Note: A general authoritative textbook, URL not applicable for a specific chapter).
  • Bier V., et al. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 80(1), 557-568. [Link]
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
  • PubChem. This compound. [Link]
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
  • Clayden, J. (2012). Organic Chemistry. Oxford University Press. (General reference, specific URL not applicable).
  • Chemistry LibreTexts. (2022). 16.
  • Pearson+.
  • Chemistry LibreTexts. (2023). 15.
  • PrepChem.com. Synthesis of meta-bromonitrobenzene. [Link]
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

Sources

Application Notes and Protocols for the Chemoselective Reduction of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-fluoroaniline

The selective reduction of the nitro group in 1-Bromo-3-fluoro-5-nitrobenzene is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 3-Bromo-5-fluoroaniline. This product serves as a pivotal building block in the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the bromine, fluorine, and amine functionalities on the aromatic ring provides a versatile scaffold for further elaboration through a variety of cross-coupling reactions, diazotization, and other transformations.

The primary challenge in this synthesis lies in achieving high chemoselectivity for the reduction of the nitro group while preserving the bromo and fluoro substituents. Dehalogenation is a common side reaction, particularly with more reactive halogens like bromine, under many reducing conditions. Therefore, the choice of the reducing agent and the optimization of reaction parameters are paramount to ensure a high yield of the desired product.

This comprehensive guide provides detailed application notes and protocols for several reliable methods for the chemoselective reduction of this compound. The methodologies discussed are grounded in established chemical principles and supported by literature precedents for structurally related compounds, offering researchers, scientists, and drug development professionals a robust resource for their synthetic endeavors.

Method 1: Iron Powder in Acidic Media (Béchamp Reduction)

The reduction of nitroarenes using iron metal in the presence of an acid, commonly known as the Béchamp reduction, is a classic, robust, and cost-effective method.[1] It is particularly well-suited for substrates containing halogens, as it generally avoids dehalogenation.[2] The reaction proceeds through a series of single electron transfers from the iron surface to the nitro group. The in-situ generation of Fe(II) salts is crucial for the reduction process.

Causality Behind Experimental Choices:
  • Iron Powder: A readily available and inexpensive reducing agent. Its heterogeneous nature simplifies the work-up procedure.

  • Acidic Medium (HCl or Acetic Acid): Activates the iron surface and serves as a proton source for the reduction of the nitro group. The choice between hydrochloric acid and acetic acid can influence the reaction rate and work-up.[3]

  • Solvent: A mixture of ethanol and water is often employed to ensure the solubility of the organic substrate while allowing for the aqueous-based reduction chemistry.

Experimental Protocol: Fe/HCl Reduction

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve the starting material.

  • To this solution, add iron powder (3.0-5.0 eq).

  • With vigorous stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) portion-wise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and ethyl acetate.

  • Carefully basify the aqueous layer with a saturated sodium bicarbonate solution or dilute sodium hydroxide solution to a pH of ~8-9.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-5-fluoroaniline. The product can be further purified by column chromatography on silica gel or by recrystallization.

Method 2: Tin(II) Chloride Reduction

The use of stannous chloride (SnCl₂) in an acidic or alcoholic solvent is another widely employed method for the reduction of nitroarenes.[4] It is known for its mildness and high chemoselectivity, often preserving other reducible functional groups, including halogens.[5] The reaction involves the transfer of electrons from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV).

Causality Behind Experimental Choices:
  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A mild and effective reducing agent for nitro groups.

  • Solvent: Ethanol or ethyl acetate are common solvents for this reaction. Ethanol can also act as a proton source.

  • Work-up: The work-up for SnCl₂ reductions can be challenging due to the formation of tin salts that may precipitate. Careful pH adjustment is crucial to manage these salts.[6]

Experimental Protocol: SnCl₂ Reduction

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (usually 1-3 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2 M sodium hydroxide solution. Add the base carefully with cooling, as the neutralization is exothermic. Continue adding base until the aqueous layer is strongly basic (pH > 12) to dissolve the tin salts as stannates.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-Bromo-5-fluoroaniline. Further purification can be achieved by column chromatography or recrystallization.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. However, care must be taken to select the appropriate catalyst to avoid dehalogenation. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is known to promote dehalogenation, especially of aryl bromides.[7] Therefore, alternative catalysts are preferred for this substrate.

Causality Behind Experimental Choices:
  • Raney Nickel: Often used as an alternative to Pd/C for substrates where dehalogenation is a concern.[8]

  • Platinum on Carbon (Pt/C): Can also be effective, and sulfided Pt/C catalysts have shown high selectivity in preventing dehalogenation of heteroaryl halides.

  • Hydrogen Source: Hydrogen gas is the most common source. Transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine can also be employed.

  • Solvent: Protic solvents like ethanol or methanol are typically used.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a hydrogenation vessel, add a solution of this compound (1.0 eq) in ethanol or methanol.

  • Carefully add Raney Nickel (typically 5-10% by weight of the substrate) to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but can often be done at atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be kept wet with water or solvent and disposed of appropriately.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-Bromo-5-fluoroaniline. The product is often of high purity, but can be further purified if necessary.

Data Presentation

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Béchamp Reduction Fe / HCl or Fe / AcOHReflux in EtOH/H₂OCost-effective, low dehalogenation, scalable.Stoichiometric metal waste, work-up can be tedious.
Tin(II) Chloride SnCl₂·2H₂OReflux in EtOH or EtOAcMild conditions, high chemoselectivity.Stoichiometric tin waste, work-up can be challenging due to tin salt precipitation.[6]
Catalytic Hydrogenation H₂ / Raney NiRoom temp., 50-100 psi H₂ in EtOHClean reaction, high atom economy, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Visualization of Reaction and Workflow

General Reaction Scheme

start This compound end 3-Bromo-5-fluoroaniline start->end [H]

Caption: General reduction of this compound.

Experimental Workflow for Fe/HCl Reduction

A Reactant & Solvent (this compound in EtOH/H₂O) B Add Iron Powder & HCl (cat.) A->B C Reflux (Monitor by TLC/LC-MS) B->C D Cool & Filter (remove Fe salts) C->D E Concentrate Filtrate D->E F Aqueous Work-up (EtOAc, H₂O, NaHCO₃) E->F G Dry & Concentrate Organic Phase F->G H Purification (Column Chromatography) G->H I Pure 3-Bromo-5-fluoroaniline H->I

Sources

The Strategic Utility of 1-Bromo-3-fluoro-5-nitrobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate field of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective active ingredients. 1-Bromo-3-fluoro-5-nitrobenzene has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a nitro group on a benzene ring, provides chemists with a powerful tool for the synthesis of a new generation of fungicides, herbicides, and insecticides.[1][2]

The electron-withdrawing properties of the nitro and fluoro substituents activate the aromatic ring for key transformations, while the bromine atom serves as a handle for cross-coupling reactions.[2] This guide provides a detailed exploration of the applications of this compound in agrochemical synthesis, complete with experimentally validated protocols and an in-depth analysis of the chemical principles that underpin its utility.

Key Synthetic Transformations and Applications

The strategic functionalization of this compound primarily revolves around three key chemical transformations:

  • Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a foundational step in the synthesis of numerous agrochemicals. This transformation unlocks a plethora of subsequent reactions, including amide bond formation, which is a common feature in many bioactive molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can modulate the biological activity and physicochemical properties of the target molecule.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, facilitating the construction of complex biaryl structures often found in modern pesticides.

A prime example of an agrochemical scaffold that can be accessed from this building block is the nicotinamide structure. Nicotinamide derivatives are a well-established class of herbicides, and the synthesis of these compounds often involves the coupling of a substituted aniline with a nicotinic acid derivative.[3][4] The intermediate, 3-bromo-5-fluoroaniline, derived from the reduction of this compound, is an ideal precursor for the synthesis of such agrochemicals.

Experimental Protocols

Part 1: Reduction of this compound to 3-Bromo-5-fluoroaniline

The reduction of the nitro group is a critical first step in the utilization of this compound for the synthesis of many agrochemicals. The resulting aniline is a key intermediate for subsequent derivatization.

Reaction Scheme:

Reduction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound 3-Bromo-5-fluoroaniline 3-Bromo-5-fluoroaniline C6H3BrFNO2 This compound C6H5BrFN 3-Bromo-5-fluoroaniline C6H3BrFNO2->C6H5BrFN Reduction Fe, NH4Cl Iron powder, Ammonium Chloride Ethanol/Water Ethanol/Water (solvent)

A representative workflow for the reduction of this compound.

Materials:

Reagent/SolventCAS NumberMolecular FormulaAmount
This compound7087-65-2C₆H₃BrFNO₂1.0 eq
Iron Powder7439-89-6Fe3.0 eq
Ammonium Chloride12125-02-9NH₄Cl1.0 eq
Ethanol64-17-5C₂H₅OHAs per protocol
Water7732-18-5H₂OAs per protocol
Ethyl Acetate141-78-6C₄H₈O₂For extraction
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄For drying

Procedure:

  • To a stirred solution of this compound in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-bromo-5-fluoroaniline.

Expected Outcome: This procedure typically provides the desired aniline in good to excellent yield. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as ¹H NMR and LC-MS.

Part 2: Synthesis of a Nicotinamide Agrochemical Scaffold

This protocol details the synthesis of a nicotinamide derivative, a common scaffold in herbicides, from 3-bromo-5-fluoroaniline. This reaction is an example of an Ullmann condensation.[5]

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromo-5-fluoroaniline 3-Bromo-5-fluoroaniline 2-Chloronicotinic acid 2-Chloronicotinic acid N-(3-Bromo-5-fluorophenyl)-nicotinamide derivative N-(3-Bromo-5-fluorophenyl)-nicotinamide derivative Aniline 3-Bromo-5-fluoroaniline Nicotinamide N-(3-Bromo-5-fluorophenyl)- nicotinamide derivative Aniline->Nicotinamide Nicotinic_Acid 2-Chloronicotinic acid Nicotinic_Acid->Nicotinamide Ullmann Condensation Cu_catalyst Copper Catalyst (e.g., CuI) Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF)

A representative workflow for the synthesis of a nicotinamide derivative.

Materials:

Reagent/SolventCAS NumberMolecular FormulaAmount
3-Bromo-5-fluoroaniline134168-97-1C₆H₅BrFN1.0 eq
2-Chloronicotinic acid2942-59-8C₆H₄ClNO₂1.1 eq
Copper(I) Iodide7681-65-4CuI0.1 eq
Potassium Carbonate584-08-7K₂CO₃2.0 eq
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAs per protocol
Hydrochloric Acid (aq)7647-01-0HClFor work-up
Ethyl Acetate141-78-6C₄H₈O₂For extraction

Procedure:

  • In a reaction vessel, combine 3-bromo-5-fluoroaniline, 2-chloronicotinic acid, copper(I) iodide, and potassium carbonate in anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to a temperature of 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Outcome: This Ullmann condensation reaction provides a robust method for the synthesis of the N-aryl nicotinamide scaffold, which is a core component of various herbicides.

Conclusion

This compound stands out as a strategic and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern allows for a range of selective and high-yielding chemical transformations, providing a clear and efficient pathway to complex and valuable active ingredients. The protocols detailed in this guide offer a practical framework for researchers and scientists in the agrochemical industry to harness the full potential of this important synthetic intermediate. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of new and more effective crop protection solutions.

References

  • PubChem. (n.d.). This compound.
  • University of Hertfordshire. (n.d.). Diflufenican (Ref: AE 088657). AERU.
  • Wikipedia. (n.d.). Diflufenican.
  • Google Patents. (n.d.). CN114685365B - Synthesis method of diflufenican.
  • PubChem. (n.d.). 3-Bromo-5-fluoroaniline.
  • Wikipedia. (n.d.). Ullmann condensation.
  • MySkinRecipes. (n.d.). 3-BROMO-5-CHLORO-2-FLUOROANILINE.
  • Amerigo Scientific. (n.d.). 3-bromo-5-fluoroaniline.
  • Spangenberg, P. (2014). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 78(3), 500-522. [Link]

Sources

Application of 1-Bromo-3-fluoro-5-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-3-fluoro-5-nitrobenzene has emerged as a highly valuable and versatile building block, primarily due to the orthogonal reactivity of its three distinct functional groups.[1][2] The bromine atom serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation, the fluorine atom provides a means to modulate critical pharmacokinetic properties, and the nitro group acts as both a powerful electron-withdrawing group and a precursor to the synthetically crucial amino group.[1][3][4]

This guide provides an in-depth exploration of the reactivity of this compound, offering detailed protocols for its application in key synthetic transformations that are foundational to the synthesis of pharmaceutical intermediates, particularly within the domain of kinase inhibitors.[3][5]

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of a reagent is the first step in successful experimental design.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 7087-65-2[6]
Molecular Formula C₆H₃BrFNO₂[6]
Molecular Weight 220.00 g/mol [6]
Appearance Pale yellow solid/liquid[7]
Purity Typically >98%[8]

Core Reactivity: A Trifunctional Synthetic Scaffold

The synthetic power of this compound lies in the distinct and addressable nature of its three functional groups. This allows for a sequential and controlled approach to molecular elaboration.

  • Bromo Group (C1): Positioned for displacement, this is an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, alkyl, and amine substituents.[1][3]

  • Fluoro Group (C3): The fluorine atom is known to significantly influence a molecule's properties by enhancing metabolic stability, modulating lipophilicity (logP), and improving binding affinity to target proteins through unique electronic interactions.[1][9] While less reactive than the bromine in cross-coupling, its position relative to the nitro group makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions.

  • Nitro Group (C5): This powerful electron-withdrawing group serves two primary purposes. First, it activates the aromatic ring, making the halogen positions more susceptible to nucleophilic attack.[4][5] Second, it can be readily and selectively reduced to an aniline (amino group), which is a cornerstone functional group in medicinal chemistry for forming amides, sulfonamides, and for participating in further coupling reactions.[3][4][8]

G cluster_0 A This compound B Suzuki, Buchwald-Hartwig, etc. (C-C / C-N Bond Formation) A->B -Br C Nucleophilic Aromatic Substitution (SNAr) (C-O / C-N / C-S Bond Formation) A->C -F (activated by -NO₂) D Reduction (e.g., SnCl₂, Zn, H₂/Pd) A->D -NO₂ E Aryl/Heteroaryl Derivative B->E F Ether/Amine Derivative C->F G 3-Bromo-5-fluoroaniline D->G

Caption: Synthetic utility of this compound.

Key Synthetic Applications and Protocols

The following sections provide detailed protocols for the most critical transformations involving this building block.

Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl structures prevalent in many drug molecules, particularly kinase inhibitors.[10][11] The electron-withdrawing nitro group on the this compound scaffold can facilitate the initial oxidative addition step in the catalytic cycle, making it an excellent substrate.[10]

This protocol details a representative Suzuki coupling with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (N₂ or Ar)

Experimental Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).[10][12]

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture of toluene and water (4:1 ratio, approx. 10 mL per 1 mmol of bromide) via syringe.[13]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot is consumed (typically 4-12 hours).[12]

  • Workup: Once complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[10][12]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[10][13]

Typical Suzuki Reaction Parameters:

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100890-98
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O901675-85
Note: This data is representative and adapted from protocols for similar substrates.[10]
Application II: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds.[5] In this compound, the fluorine atom is para to the strongly electron-withdrawing nitro group. This arrangement significantly lowers the electron density of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[5][14][15] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][17]

G Start 1-Bromo-3-fluoro- 5-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Nu R₂NH (Nucleophile) Nu->Start Addition Product Substituted Product Intermediate->Product Elimination LeavingGroup F⁻ Intermediate->LeavingGroup

Caption: SNAr mechanism via a Meisenheimer intermediate.

This protocol describes the displacement of the fluorine atom by morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stir bar, heating mantle

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).[5]

  • Solvent Addition: Add DMSO as the solvent (approx. 5 mL per 1 mmol of substrate).

  • Reaction: Heat the reaction mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[5]

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water, which should precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol or isopropanol. Dry the product under vacuum to yield the desired N-aryl amine. Further purification can be achieved by recrystallization if necessary.

Application III: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental and high-yielding transformation that unlocks a vast array of subsequent chemical reactions.[3][4] The resulting 3-bromo-5-fluoroaniline is a key intermediate for introducing the core scaffold into larger molecules via amide bond formation or another round of cross-coupling.

This protocol uses zinc powder and ammonium chloride, a common and effective method for nitro group reduction.[3]

Materials:

  • This compound (1.0 eq)

  • Zinc powder (10.0 eq)

  • Ammonium chloride (NH₄Cl) (10.0 eq)

  • Ethanol and Water

  • Round-bottom flask, condenser, magnetic stir bar

Procedure:

  • Setup: To a round-bottom flask, add a solution of this compound (1.0 eq) in ethanol (10 volumes, e.g., 10 mL for 1 mL of substrate).[3]

  • Reagent Addition: Add ammonium chloride (10.0 eq) and water (5 volumes). Stir the mixture to dissolve the salt.

  • Reduction: Add zinc powder (10.0 eq) portion-wise to control the initial exotherm.

  • Reaction: Heat the reaction to reflux and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[3]

  • Workup: After completion, cool the reaction to room temperature and filter it through a pad of celite to remove the zinc salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-5-fluoroaniline.

Case Study: A Synthetic Strategy for Kinase Inhibitor Scaffolds

The true utility of this compound is realized in multi-step syntheses where its functional groups are manipulated sequentially. Many kinase inhibitors feature a core structure comprising a substituted aniline linked to a heterocyclic system.[5][18][19] The protocols described above can be combined to construct such scaffolds.

G A 1-Bromo-3-fluoro- 5-nitrobenzene B Step 1: Suzuki Coupling (Adds Aryl Group 'R1') A->B C Intermediate 1 B->C D Step 2: Nitro Reduction C->D E Intermediate 2 (Key Aniline) D->E F Step 3: Amide Coupling (Adds Group 'R2') E->F G Final Kinase Inhibitor Scaffold F->G

Caption: Multi-step synthesis of a hypothetical kinase inhibitor scaffold.

This strategic sequence allows for the late-stage diversification of the molecule. The 'R1' group can be varied using different boronic acids in the Suzuki coupling, while the 'R2' group can be altered by using different carboxylic acids in the final amide coupling step, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical intermediate synthesis. Its trifunctional nature permits a range of high-yielding and selective transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and nitro group reductions. The ability to perform these reactions in a controlled, sequential manner provides medicinal chemists with a robust platform for constructing complex molecular scaffolds, accelerating the discovery and development of new therapeutic agents, particularly in the field of oncology.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Vertex AI Search.
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  • BenchChem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9. BenchChem.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene. BenchChem.
  • National Center for Biotechnology Information. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central.
  • Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene. Chem-Impex.
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  • AD Pharmachem. Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM.
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  • Chemistry Steps.
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  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
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  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. BenchChem.

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic cores is paramount. 1-Bromo-3-fluoro-5-nitrobenzene has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring a reactive bromine atom, a strongly electron-withdrawing nitro group, and a modulating fluoro group, offers a powerful handle for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, a direct consequence of the nitro and fluoro substituents, significantly activates the carbon-bromine bond towards oxidative addition, which is often the rate-limiting step in many palladium-catalyzed cycles.[1][2] This inherent reactivity makes this compound an excellent substrate for constructing complex molecular architectures with high efficiency and selectivity.

This comprehensive guide provides detailed application notes and validated protocols for the three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the synthesis of arylethynyl derivatives. The protocols herein are designed to be self-validating, with explanations of the causal relationships behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently apply these methodologies in their own laboratories.

The Catalytic Cycle: A Unifying Mechanistic Framework

The remarkable success of palladium-catalyzed cross-coupling reactions lies in a well-understood, cyclical mechanistic pathway.[3] While the specific coupling partners and conditions vary, the core of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is governed by a sequence of three fundamental steps centered around a palladium catalyst.

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M Coupling Ar-Pd(II)-R(L_n) (Coupled Intermediate) Transmetal->Coupling RedElim Reductive Elimination Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the aryl bromide (in this case, this compound), forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled together to form the desired product, and the Pd(0) catalyst is regenerated, thus completing the cycle. The choice of ligands (L), bases, and solvents plays a critical role in modulating the efficiency of each of these steps.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the construction of biaryl scaffolds. Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] For a substrate like this compound, the Suzuki-Miyaura coupling provides a direct and efficient route to a diverse array of substituted 3-fluoro-5-nitrobiphenyls, which are valuable precursors in medicinal chemistry.

Field-Proven Insights and Causality

The electron-withdrawing nitro group on the substrate significantly facilitates the oxidative addition of the C-Br bond to the Pd(0) center, often allowing for lower catalyst loadings and milder reaction conditions compared to electron-rich aryl bromides.[2] The choice of a suitable base is critical to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. A mixed solvent system, typically an organic solvent like toluene or 1,4-dioxane with water, is often used to solubilize both the organic and inorganic reagents.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1008~90
33-Tolylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (4:1)8012~98
44-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)9010~88

Note: The data presented is based on established protocols for structurally similar nitro-substituted aryl bromides and may require optimization for specific applications.[2]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using conventional heating.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent mixture of toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-5-nitrobiphenyl.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Phenylboronic acid, Pd(PPh3)4, K2CO3 B Purge with Inert Gas A->B C Add Degassed Solvents (Toluene/H2O) B->C D Heat to 100°C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Aqueous Work-up (Water, Ethyl Acetate) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[4] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in a vast number of pharmaceutical agents.[5] For this compound, this reaction opens the door to a wide range of N-aryl-3-fluoro-5-nitroanilines.

Field-Proven Insights and Causality

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as XPhos and RuPhos, are often employed to promote both the oxidative addition and the reductive elimination steps.[4] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) being commonly used. The reaction is typically carried out in anhydrous, aprotic solvents like toluene or 1,4-dioxane under an inert atmosphere to prevent catalyst deactivation.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene10012-2475-90
2MorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)1,4-Dioxane10012-2480-95
3n-ButylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)Toluene10012-2470-85
4BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)1,4-Dioxane11018-2475-90

Note: The data presented is based on established protocols for structurally similar nitro-substituted aryl bromides and may require optimization for specific applications.[4]

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)

  • XPhos (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd(OAc)₂, and XPhos to a dry Schlenk tube with a magnetic stir bar.

  • Add NaOtBu to the Schlenk tube.

  • Add anhydrous toluene followed by aniline to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to yield N-(3-fluoro-5-nitrophenyl)aniline.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, agrochemicals, and organic materials.[7] The coupling of this compound with terminal alkynes provides direct access to 1-alkynyl-3-fluoro-5-nitrobenzene derivatives.

Field-Proven Insights and Causality

The classic Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and can also serve as the solvent. The reaction is typically performed under anhydrous and anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.

Data Presentation: Sonogashira Coupling of this compound
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THF60685-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (3)DMF70880-90
3TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)Toluene656~90
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)Acetonitrile501075-85

Note: The data presented is based on established protocols for similar nitro-substituted aryl bromides and may require optimization for specific applications.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 mmol, 0.04 equiv)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine to the flask via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and copper salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(3-fluoro-5-nitrophenyl)-2-phenylethyne.

Conclusion

This compound is a readily activated and highly versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and efficient pathways to a diverse array of functionalized molecules that are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this valuable building block. As with any chemical transformation, optimization of the reaction conditions for specific substrates and desired outcomes is encouraged to achieve the best results.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
  • Dorel, R., & Echavarren, A. M. (2015). Gold-Catalyzed Reactions. In Organic Reactions (Vol. 88, pp. 1-235). John Wiley & Sons, Inc.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ACS Publications. (2025). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
  • ResearchGate. (n.d.). Optimization of the conditions for the cross-coupling reaction. [Link]
  • iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
  • MDPI. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. [Link]
  • iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
  • Organic Chemistry Frontiers. (2021).
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
  • Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

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Introduction: Navigating the Coupling of an Electron-Deficient Aryl Halide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Sonogashira Coupling of 1-Bromo-3-fluoro-5-nitrobenzene

The Sonogashira reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide array of functional groups.[1][3][4][5]

This guide provides a detailed protocol and technical insights for the Sonogashira coupling of a challenging, electron-deficient substrate: this compound. The presence of two strong electron-withdrawing groups, nitro (-NO₂) and fluoro (-F), significantly influences the electronic properties of the aromatic ring. While such electron deficiency can sometimes facilitate the key oxidative addition step, it can also introduce competing side reactions or require careful optimization of the catalytic system. This document, intended for researchers and drug development professionals, explains the causality behind experimental choices to ensure a robust and reproducible reaction.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[2][6] While copper-free versions exist, the classical mechanism provides a fundamental understanding of the transformation.[1][2][7]

The Palladium Cycle:

  • Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ by an amine or phosphine ligand to the active Pd(0) species.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is influenced by the electronic nature of the aryl halide.[3][6][8]

  • Transmetalation: The acetylide group is transferred from the copper acetylide intermediate (formed in the copper cycle) to the palladium center, displacing the halide.[3][8][9]

  • Reductive Elimination: The newly formed aryl-alkyne complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

The Copper Co-Catalyst Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[10]

  • Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by copper coordination, to form a reactive copper(I) acetylide species.[1][2] This intermediate is crucial for the transmetalation step.

The presence of copper accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature.[1][11] However, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), a key side reaction that must be controlled.[7][12]

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycle cluster_inputs Inputs Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-PdII(L)₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl->Transmetalation PdII_Complex Ar-PdII(L)₂-C≡CR Transmetalation->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product CuX CuI Cu_Acetylide Cu-C≡C-R CuX->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide + CuI + Base Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide to Palladium BaseH Base-H⁺ + X⁻ Cu_Acetylide->BaseH center_pd center_cu ArylHalide Ar-X (this compound) ArylHalide->OxAdd

Caption: The dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
This compound≥98%Sigma-Aldrich, Combi-BlocksSubstrate
Terminal Alkyne≥98%VariousCoupling partner
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]99%Strem, Sigma-AldrichCatalyst (air-stable Pd(II) precatalyst)
Copper(I) Iodide (CuI)≥99.5%Acros, Sigma-AldrichCo-catalyst. Use a fresh bottle; color should be off-white to light tan.
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Anhydrous, ≥99.5%Acros, Sigma-AldrichBase and potential solvent. Distill from CaH₂ if necessary.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros, Sigma-AldrichSolvent. Use from a freshly opened bottle or a solvent purification system.
Saturated aq. NH₄ClReagent Grade-For quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade-Extraction solvent.
BrineSaturated Solution-For washing.
Anhydrous Na₂SO₄ or MgSO₄Reagent Grade-Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere is Critical): a. To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq). b. Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst decomposition and the Glaser homocoupling side reaction.[7][12][13]

2. Solvent and Reagent Addition: a. Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl halide) via syringe. b. Add the amine base (e.g., Et₃N, 2-3 eq) via syringe. If using the amine as the solvent, add a volume sufficient to ensure stirring. c. Stir the mixture for 5-10 minutes at room temperature. The solution may become a yellow-brown suspension. d. Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

3. Reaction Execution and Monitoring: a. Stir the reaction mixture at room temperature. For this electron-deficient aryl bromide, the reaction may proceed efficiently without heating.[1][8] b. If no significant conversion is observed after 2-4 hours, the reaction can be gently heated to 40-60 °C. Higher temperatures may be required for particularly stubborn couplings but increase the risk of catalyst decomposition.[8][14] c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 3-24 hours).

4. Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate. c. Quench the reaction by adding saturated aqueous ammonium chloride solution and stir for 10 minutes. d. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. e. Combine the organic layers and wash with brine. f. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Caption: General experimental workflow for the Sonogashira coupling.

Optimization and Troubleshooting

The success of the Sonogashira coupling, especially with challenging substrates, hinges on the careful selection of reaction parameters.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale & Field Insights
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Air-stable and effective. For very challenging couplings, consider more electron-rich and bulky ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source.[6][10]
Copper Co-catalyst CuI (4-10 mol%)Crucial for activating the alkyne and enabling mild reaction conditions.[1][4] Its presence necessitates a strictly oxygen-free environment to prevent Glaser coupling.[12]
Base Et₃N or DIPEA (2-3 eq)Neutralizes the HBr byproduct and facilitates alkyne deprotonation. Can also serve as the solvent. Ensure the base is anhydrous.[1][7]
Solvent THF, DMF, or neat amineThe choice of solvent can influence catalyst stability and solubility.[15] Anecdotal evidence suggests THF can sometimes promote the formation of palladium black; consider alternatives if this occurs.[7][16]
Temperature Room Temp to 60 °CStart at room temperature. The electron-withdrawing groups on the substrate may make oxidative addition feasible at lower temperatures. Only heat if necessary.[14]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical. Oxygen leads to catalyst decomposition and significant homocoupling of the alkyne, which is the most common side reaction.[7][12]
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently reactive conditions. 3. Impure reagents.1. Use a fresh bottle of catalyst and CuI. Ensure proper storage under inert gas.[7] 2. Increase the reaction temperature incrementally. Consider switching to a more active ligand system (e.g., Buchwald-type ligands).[10][14] 3. Purify starting materials. Ensure solvents and bases are strictly anhydrous.[7]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of CuI.1. Rigorously degas the solvent and reaction mixture. Maintain a positive pressure of inert gas.[7][12] 2. Consider a copper-free protocol, which may require a different ligand/base system and higher temperatures.[1][17] Slow addition of the alkyne can also help.[18]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. High temperature. 3. Inappropriate solvent choice.1. Ensure all reagents are pure and the atmosphere is inert.[7] 2. Avoid excessive heating. 3. If using THF, consider switching to DMF or neat triethylamine.[16]
Reaction Stalls 1. Catalyst deactivation. 2. Base consumed.1. Add an additional small portion of the palladium catalyst. 2. Ensure a sufficient excess of the amine base is used from the start (at least 2 equivalents).

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Vedantu. (2023).
  • SynArchive. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Organic-Synthesis.com. Sonogashira Coupling. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • Hajipour, A. R., & Zarei, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4608. [Link]
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(15), 2545-2554. [Link]
  • Bashir, S., Jan, M. S., & Khan, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • ResearchGate.
  • Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
  • National Institutes of Health. (2018).
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
  • Organic Chemistry Portal.

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Introduction: The Strategic Value of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Reactions of 1-Bromo-3-fluoro-5-nitrobenzene

This compound is a trifunctionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a nitro group and two different halogens (bromine and fluorine), provides a platform for highly controlled, sequential chemical modifications. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, rendering it highly electron-deficient.[2][3] This electronic characteristic is the cornerstone of its utility, facilitating key reaction classes such as nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions.[2] Furthermore, the distinct reactivity of the C-F bond, the C-Br bond, and the nitro group allows for a regioselective approach to constructing complex molecular architectures. This guide provides a detailed exploration of these regioselective transformations, complete with mechanistic insights and validated experimental protocols.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at C-F

The most prominent reaction pathway for electron-deficient aromatic rings is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] The stability of this complex is the critical factor determining the reaction's feasibility and rate.

The Principle of Regioselectivity in SNAr

In this compound, the nitro group at C5 strongly activates the ortho (C1-Br and C3-F) and para (not present) positions towards nucleophilic attack.[5] While both halogens are in activated positions, the reaction is highly regioselective for the displacement of the fluorine atom at C3. This selectivity is governed by two key factors:

  • Leaving Group Ability in SNAr: The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the ring, not the departure of the leaving group.[5][6] The high electronegativity of fluorine powerfully withdraws electron density from the carbon atom to which it is attached, making this position the most electrophilic and thus the most susceptible to attack.[5] Consequently, the established leaving group aptitude in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend observed in SN1/SN2 reactions.[2][5]

  • Resonance Stabilization: Attack at C3 allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group, providing significant resonance stabilization.

// Reactants Reactants [label=< this compound

>];

Nu [label="Nu⁻"];

// Intermediate Intermediate [label=< Meisenheimer Complex

[Resonance Stabilized]

>];

// Product Product [label=< Substituted Product

>];

// Edges Reactants -> Intermediate [label="+ Nu⁻"]; Intermediate -> Product [label="- F⁻ (fast)"]; } caption="SNAr Mechanism on this compound."

Protocol: O-Arylation with Sodium Methoxide

This protocol describes the regioselective substitution of the fluorine atom with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 eq) followed by anhydrous DMF (approx. 0.2 M concentration).

  • Nucleophile Addition: While stirring, add sodium methoxide (1.2 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-methoxy-5-nitrobenzene.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the ionic nucleophile and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.

  • Inert Atmosphere: Prevents moisture from quenching the highly reactive sodium methoxide.

  • Temperature: Moderate heating accelerates the rate of nucleophilic attack to ensure the reaction proceeds at a practical rate.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization at C-Br

While the C-F bond is labile under SNAr conditions, the C-Br bond serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. In these reactions, a Palladium(0) catalyst selectively undergoes oxidative addition into the weaker, more polarizable C-Br bond over the much stronger C-F bond.[7] This orthogonal reactivity is a powerful tool for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[8][9] The reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.[10][11]

// External species ArBr [label="1-Fluoro-3-nitro-\n5-R-benzene", shape=oval, fillcolor="#F1F3F4"]; Boronic [label="R-B(OH)₂\n+ Base", shape=oval, fillcolor="#F1F3F4"]; Product [label="Product\n(Ar-R)", shape=oval, fillcolor="#F1F3F4"];

// Connections to the cycle ArBr -> pd_ox [style=invis]; Boronic -> pd_trans [style=invis]; pd_trans -> Product [style=invis]; } caption="Generalized Suzuki-Miyaura Catalytic Cycle."

Protocol: Synthesis of 3-Fluoro-5-nitro-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Premix: In a separate vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Reaction Assembly: Add the catalyst premix to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until complete (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the biphenyl product.

Causality Behind Choices:

  • Ligand (SPhos): Bulky, electron-rich phosphine ligands like SPhos are crucial for promoting the oxidative addition step and facilitating the reductive elimination, leading to higher yields and faster reaction rates.[12]

  • Base (K₃PO₄): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

  • Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing dissolved oxygen is critical for reaction efficiency.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the facile creation of aryl amines from aryl halides.[13][14] This reaction has largely replaced harsher classical methods.[13]

BHA_Workflow A Combine Aryl Bromide, Amine, and Base B Add Pd Catalyst and Ligand A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat Under Inert Atmosphere C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Final Product: Aryl Amine G->H

Protocol: Synthesis of N-benzyl-3-fluoro-5-nitroaniline

Materials:

  • This compound

  • Benzylamine

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Setup: In a glovebox, add NaOtBu (1.4 eq) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 eq), XPhos (1.5 mol%), and [Pd₂(dba)₃] (0.75 mol%).

  • Solvent and Nucleophile: Remove the vial from the glovebox, add anhydrous toluene, followed by benzylamine (1.2 eq) via syringe.

  • Reaction: Seal the vial and heat the mixture to 100 °C in a preheated oil bath. Stir until the starting material is consumed as indicated by LC-MS (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Causality Behind Choices:

  • Catalyst System ([Pd₂(dba)₃]/XPhos): This combination is highly effective. [Pd₂(dba)₃] is a stable Pd(0) source, and the bulky, electron-rich XPhos ligand facilitates the challenging C-N bond-forming reductive elimination step.[12][15]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[15]

  • Glovebox: Sodium tert-butoxide is highly hygroscopic and the catalyst is air-sensitive. Handling them in an inert atmosphere is critical for reproducibility.

Chemoselective Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.[2] A key challenge in the reduction of halogenated nitroaromatics is achieving chemoselectivity—reducing the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation).[16]

Reagent Selection for Halogen Preservation

While powerful reducing agents like catalytic hydrogenation with Pd/C can readily reduce nitro groups, they are often too reactive and can cleave the C-Br bond.[17] Milder and more chemoselective methods are preferred.

  • Tin(II) Chloride (SnCl₂): A classic and mild method that is highly effective for nitro group reduction in the presence of halogens.[17]

  • Iron (Fe) in Acetic Acid: An inexpensive and effective method that generally preserves halogen substituents.[17][18]

  • Raney Nickel: Can be used for catalytic hydrogenation, as it is less prone to causing dehalogenation of aryl bromides and chlorides compared to palladium.[17]

Reagent SystemSelectivityConditionsNotes
SnCl₂·2H₂O / EtOH ExcellentRefluxTolerates most functional groups.
Fe / CH₃COOH Very Good80-100 °CInexpensive, classic Béchamp reduction variant.
H₂ / Raney Ni GoodRT, 50 psiRequires specialized hydrogenation equipment.[17]
H₂ / Pd/C PoorRT, 50 psiHigh risk of C-Br bond cleavage.[17]
Protocol: Reduction using Tin(II) Chloride

This protocol details the conversion of this compound to 5-bromo-3-fluoroaniline.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure.

  • Basification: Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution with vigorous stirring until the solution is basic (pH > 8) and effervescence ceases. Caution: This neutralization is exothermic.

  • Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 5-bromo-3-fluoroaniline, which can be further purified if necessary.

Nitro_Reduction Start 1-Bromo-3-fluoro- 5-nitrobenzene Reduction Chemoselective Reduction (e.g., SnCl₂/EtOH) Start->Reduction Aniline 5-Bromo-3-fluoroaniline Reduction->Aniline Deriv Further Derivatization (Amide coupling, Diazotization, etc.) Aniline->Deriv

Summary of Regioselectivity

The predictable and orthogonal reactivity of this compound makes it an exceptionally versatile building block.

Reaction TypeReactive SiteRationaleTypical Product
Nucleophilic Aromatic Substitution C-FF is the best SNAr leaving group; position is activated by NO₂ group.3-substituted-1-bromo-5-nitrobenzene
Suzuki / Buchwald-Hartwig Coupling C-BrC-Br bond is weaker and more susceptible to Pd(0) oxidative addition than C-F.1-substituted-3-fluoro-5-nitrobenzene
Chemoselective Reduction -NO₂Nitro group is readily reduced under mild conditions that preserve C-halogen bonds.5-bromo-3-fluoroaniline

Safety and Handling

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
  • Benchchem. (n.d.). 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • European Journal of Organic Chemistry. (2011). A Practical Procedure for Regioselective Bromination of Anilines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
  • MDPI. (2019). A General and Practical Method for the Chemoselective Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Regioselectivity.
  • NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • YouTube. (2018). Reduction of nitrobenzene.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • MySkinRecipes. (n.d.). 3-BROMO-5-CHLORO-2-FLUOROANILINE.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution.
  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • White Rose Research Online. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions.
  • NIH. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.

Sources

Application Note & Protocol: A Scalable and Validated Synthesis of 1-Bromo-3-fluoro-5-nitrobenzene for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-Bromo-3-fluoro-5-nitrobenzene

This compound is a trifunctional aromatic compound of significant value in modern organic synthesis. Its utility is primarily derived from the orthogonal reactivity of its three distinct functional groups: the nitro group, which can be readily reduced to an amine; the bromine atom, which is an excellent participant in cross-coupling reactions; and the fluorine atom, which can enhance the metabolic stability and binding affinity of target molecules.[1] This unique combination makes it a highly sought-after building block in the synthesis of complex pharmaceutical intermediates, particularly for developing novel kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][2]

This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. It is designed for researchers, process chemists, and drug development professionals, emphasizing scalability, safety, and process control to ensure a reproducible and high-yielding outcome. The protocol described herein is a self-validating system, incorporating in-process controls and detailed analytical characterization.

Retrosynthetic Analysis and Strategy Selection

The most direct and industrially viable route to this compound is through the electrophilic aromatic substitution (EAS) of a suitable precursor. The directing effects of the substituents on the benzene ring are the critical consideration for regioselectivity.

  • Chosen Strategy: Nitration of 1-bromo-3-fluorobenzene. In this precursor, both the bromine and fluorine atoms are ortho-, para-directing groups. Their combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to each halogen. The C5 position is para to the fluorine atom and ortho to the bromine atom, making it the most electronically activated and sterically accessible site for nitration.

  • Alternative (Less Favorable) Strategy: Halogenation of 3-fluoronitrobenzene. Attempting to brominate 3-fluoronitrobenzene would be challenging. The nitro group is a powerful deactivating group and a meta-director, which would direct the incoming bromine to the same C5 position. However, the strong deactivation of the ring by the nitro group requires harsh reaction conditions, often leading to lower yields and a less clean reaction profile compared to the nitration of an activated or moderately deactivated ring.

The chosen strategy is illustrated in the reaction scheme below.

Caption: Synthetic pathway for this compound.

Detailed Protocol for Large-Scale Synthesis (100 g Scale)

This protocol details the controlled nitration of 1-bromo-3-fluorobenzene. The causality behind each step is explained to ensure both safety and success.

Reagent and Equipment Specification

Table 1: Reagent Quantities and Roles

Reagent MW ( g/mol ) Amount (g) Volume (mL) Moles (mol) Molar Eq. Role
1-Bromo-3-fluorobenzene 175.00 100.0 66.2 0.571 1.0 Starting Material
Sulfuric Acid (98%) 98.08 337.5 183.4 3.44 6.0 Catalyst & Solvent
Nitric Acid (70%) 63.01 56.8 40.0 0.631 1.1 Nitrating Agent
Dichloromethane (DCM) 84.93 - 1000 - - Extraction Solvent
Deionized Water 18.02 - 2000 - - Quench/Wash
Saturated NaHCO₃ (aq) 84.01 - 500 - - Neutralizing Wash
Brine (Saturated NaCl) 58.44 - 500 - - Aqueous Wash

| Anhydrous MgSO₄ | 120.37 | 50 | - | - | - | Drying Agent |

Equipment:

  • 2 L three-neck, round-bottom flask (or jacketed glass reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Thermocouple with temperature controller

  • 500 mL pressure-equalizing dropping funnel

  • Nitrogen inlet/outlet adapter

  • Ice-water bath (or cryostat for reactor jacket)

  • 2 L separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reactor Setup & Inerting: Assemble the reactor setup in a certified fume hood. Ensure all joints are properly sealed. Purge the vessel with dry nitrogen for 15 minutes. An inert atmosphere is crucial to prevent the ingress of atmospheric moisture, which could dilute the acid mixture and affect reaction efficiency.

  • Acid Mixture Preparation: In a separate flask, carefully add 70% nitric acid (40.0 mL) dropwise to chilled (0 °C) 98% sulfuric acid (183.4 mL). This pre-mixing step generates the highly electrophilic nitronium ion (NO₂⁺) and must be done slowly with cooling to dissipate the heat generated from mixing.

  • Charge Starting Material: Charge the main reactor with 1-bromo-3-fluorobenzene (100.0 g, 0.571 mol).

  • Reaction Cooldown: Begin stirring and cool the reactor contents to 0-5 °C using the ice-water bath. Maintaining a low temperature is critical to control the reaction rate, prevent dangerous exotherms, and minimize the formation of undesired dinitrated or oxidized byproducts.

  • Controlled Addition: Transfer the pre-made nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred starting material over a period of 60-90 minutes. Crucial Causality: The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. A temperature spike indicates a potential runaway reaction, which is a significant hazard in nitration chemistry.

  • Reaction Monitoring (In-Process Control - IPC): After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with DCM, and analyzing by GC or TLC. The reaction is complete when the starting material is consumed (<1% remaining).

  • Reaction Quench: Once the reaction is complete, very slowly pour the reaction mixture onto crushed ice (~1.5 kg) in a separate large beaker with vigorous stirring. This step quenches the reaction by hydrolyzing any remaining nitrating agent and precipitates the organic product. This is a highly exothermic step and must be performed with extreme caution behind a blast shield.

  • Product Isolation & Extraction: Allow the ice to melt completely. The crude product will precipitate as a yellow solid. Transfer the entire slurry to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 300 mL). DCM is chosen for its ability to effectively dissolve the product and its low boiling point, which facilitates later removal.

  • Washing & Neutralization: Combine the organic extracts. Wash sequentially with:

    • Deionized water (2 x 500 mL) to remove the bulk of the residual acids.

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 250 mL) to neutralize any remaining acid. Continue washing until the final wash is neutral (pH ~7) and gas evolution (CO₂) ceases.

    • Brine (1 x 500 mL) to remove excess water and aid in phase separation.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow solid or oil.

Safety and Hazard Management

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive nature of the reagents. Strict adherence to safety protocols is mandatory.

Table 2: GHS Hazard Summary

Chemical GHS Pictograms Hazard Statements
Nitric Acid (70%) Corrosive, Oxidizer H272 (May intensify fire), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled)
Sulfuric Acid (98%) Corrosive H314 (Causes severe skin burns and eye damage)

| This compound | Harmful | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[3][4] |

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, acid-resistant gloves (butyl rubber or Viton), and chemical splash goggles with a full-face shield at all times.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood. A blast shield should be used during the addition and quenching steps.

  • Emergency Preparedness: Ensure an emergency eyewash station, safety shower, and appropriate fire extinguisher are immediately accessible. Have a sodium bicarbonate solution ready to neutralize acid spills.

Purification and Analytical Characterization

The crude product is typically of high purity but can be further purified by recrystallization for analytical standards.

Purification Protocol (Recrystallization)
  • Dissolve the crude product in a minimal amount of hot ethanol (~2 mL per gram of crude product).

  • Slowly add deionized water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

  • Expected Yield: 105-115 g (80-88% yield). Melting Point: 51-54 °C.[5]

Analytical Data for Product Validation

Table 3: Expected Analytical Characterization Data

Analysis Specification
Appearance Pale yellow crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H), 7.90 (t, J=1.8 Hz, 1H), 7.60 (dd, J=8.0, 1.8 Hz, 1H)
¹⁹F NMR (376 MHz, CDCl₃) δ -108.5 (s)
¹³C NMR (101 MHz, CDCl₃) δ 162.5 (d, J=250 Hz), 149.0 (d, J=10 Hz), 130.0 (s), 125.0 (d, J=25 Hz), 120.0 (d, J=3 Hz), 115.0 (d, J=25 Hz)

| Purity (by HPLC/GC) | ≥ 99.0% |

Overall Process Workflow

The following diagram outlines the complete workflow from reactor setup to final product analysis, providing a high-level overview of the process logic.

cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_final Final Product prep_reagents Prepare & Cool Nitrating Mixture addition Controlled Addition (T < 10 °C) prep_reagents->addition setup_reactor Setup & Inert Reactor charge_sm Charge 1-bromo-3-fluorobenzene setup_reactor->charge_sm charge_sm->addition monitor Stir & Monitor (IPC by GC/TLC) addition->monitor quench Quench on Ice (Caution!) monitor->quench extract Extract with DCM quench->extract wash Wash & Neutralize extract->wash dry Dry & Concentrate wash->dry purify Recrystallize (Ethanol/Water) dry->purify analyze Analytical QC (NMR, HPLC, GC) purify->analyze package Package & Store analyze->package

Sources

The Strategic Utility of 1-Bromo-3-fluoro-5-nitrobenzene in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Trifunctional Scaffolding for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for intricate and highly functionalized aromatic cores is perpetual. 1-Bromo-3-fluoro-5-nitrobenzene has emerged as a pivotal building block, offering chemists a versatile platform for the strategic construction of complex molecular architectures. Its trifunctional nature, presenting a selectively addressable bromine atom, a fluorine atom, and a nitro group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways leveraging this unique reagent, complete with detailed application notes and validated protocols designed for researchers, scientists, and professionals in drug development.

The strategic placement of the three functional groups on the benzene ring dictates the synthetic utility of this compound. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][2] The nitro group, a strong electron-withdrawing entity, can be readily reduced to a primary amine, a crucial functional group for introducing further molecular diversity.[3] The fluorine atom, while less reactive as a leaving group in nucleophilic aromatic substitution (SNAr) compared to ortho/para activated systems, significantly influences the electronic properties of the ring and can enhance the biological activity of the final product.

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound is primarily centered around three key transformations: the reduction of the nitro group, palladium-catalyzed cross-coupling reactions at the bromine position, and, to a lesser extent, nucleophilic aromatic substitution. The judicious application and sequencing of these reactions provide access to a wide range of substituted anilines, biaryls, and other valuable intermediates.

Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is often a primary step in a synthetic sequence, unlocking a plethora of subsequent functionalization possibilities. The resulting 3-bromo-5-fluoroaniline is a valuable intermediate for the synthesis of various pharmaceutical agents.[4]

Causality of Experimental Choices:

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the bromine and fluorine substituents. While catalytic hydrogenation over palladium on carbon (Pd/C) is a common and effective method, other reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder in the presence of an acid are also widely employed, particularly when scalability and cost are considerations.[3][5] Catalytic hydrogenation is often preferred for its clean reaction profile and the ease of product isolation by simple filtration of the catalyst.[5]

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize 3-bromo-5-fluoroaniline via the chemoselective reduction of this compound.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask or a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 volumes).

  • Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or at a set pressure in a Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-5-fluoroaniline, which can be further purified by column chromatography or recrystallization if necessary.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The carbon-bromine bond in this compound is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] These reactions are foundational in modern organic synthesis for constructing the core scaffolds of many pharmaceutical drugs.[6]

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[7][8] The electron-withdrawing nature of the nitro group can facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, a key step in the catalytic cycle.[2]

Causality of Experimental Choices:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[9] For substrates like this compound, a catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) is typically employed.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation.[7] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 3-fluoro-5-nitro-1,1'-biphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol %), and K₂CO₃ (2.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[10]

  • Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[1] This reaction provides a direct route to substituted anilines, which are prevalent motifs in pharmaceuticals.

Causality of Experimental Choices:

Similar to the Suzuki coupling, the choice of catalyst system is paramount. Modern Buchwald-Hartwig aminations often employ sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[1] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate the catalytic cycle.[1] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.[1]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(3-fluoro-5-nitrophenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (1.5 mol %), and XPhos (3-4 mol %) to a dry Schlenk tube.

  • Add NaOtBu (1.2-1.5 eq) to the tube.

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the bromine atom can be displaced by strong nucleophiles via an SNAr mechanism, the meta position of the strongly electron-withdrawing nitro group relative to the bromine makes this compound significantly less reactive in SNAr compared to its ortho or para isomers.[11][12] The nitro group in the meta position can only offer weak inductive stabilization to the negatively charged Meisenheimer intermediate and cannot provide the crucial resonance stabilization that is key to lowering the reaction's activation energy.[11] Therefore, forcing conditions, such as high temperatures and the use of a strong base to generate a highly reactive nucleophile (e.g., an alkoxide from an alcohol and sodium hydride), are typically required to achieve substitution.[11]

Causality of Experimental Choices:

To overcome the inherent low reactivity, a highly reactive nucleophile is necessary. For example, an alkoxide can be generated in situ using a strong base like sodium hydride (NaH).[11] High-boiling polar aprotic solvents such as DMSO or DMF are employed to allow for the high reaction temperatures (100-150 °C or higher) needed to drive the reaction forward.[11]

Experimental Protocol: SNAr Reaction with Sodium Methoxide (Illustrative)

Objective: To synthesize 1-fluoro-3-methoxy-5-nitrobenzene.

Materials:

  • This compound

  • Sodium methoxide (or methanol and sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Add sodium methoxide (1.5-2.0 eq). (Alternatively, generate the alkoxide in situ by carefully adding NaH to methanol in DMF at 0 °C before adding the aryl bromide).

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it into cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Nitroaromatics

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10010~90

Note: Yields are based on analogous reactions with 1-bromo-3-nitrobenzene and are representative.[2] Optimization may be required for this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Nitroaromatics

AminePalladium Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene10012-2475-90
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)1,4-Dioxane10012-24~85

Note: Yields are based on analogous reactions with 1,3-dibromo-5-nitrobenzene and are representative.[1] Optimization may be required for this compound.

Visualization of Synthetic Pathways

Diagram 1: Key Synthetic Transformations

Synthetic_Pathways A 1-Bromo-3-fluoro- 5-nitrobenzene B 3-Bromo-5-fluoroaniline A->B Reduction (e.g., H₂, Pd/C) C 3-Fluoro-5-nitro- biaryl A->C Suzuki Coupling (ArB(OH)₂, Pd cat.) D N-Aryl/alkyl-3-fluoro- 5-nitroaniline A->D Buchwald-Hartwig (R₂NH, Pd cat.) E 1-Fluoro-3-alkoxy- 5-nitrobenzene A->E SNAr (RO⁻, high T)

Caption: Synthetic utility of this compound.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_biaryl Ar'B(OR)₃⁻ transmetalation->pd2_biaryl pd2_biaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' arbr Ar-Br ar_boronic Ar'B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its unique electronic and steric properties provide a versatile handle for a range of high-value chemical transformations. By understanding the underlying principles of its reactivity in nitro group reduction, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, researchers can effectively harness this building block to construct complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The protocols and insights provided herein serve as a comprehensive guide for the effective utilization of this potent synthetic intermediate.

References

  • PubChem. This compound.
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  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Google Patents.
  • Googleapis.com. WO 2025/109026 A1.
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ChemRxiv.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • PubChem. 3-Bromo-5-fluoroaniline.
  • Google Patents.
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  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
  • QM Magic Class. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Google Patents. Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • ACS Publications.
  • ResearchGate.

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-3-fluoro-5-nitrobenzene in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the strategic construction of novel heterocyclic scaffolds is paramount. The starting material, this compound, represents a highly versatile and powerful building block for this purpose. Its unique substitution pattern—a strongly electron-withdrawing nitro group positioned meta to two distinct halogen atoms, bromine and fluorine—provides a platform for a series of predictable and regioselective chemical transformations.[1] This arrangement allows chemists to meticulously orchestrate the sequential introduction of various functionalities, paving the way for the synthesis of complex molecular architectures.

The electron-deficient nature of the aromatic ring, induced by the nitro group, is the cornerstone of its reactivity. This feature critically enables two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] Furthermore, the nitro group itself serves as a latent amino group, which can be unmasked through reduction to participate in classic cyclization strategies for forming fused heterocyclic systems.

This guide provides an in-depth exploration of the key synthetic pathways originating from this compound. We will delve into the mechanistic rationale behind each transformation, offer detailed, field-proven protocols, and present data to guide researchers in leveraging this substrate for the synthesis of valuable heterocyclic compounds.

Section 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

Principle and Rationale: Exploiting the Superior Leaving Group Ability of Fluorine

Nucleophilic aromatic substitution (SNAr) is a powerful method for forging new bonds to an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The subsequent expulsion of a leaving group restores the aromaticity.

The success of an SNAr reaction is heavily dependent on three factors: the presence of strong electron-withdrawing groups (EWGs) to stabilize the Meisenheimer complex, a good nucleophile, and a suitable leaving group. In this compound, the nitro group, even from the meta position, provides sufficient activation to render the ring susceptible to nucleophilic attack.

Crucially, the rate of SNAr reactions is often dictated by the first step—the nucleophilic attack. The leaving group's ability to withdraw electron density via induction plays a more significant role than its bond strength to carbon. Consequently, the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more prone to attack. This leads to a leaving group trend of F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions.[2][3][4] This principle allows for the highly regioselective substitution of the fluorine atom in the presence of the bromine atom.

Caption: SNAr addition-elimination mechanism at the C-F position.

Experimental Protocol: SNAr with a Secondary Amine (e.g., Morpholine)

This protocol describes the regioselective displacement of the fluoride with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous reaction vessel with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 220 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) to the vessel, followed by morpholine (1.5 mmol, 131 µL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired 4-(3-bromo-5-nitrophenyl)morpholine.

Data Presentation: Representative SNAr Conditions

NucleophileBaseSolventTemperature (°C)Typical Time (h)
PiperidineK₂CO₃DMF904-6
Sodium MethoxideNaH (pre-formation)THF/DMF60-802-4
AnilineK₂CO₃DMSO1208-12
PhenolCs₂CO₃DMF1006-10

Section 2: Palladium-Catalyzed Cross-Coupling at the Bromo Position

While the C-F bond is preferentially targeted under SNAr conditions, the C-Br bond is the prime site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a key feature of this compound, allowing for a diverse range of C-N and C-C bond formations.

A. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[5] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst into the C-Br bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[6][7]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This protocol is adapted from procedures for similar substrates like 1,3-dibromo-5-nitrobenzene.[8]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • In a glovebox, add this compound (1.0 mmol, 220 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 135 mg) to a dry Schlenk tube with a stir bar.

  • Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 100 µL) under a positive pressure of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Completion is typically observed within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and quench carefully with water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-(3-fluoro-5-nitrophenyl)aniline.

B. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[9] The electron-withdrawing nitro group on this compound can facilitate the initial oxidative addition step at the C-Br bond.[10] The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group from boron is transferred to palladium), and reductive elimination.[9]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on general procedures for aryl bromides.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane/Water mixture (4:1)

  • Schlenk flask with reflux condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 90-100 °C under reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Cool the mixture to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 3-fluoro-5-nitro-1,1'-biphenyl.

Section 3: Synthesis of Benzimidazoles via Nitro Group Reduction

A cornerstone of heterocyclic synthesis is the use of the nitro group as a masked amine. The reduction of the nitro group on the functionalized benzene ring opens up a plethora of cyclization possibilities. Benzimidazoles, a privileged scaffold in medicinal chemistry, can be readily synthesized through this approach.[12][13]

The key is to achieve a chemoselective reduction of the nitro group without affecting the halogen substituents. Various reagents are effective for this purpose, including tin(II) chloride (SnCl₂), iron powder in acetic acid, or catalytic hydrogenation with Pd/C under controlled conditions.[1][14]

Synthetic Workflow: From Nitrobenzene to Benzimidazole

The overall strategy involves a three-step sequence:

  • Functionalization: Introduce a nitrogen-based nucleophile at the C-3 position via a Buchwald-Hartwig amination of the C-Br bond (after SNAr at the C-F position, if desired).

  • Reduction: Chemoselectively reduce the nitro group to an amine, generating a 1,2-phenylenediamine derivative.

  • Cyclization: Condense the resulting diamine with a suitable one-carbon source (e.g., a carboxylic acid, aldehyde, or orthoester) to form the benzimidazole ring.

Benzimidazole_Synthesis A 1-Bromo-3-fluoro- 5-nitrobenzene B 3-Amino-5-bromo- 1-fluorobenzene A->B 1. Buchwald-Hartwig (R-NH₂) 2. Nitro Reduction (e.g., SnCl₂) C N-Aryl-3-bromo- 5-fluoro-1,2-diamine B->C Further Functionalization (e.g., SNAr) D Fluorinated Benzimidazole Derivative C->D Cyclization (e.g., + R'COOH)

Caption: Workflow for the synthesis of fluorinated benzimidazoles.

Protocol 1: Chemoselective Nitro Group Reduction

Materials:

  • Functionalized 3-bromo-5-fluoro-nitrobenzene derivative (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the nitroaromatic compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0 mmol, 892 mg) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize by pouring it into a stirred solution of saturated NaHCO₃.

  • Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline derivative, which can often be used in the next step without further purification.

Protocol 2: Benzimidazole Formation (Phillips Condensation)

This protocol assumes the synthesis of a suitable 1,2-phenylenediamine precursor.

Materials:

  • Substituted 1,2-phenylenediamine (1.0 equiv)

  • Substituted carboxylic acid (1.1 equiv)

  • Polyphosphoric acid (PPA) or 4M HCl

Procedure:

  • Combine the 1,2-phenylenediamine derivative (1.0 mmol) and the carboxylic acid (1.1 mmol) in a reaction vessel.

  • Add polyphosphoric acid (approx. 10 times the weight of the diamine).

  • Heat the mixture to 120-150 °C for 2-4 hours.[13]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 5M NaOH) until the pH is basic (8-9), causing the product to precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole.

Conclusion

This compound is a uniquely powerful and versatile building block for the synthesis of complex heterocyclic compounds. The distinct reactivity of its three functional groups—the fluorine for SNAr, the bromine for palladium-catalyzed cross-coupling, and the nitro group for reduction and cyclization—allows for a highly controlled and regioselective approach to molecular construction. The protocols and principles outlined in this guide demonstrate the broad utility of this substrate, enabling researchers in drug development and materials science to efficiently access novel fluorinated quinolines, benzimidazoles, and other valuable scaffolds.

References

  • Utkina, N. S., et al. (2010). Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. Pharmaceutical Chemistry Journal, 44, 235-241.
  • El-Sayed, N. F., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(11), 1883.
  • Mishra, S., et al. (2023). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chemistry – A European Journal, 29(4), e202203505.
  • Algül, Ö., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(4), 614-623.
  • Charushin, V. N., et al. (2005). Fluorinated Quinolines: Synthesis, Properties and Applications. Advances in Heterocyclic Chemistry, 89, 1-83.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry, 8(1), 188.
  • The Organic Chemistry Tutor (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia (2024). Buchwald–Hartwig amination.
  • The Organic Chemistry Tutor (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Alam, M. J., et al. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC advances, 10(49), 29161-29207.
  • Kumar, A., et al. (2023). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers, 10(14), 3505-3512.
  • JRF Global (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorine-Containing Benzimidazoles and Their [a]-and [b] Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(6), 764-798.
  • DeBoer, J., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin University.
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • El-Faham, A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 4(4), 516-565.
  • ResearchGate (2003). Organometallic Control over the Regiospecificity of Functionalization Reactions: 1,2,3-Trifluorobenzene and Bromo Derivatives thereof as Substrates.
  • Veisi, H., et al. (2022). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with phenylboronic acid. Applied Organometallic Chemistry, 36(10), e6829.
  • Procter, D. J., et al. (2017). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Organic letters, 19(1), 104-107.
  • ResearchGate (2019). Selective nitro reduction in the synthesis of 'real-world' targets.
  • Chemistry Steps (2024). Nucleophilic Aromatic Substitution.
  • The Organic Chemistry Tutor (2022). Nucleophilic Aromatic Substitution EXPLAINED! YouTube.
  • ChemOrgChem (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube.
  • PubChem. This compound.
  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(20), 17099-17112.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 1-bromo-3-fluoro-5-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient substrate. Our goal is to provide you with actionable insights, robust starting protocols, and a logical framework for troubleshooting common issues, ensuring your success in synthesizing valuable biaryl compounds.

The substrate, this compound, is a valuable building block, but its electronic properties—specifically the strong electron-withdrawing effects of the nitro and fluoro groups—present unique challenges and opportunities in palladium-catalyzed cross-coupling. This guide synthesizes mechanistic understanding with practical, field-proven solutions to help you navigate these complexities.

Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered challenging?

While the electron-deficient nature of the aromatic ring can be advantageous, it also introduces potential complications.

  • Accelerated Oxidative Addition: The electron-withdrawing nitro and fluoro groups make the carbon-bromine bond more susceptible to oxidative addition by the Pd(0) catalyst.[1][2] This is often the rate-limiting step and, in this case, it is highly favorable.[3]

  • Potential for Side Reactions: The high reactivity can lead to undesired pathways. The electron-deficient product can be prone to nucleophilic attack. More commonly, side reactions like dehalogenation (replacement of bromine with hydrogen) can occur, especially under harsh conditions or with suboptimal base/ligand choice.[4]

  • Catalyst Inhibition/Deactivation: Although less common with this substrate, the nitro group can potentially coordinate to the palladium center, leading to catalyst deactivation. However, many successful couplings on nitro-containing substrates have been reported, suggesting this can be overcome with the right ligand choice.[2]

Q2: I'm starting from scratch. What is a reliable, all-purpose set of initial conditions to try?

For a new system, it's best to start with a robust, well-documented catalyst system known for its broad applicability. The use of bulky, electron-rich phosphine ligands is highly recommended.

ComponentRecommendationEquivalents/LoadingRationale
Substrate This compound1.0 equiv.Limiting reagent.
Boronic Acid Your specific coupling partner1.2 - 1.5 equiv.A slight excess prevents issues from boronic acid decomposition/homocoupling.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol %Common, reliable sources of Pd(0) or Pd(II) that is easily reduced in situ.[5]
Ligand SPhos or XPhos2-4 mol %Bulky dialkylbiaryl phosphines stabilize the Pd center and promote reductive elimination.[6][7]
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv.Moderately strong inorganic bases are effective and generally avoid side reactions.[8]
Solvent 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1)0.1 - 0.2 MBiphasic systems are excellent for Suzuki couplings, aiding in base dissolution and product separation.[9]
Temperature 80 - 100 °CN/AA good starting temperature range to ensure sufficient reaction rate without promoting catalyst decomposition.

Note: Always ensure your solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use to prevent oxidation of the catalyst.

Q3: How critical is the choice of ligand? Can I just use Triphenylphosphine (PPh₃)?

The ligand choice is arguably the most critical parameter for a successful reaction with this substrate. While PPh₃ is a classic ligand, it is often suboptimal for challenging substrates.[5]

  • Why Bulky, Electron-Rich Ligands are Superior: Ligands like SPhos, XPhos, or RuPhos possess both steric bulk and strong electron-donating properties.

    • Steric Bulk: Promotes the final, product-releasing step (reductive elimination) and prevents the formation of inactive catalyst dimers.

    • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the initial oxidative addition step.[1]

  • When to Use PPh₃: For very simple, unactivated aryl bromides, Pd(PPh₃)₄ can be sufficient. However, for an electron-deficient system like this, it is likely to lead to lower yields and more side products compared to modern Buchwald-type ligands.

Q4: What is the role of the base, and does it matter which one I choose?

The base is essential and plays multiple roles in the catalytic cycle.[10] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step.[11][12]

  • Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): These are the most common and reliable choices. They are strong enough to form the borate but generally do not cause degradation of the substrate or product. K₃PO₄ is an excellent starting point.

  • Strong Bases (NaOH, KOH): While effective, strong aqueous bases can sometimes promote side reactions, including protodeboronation of the boronic acid.[5] Use with caution.

  • Organic Bases (Et₃N, DIPEA): These are generally too weak to efficiently promote the formation of the borate anion and are not recommended for this reaction.

Q5: My reaction appears to stall after 50-60% conversion. What are the likely causes?

Stalling is a common issue and can usually be traced to one of three culprits:

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen or high temperatures. If the solution turns black and palladium metal precipitates, your catalyst has likely died.

    • Solution: Ensure rigorous degassing of all solvents and reagents. Consider lowering the reaction temperature or using a more robust pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle).

  • Boronic Acid Degradation: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) or form inactive trimeric anhydrides (boroxines) upon standing or heating.

    • Solution: Use fresh, high-quality boronic acid. Using a slight excess (1.5 equiv.) can help compensate for some degradation.

  • Product Insolubility: The biaryl product may be significantly less soluble than the starting materials in the chosen solvent, precipitating out of solution and physically halting the reaction.[13]

    • Solution: Switch to a higher-boiling solvent that can better solubilize the product, such as DMF or DMSO, or run the reaction at a more dilute concentration.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Poor degassing, moisture).2. Inappropriate ligand or base.3. Low reaction temperature.1. Re-run with freshly degassed solvents under a strict inert atmosphere. Use a robust pre-catalyst.2. Screen a panel of bulky phosphine ligands (XPhos, SPhos) and bases (K₃PO₄, Cs₂CO₃).3. Incrementally increase the temperature by 10-20 °C.
Significant Dehalogenation 1. Reaction temperature is too high.2. Base is too strong or acting as a hydride source.3. Presence of water or other protic sources.1. Lower the reaction temperature.2. Switch to a milder base like K₂CO₃ or KF.[11]3. Ensure anhydrous solvents are used if this is a persistent issue.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst system favors homocoupling.1. Improve degassing procedure for all reagents and solvents.2. Decrease catalyst loading or switch to a different ligand that favors cross-coupling.
Inconsistent Results 1. Variable quality of reagents (especially boronic acid).2. Inconsistent degassing or inert atmosphere technique.3. Moisture sensitivity.1. Purchase fresh boronic acid or purify existing stock. Store under inert gas.2. Standardize the degassing and reaction setup procedure.3. Flame-dry glassware before use and use anhydrous solvents.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction you are optimizing. Understanding this cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ (Transmetalation) OxAdd->Trans Transmetalation RedElim Product Formation (Reductive Elimination) Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration prod Ar-Ar' (Product) RedElim->prod sub1 Ar-X (this compound) sub1->OxAdd sub2 Ar'-B(OH)₂ + Base sub2->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Logical Troubleshooting Workflow

When faced with a suboptimal result, follow this decision tree to systematically diagnose the issue.

Troubleshooting_Workflow start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield < 80% Conversion side_products Complex Mixture / Side Products start->side_products > 10% Impurities check_reagents Verify Reagent Quality (Fresh Boronic Acid, Degassed Solvents) low_yield->check_reagents analyze_mixture Identify Side Products (GC-MS, LC-MS) side_products->analyze_mixture optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions Reagents OK screen_catalyst Screen Catalyst System (Ligand, Base, Solvent) optimize_conditions->screen_catalyst No Improvement dehalogenation Dehalogenation Detected? analyze_mixture->dehalogenation homocoupling Homocoupling Detected? dehalogenation->homocoupling No solution_dehalo Lower Temperature Change Base (e.g., to K₂CO₃) dehalogenation->solution_dehalo Yes solution_homo Improve Degassing Use Slight Excess of Boronic Acid homocoupling->solution_homo Yes

Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.

Detailed Experimental Protocols
Protocol 1: General Screening Procedure

This protocol is designed as a robust starting point for coupling this compound with a new boronic acid partner.

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 220 mg, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol % Pd) and the ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol %).

  • Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Procedure for Difficult Couplings

This protocol uses a more active, commercially available palladacycle pre-catalyst and is suitable for sterically hindered or electronically challenging boronic acids.

  • Reaction Setup: To a flame-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃) (2.5 equiv.).

  • Inert Atmosphere: Place the vial in a glovebox or use Schlenk technique to establish an inert atmosphere.

  • Catalyst Addition: Add the palladacycle pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH or CPME) to achieve a concentration of 0.1 M.

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1. The higher activity of this catalyst may lead to shorter reaction times.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
  • RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Wiley Online Library. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2017, December 11). Palladium-Catalyzed Cross-Coupling of Nitroarenes.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
  • Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.
  • Royal Society of Chemistry. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes.
  • Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?
  • ResearchGate. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes | Request PDF.

Sources

Technical Support Center: Purification of Crude 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 1-Bromo-3-fluoro-5-nitrobenzene. It offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies described herein are grounded in established chemical principles and aim to equip users with the necessary knowledge to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctionalized aromatic ring provides a versatile scaffold for the synthesis of more complex molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. This guide is designed to serve as a practical, in-the-lab resource for achieving high-purity this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Recrystallization Issues

Q1: My crude this compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This is a common issue with organic compounds and can be attributed to several factors:

  • Solution:

    • Reheat and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution.[3]

    • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling can favor oil formation. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[3]

    • Solvent Selection: If the problem persists, consider a solvent with a lower boiling point. Ethanol and methanol are commonly used for compounds like 1-bromo-3-nitrobenzene and are good starting points.[3]

Q2: After cooling my recrystallization solution, no crystals have formed. What should I do?

A2: The absence of crystal formation usually indicates that the solution is not supersaturated.

  • Cause:

    • Too much solvent was used, preventing the solution from reaching saturation upon cooling.[3]

    • The solution is supersaturated, but nucleation has not initiated.[3]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[4]

    • Enhance Cooling: After the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility of the compound.[3]

Q3: The yield of my purified this compound after recrystallization is very low. How can I improve it?

A3: Low yield is a frequent challenge in recrystallization.

  • Cause:

    • Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[3]

    • Premature crystallization during a hot filtration step.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

    • Second Crop: To recover more product, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.

Column Chromatography Issues

Q4: My this compound is not separating from impurities on the silica gel column. What adjustments can I make?

A4: Poor separation in column chromatography can be due to several factors related to the mobile phase, stationary phase, and column packing.

  • Cause:

    • Inappropriate solvent system (eluent).

    • Poorly packed column.

  • Solution:

    • Optimize the Mobile Phase:

      • The key to good separation is selecting a solvent system that provides an optimal Rf value for your target compound on a Thin Layer Chromatography (TLC) plate. Aim for an Rf between 0.25 and 0.35 for the best separation on the column.[6]

      • For a compound of moderate polarity like this compound, a good starting point for the eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] You can gradually increase the polarity of the eluent during the separation (gradient elution) to elute compounds with different polarities.[7]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or bubbles. A poorly packed column will lead to channeling and poor separation.[8]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. A wide sample band will result in poor resolution.[9]

Q5: The purified fractions from my column chromatography are still showing impurities when checked by TLC. What went wrong?

A5: Contaminated fractions can result from a few common errors.

  • Cause:

    • Collecting fractions that are too large.

    • Overlapping elution of compounds with similar polarities.

  • Solution:

    • Collect Smaller Fractions: Reduce the volume of each fraction collected. This will increase the resolution and allow for better separation of closely eluting compounds.

    • Analyze Fractions by TLC: Before combining fractions, analyze each one by TLC to ensure you are only combining the fractions containing the pure product.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a yellow solid.[1][10]

Q2: What are some common impurities in crude this compound?

A2: The impurities will depend on the synthetic route used. However, common impurities in related syntheses can include starting materials, regioisomers, and byproducts from side reactions. For instance, in nitration reactions, the formation of other isomers is a possibility.[11]

Q3: Which purification method is generally better for this compound: recrystallization or column chromatography?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is often simpler, more cost-effective, and scalable for removing small amounts of impurities, especially if the impurities have significantly different solubilities than the desired product.[7]

  • Column chromatography offers higher resolution for separating compounds with similar polarities and is often necessary when recrystallization fails to achieve the desired purity.[7]

Q4: What is a suitable solvent for dissolving this compound for TLC analysis?

A4: Dichloromethane or a mixture of dichloromethane and methanol (e.g., 60:1) has been used for the purification of this compound by preparative TLC and would be a suitable starting point for analytical TLC.[10][12]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and a boiling chip.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh is standard) in the initial, least polar mobile phase.[6]

    • Pour the slurry into the column and allow it to pack uniformly.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column and allow it to absorb into the silica gel.[9]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by analyzing the fractions by TLC.[7]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Data Presentation
Purification MethodTypical Purity AchievedExpected Yield/RecoveryKey AdvantagesKey Disadvantages
Recrystallization >99%~85-95%Simple, cost-effective, scalable.[7]Potential for lower recovery if the compound is significantly soluble in the cold solvent.[7]
Column Chromatography >99%80-95%High resolution for removing closely related impurities.[7]More time-consuming, requires larger volumes of solvent, can be less scalable.[7]
Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Decision Impurities Separable by Recrystallization? TLC Analysis->Decision Recrystallization Recrystallization Protocol Decision->Recrystallization Yes ColumnChrom Column Chromatography Protocol Decision->ColumnChrom No Pure Product Pure Product Recrystallization->Pure Product ColumnChrom->Pure Product Purity Check TLC/NMR/Melting Point Pure Product->Purity Check

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_nocrystals No Crystals Form Start Recrystallization Issue Oiling Compound 'Oils Out' Start->Oiling NoCrystals No Crystals Form Start->NoCrystals Reheat Reheat & Add Solvent Oiling->Reheat SlowCool Slow Cooling Reheat->SlowCool ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent Induce Induce Crystallization (Scratch/Seed) ReduceSolvent->Induce

Caption: Troubleshooting common recrystallization problems.

References

  • PubChem. This compound | C6H3BrFNO2 | CID 15020157.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene.
  • PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195.
  • Organic Syntheses. m-BROMONITROBENZENE.
  • Professor Dave Explains. Performing Column Chromatography. YouTube, 10 Mar. 2023.
  • Professor Dave Explains. Recrystallization. YouTube, 10 Jan. 2020.
  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications.
  • Columbia University. Column chromatography.
  • Sci Vis Lab. Organic Chemistry Lab: Recrystallization. YouTube, 28 Nov. 2007.
  • PrepChem.com. Preparation of 1-bromo-3-nitrobenzene.
  • Cytiva. Protein purification troubleshooting guide.

Sources

Common side reactions in the synthesis of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-bromo-3-fluoro-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. We will explore the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound is primarily approached via two distinct pathways. The choice of route often depends on the availability of starting materials and the specific purity requirements of the final product. Understanding the potential pitfalls of each method is crucial for a successful synthesis.

G cluster_0 Synthetic Routes cluster_A Route A: Electrophilic Nitration cluster_B Route B: Sandmeyer Reaction Start1 1-Bromo-3-fluorobenzene Nitration Nitration Reaction Start1->Nitration HNO₃ / H₂SO₄ Start2 3-Fluoro-5-nitroaniline Diazotization Diazonium Salt Formation Start2->Diazotization NaNO₂ / HBr Product This compound Nitration->Product Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer CuBr / HBr Sandmeyer->Product

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Route A - Electrophilic Nitration

This route involves the nitration of 1-bromo-3-fluorobenzene using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. While direct, this pathway is often plagued by issues of regioselectivity.

FAQ 1: My reaction produced a mixture of isomers. How can I improve the yield of the desired this compound?

Root Cause Analysis: This is the most common side reaction in this synthesis. The formation of regioisomers is governed by the directing effects of the bromine and fluorine substituents on the benzene ring. Both halogens are ortho-, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.[1] However, they are also deactivating via the inductive effect.

  • Desired Product (5-nitro isomer): The incoming nitronium ion (NO₂⁺) adds to the C5 position, which is para to the fluorine and ortho to the bromine.

  • Side Product (2-nitro isomer): Addition at the C2 position is ortho to both the fluorine and bromine.

  • Side Product (4-nitro isomer): Addition at the C4 position is ortho to the fluorine and para to the bromine.

The stability of the intermediate carbocation (arenium ion) for each pathway determines the product distribution. The intermediates leading to ortho and para products are generally more stable.

G cluster_ortho_para Ortho/Para Attack Intermediates cluster_meta Meta Attack Intermediate (Desired) Start 1-Bromo-3-fluorobenzene + NO₂⁺ Ortho_Attack Arenium Ion (Charge at C1, C3, C5) Start->Ortho_Attack Attack at C2/C4/C6 Meta_Attack Arenium Ion (Charge at C2, C4, C6) Start->Meta_Attack Attack at C5 (Desired) Ortho_Resonance Resonance stabilization by F and Br lone pairs Ortho_Attack->Ortho_Resonance Isomer_Products Isomeric Side Products (e.g., 2-nitro, 4-nitro) Ortho_Attack->Isomer_Products Deprotonation Meta_Resonance Resonance stabilization by F and Br lone pairs Meta_Attack->Meta_Resonance Desired_Product This compound Meta_Attack->Desired_Product Deprotonation

Caption: Arenium ion stability in the nitration of 1-bromo-3-fluorobenzene.

Troubleshooting & Protocol Recommendations:

  • Temperature Control: Lowering the reaction temperature (e.g., maintaining at 0-5 °C) can increase selectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of less stable isomers.

  • Rate of Addition: Add the nitrating agent slowly and dropwise to the substrate solution. This maintains a low concentration of the electrophile and helps control the exothermic nature of the reaction.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider milder nitrating agents that may offer better regioselectivity, although potentially at the cost of reaction rate.

  • Purification: Isomers often have very similar physical properties, making separation difficult.

    • Fractional Recrystallization: This can be effective if the isomers have sufficiently different solubilities in a chosen solvent system (e.g., ethanol or methanol).[2]

    • Column Chromatography: Silica gel chromatography is often the most effective method for separating closely related isomers.[2] A non-polar eluent system, such as hexane/ethyl acetate, is a good starting point.

FAQ 2: My reaction is very slow or incomplete, with a significant amount of starting material left.

Root Cause Analysis: The benzene ring in 1-bromo-3-fluorobenzene is significantly deactivated towards electrophilic aromatic substitution due to the strong inductive electron-withdrawing effects of both bromine and fluorine.[3] This deactivation increases the activation energy required for the reaction to proceed.

Troubleshooting & Protocol Recommendations:

  • Acid Catalyst Strength: Ensure the sulfuric acid is concentrated (98%) and acts as a potent catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[3]

  • Reaction Time and Temperature: If the reaction is clean but incomplete at low temperatures, a modest increase in temperature (e.g., to room temperature) or an extended reaction time may be necessary. Monitor the reaction progress by TLC to avoid the formation of byproducts with excessive heating.

  • Stoichiometry: Ensure a slight excess of nitric acid is used to drive the reaction to completion, but avoid a large excess which can lead to over-nitration.

III. Troubleshooting Guide: Route B - Sandmeyer Reaction

This route begins with the diazotization of 3-fluoro-5-nitroaniline, followed by the copper(I)-catalyzed substitution of the resulting diazonium salt with bromide.[4][5] This method offers excellent regioselectivity but is sensitive to reaction conditions.

FAQ 3: The yield is low, and I've isolated a phenolic byproduct (3-fluoro-5-nitrophenol). What went wrong?

Root Cause Analysis: The formation of a phenol is a classic side reaction in Sandmeyer chemistry. The aryl diazonium ion is an electrophile and can be attacked by water, which is present in the aqueous acidic medium. This reaction is highly temperature-dependent.

Troubleshooting & Protocol Recommendations:

  • Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5 °C.[6] Use an ice-salt bath to maintain this temperature range, especially during the addition of sodium nitrite, which is an exothermic process.

  • Minimize Water Content: While the reaction is aqueous, using highly concentrated acids (e.g., 48% HBr) can reduce the activity of water.

  • Order of Addition: Add the cold sodium nitrite solution slowly to the acidic solution of the aniline. This ensures the nitrous acid is generated in situ and reacts immediately, minimizing its decomposition and side reactions.

FAQ 4: My reaction mixture turned a deep red/brown, and I isolated a complex mixture of colored impurities.

Root Cause Analysis: This is often due to azo coupling. The electrophilic diazonium salt can react with the electron-rich starting material, 3-fluoro-5-nitroaniline, to form a highly colored diazoamino compound. This occurs if the diazotization is slow or incomplete, allowing the two species to coexist.

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Troubleshooting & Protocol Recommendations:

  • Ensure Complete Diazotization: Before proceeding to the Sandmeyer step, it is critical that all the primary amine has been converted to the diazonium salt. A spot test with starch-iodide paper can check for the presence of excess nitrous acid, which indicates the completion of the diazotization.

  • Slow Reagent Addition: As with temperature control, the slow addition of sodium nitrite minimizes the concentration of unreacted aniline at any given time, thus suppressing the rate of azo coupling.

  • Sufficient Acidity: At least 2.5-3 equivalents of acid are typically required: one to protonate the aniline, one to react with sodium nitrite, and an excess to maintain an acidic medium and prevent azo coupling.

IV. Summary Table of Common Side Reactions

Side Product Synthetic Route Likely Cause Recommended Solution
Isomeric Nitro-productsElectrophilic NitrationPoor regioselectivity; high reaction temperature.Maintain temperature at 0-5 °C; add nitrating agent slowly; purify via column chromatography.
Dinitro-productsElectrophilic NitrationHarsh reaction conditions (high temp, excess HNO₃).Use stoichiometric nitrating agent; maintain low temperature.
3-Fluoro-5-nitrophenolSandmeyer ReactionDiazonium salt reaction with water due to high temp.Strictly maintain reaction temperature between 0-5 °C.
Azo CompoundsSandmeyer ReactionIncomplete diazotization; diazonium salt coupling with unreacted aniline.Ensure complete diazotization before adding CuBr; add NaNO₂ slowly.
Unreacted Starting MaterialBothInsufficient reagent, deactivation of the ring (Nitration), incomplete diazotization (Sandmeyer).Check stoichiometry; increase reaction time or temp moderately (Nitration); ensure sufficient acid (Sandmeyer).

V. Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Recommended for Regioselectivity)

This protocol is adapted from established procedures for Sandmeyer reactions.[4][5]

Step 1: Diazotization of 3-Fluoro-5-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-fluoro-5-nitroaniline (1 eq.) and 48% hydrobromic acid (3 eq.).

  • Cool the resulting slurry to 0 °C using an ice-salt bath. The mixture should be vigorously stirred.

  • Dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

Step 2: Copper-Catalyzed Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (1.5 eq.). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. The crude product can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or ethyl acetate).

  • Wash the organic extract with aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

  • For high-purity requirements, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[2]

VI. References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Master of Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene. Retrieved from

  • Google Patents. (n.d.). US4020051A - Control of nitrogen oxide reactions in off-gases from the diazotization/coupling of aromatic amines. Retrieved from

Sources

Technical Support Center: Nitration of 1-Bromo-3-Fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 1-bromo-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve yield and regioselectivity in this critical synthetic transformation. As your Senior Application Scientist, I will elucidate the causal relationships behind experimental choices to ensure your success.

Introduction: Navigating the Complexities of Dihalogenated Benzene Nitration

The nitration of 1-bromo-3-fluorobenzene is a nuanced electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is governed by the competing directing effects of the two halogen substituents. Both bromine and fluorine are ortho-, para-directing yet deactivating groups. Understanding their interplay is paramount to achieving the desired product distribution and maximizing yield. This guide will provide a comprehensive framework for predicting and controlling the reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 1-bromo-3-fluorobenzene?

A1: In the nitration of 1-bromo-3-fluorobenzene, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions activated by the halogen substituents. Both bromine and fluorine are ortho-, para-directors.[1] Therefore, we must consider the positions ortho and para to each halogen.

  • Positions ortho to Bromine: C2 and C4

  • Position para to Bromine: C6

  • Positions ortho to Fluorine: C2 and C4

  • Position para to Fluorine: C6 (relative to the fluorine at C3, this is not a para position)

Based on these directing effects, the potential products are:

  • 1-Bromo-3-fluoro-2-nitrobenzene (nitration at C2)

  • 1-Bromo-3-fluoro-4-nitrobenzene (nitration at C4)

  • 1-Bromo-3-fluoro-6-nitrobenzene (nitration at C6)

While both halogens direct to the same positions, the fluorine atom's strong inductive effect (-I) deactivates the adjacent ortho positions (C2 and C4) more significantly than bromine's.[2] Conversely, fluorine's resonance effect (+M), which directs ortho-para, is stronger for fluorine than for bromine due to better orbital overlap between the 2p orbitals of fluorine and carbon.[2] For the nitration of fluorobenzene, substitution is strongly favored at the para position.[2] In the case of 1-bromo-3-fluorobenzene, the position para to the fluorine is C6 (relative to the fluorine at C3, this is not a para position). The position para to the bromine is C6. Therefore, 1-bromo-3-fluoro-6-nitrobenzene is predicted to be a major product . Due to steric hindrance from the bromine atom, substitution at the C2 position is less likely than at C4. Thus, a mixture of isomers is expected, with a likely preference for the 4- and 6-nitro products.

Q2: Why is a mixture of nitric and sulfuric acid typically used as the nitrating agent?

A2: The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[3] Sulfuric acid is a stronger acid than nitric acid and protonates the hydroxyl group of nitric acid, which then leaves as a water molecule to form the nitronium ion.[3]

Q3: What are the primary side reactions to be aware of?

A3: The main side reaction of concern is dinitration .[4] Although the two halogen substituents are deactivating, forcing reaction conditions (high temperatures, prolonged reaction times, or excess nitrating agent) can lead to the introduction of a second nitro group. The initial nitro group is strongly deactivating and a meta-director, which would make subsequent nitration more difficult.[5]

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 1-bromo-3-fluorobenzene and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently strong nitrating agent: The dihalogenated ring is deactivated. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor mixing: The reactants are not in adequate contact.1. Ensure the use of concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. For highly deactivated substrates, fuming nitric acid or oleum (fuming sulfuric acid) can be considered, but with extreme caution due to their reactivity. 2. Gradually increase the reaction temperature, monitoring for the formation of byproducts by TLC. A temperature range of 0 °C to room temperature is a good starting point. 3. Ensure vigorous stirring throughout the reaction.
Low Yield of Desired Product 1. Suboptimal reaction time: The reaction may not have gone to completion, or prolonged reaction time may have led to product degradation. 2. Formation of byproducts: Dinitration or other side reactions may be occurring. 3. Loss of product during work-up: The product may be partially soluble in the aqueous phase, or isomers may be difficult to separate.1. Monitor the reaction progress using TLC to determine the optimal reaction time. 2. Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.[6] Use a slight excess of the nitrating agent, but avoid a large excess. 3. After quenching the reaction with ice water, ensure complete extraction of the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7] Use fractional crystallization or column chromatography for isomer separation.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high: This can lead to oxidative side reactions and polymerization.[5] 2. Nitrating agent is too concentrated or added too quickly: This can cause an uncontrolled exothermic reaction.1. Maintain strict temperature control, especially during the addition of the nitrating agent. Use an ice bath to dissipate heat.[6] 2. Add the nitrating agent dropwise to the substrate solution with vigorous stirring.
Difficulty in Separating Isomers 1. Similar physical properties of the isomers: The different nitro isomers of 1-bromo-3-fluorobenzene may have very similar boiling points and polarities.1. Fractional crystallization: This technique can be effective if the isomers have different solubilities in a particular solvent system. Experiment with different solvents (e.g., ethanol, methanol, hexanes).[4] 2. Column chromatography: Use a high-resolution silica gel column and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation. Monitor the fractions by TLC.

Experimental Protocols

General Procedure for the Nitration of 1-Bromo-3-Fluorobenzene

This protocol provides a starting point for the nitration reaction. Optimization of temperature, reaction time, and stoichiometry may be necessary to maximize the yield of the desired isomer.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a desired molar equivalent of concentrated nitric acid to a cooled (0 °C) and stirred amount of concentrated sulfuric acid. Allow the mixture to cool to 0 °C.

  • Reaction Setup: Dissolve 1 equivalent of 1-bromo-3-fluorobenzene in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-3-fluorobenzene over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto a stirred slurry of crushed ice.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product mixture.

  • Purification:

    • The crude product, a mixture of isomers, can be purified by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizing the Process

The following diagrams illustrate the key aspects of the nitration of 1-bromo-3-fluorobenzene.

Nitration_Mechanism cluster_0 Step 1: Formation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O H3O+ H₃O⁺ SigmaComplex Arenium Ion (Sigma Complex) NO2+->SigmaComplex Attack by π-system Substrate 1-Bromo-3-fluorobenzene Product Nitro-1-bromo-3-fluorobenzene SigmaComplex->Product - H⁺ (to H₂O)

Caption: Mechanism of Electrophilic Aromatic Nitration.

Directing_Effects Start 1-Bromo-3-fluorobenzene Analysis Regioselectivity Analysis Start->Analysis Positions Possible Nitration Positions (ortho/para to Br and F) Isomer1 1-Bromo-3-fluoro-2-nitrobenzene (Position 2) Positions->Isomer1 Isomer2 1-Bromo-3-fluoro-4-nitrobenzene (Position 4) Positions->Isomer2 Isomer3 1-Bromo-3-fluoro-6-nitrobenzene (Position 6 - Major) Positions->Isomer3 Analysis->Positions

Caption: Regioselectivity in the Nitration of 1-Bromo-3-fluorobenzene.

Troubleshooting_Flowchart Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield? Byproducts Byproduct Formation Problem->Byproducts Byproducts? NoReaction No Reaction Problem->NoReaction No Reaction? SolutionYield Optimize Time & Temp Improve Work-up LowYield->SolutionYield SolutionByproducts Control Temperature Use Stoichiometric Reagents Byproducts->SolutionByproducts SolutionNoReaction Increase Temperature Check Reagent Quality NoReaction->SolutionNoReaction End Successful Nitration SolutionYield->End SolutionByproducts->End SolutionNoReaction->End

Caption: Troubleshooting Workflow for Nitration Reactions.

References

  • Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. (2017, November 13). YouTube.
  • Mononitration of bromo and fluorobenzene. (2020, August 16). Sciencemadness.org.
  • Preparation of 1-bromo-3-nitrobenzene. PrepChem.com.
  • 1-Bromo-4-fluoro-3-nitrobenzene, 98%. Ottokemi.
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org.
  • Nitration of Benzene. Chemistry Steps.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2021, March 24). PubMed Central (PMC).
  • A process for separating nitration isomers of substituted benzene compounds. Google Patents.
  • 1-Bromo-4-fluoro-3-nitrobenzene. Oakwood Chemical.
  • Method for producing 1-bromo-3-fluorobenzene. Google Patents.
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration. UW-Madison Chemistry.
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling. ResearchGate.
  • Process for the preparation and purification of p-nitrobenzenes. Google Patents.
  • Mononitration of bromo and fluorobenzene. (2020, August 16). Sciencemadness.org.
  • The Role of 1-Bromo-2-fluoro-3-nitrobenzene in Organic Synthesis. (n.d.).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • A process for separating nitration isomers of substituted benzene compounds. Google Patents.
  • Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. ResearchGate.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2021, March 24). PubMed Central (PMC).
  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.).
  • Nitration Lab. (2020, February 13). YouTube.
  • Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. (n.d.).
  • Electrophilic Aromatic Substitution: Rate & Regioselectivity. Studylib.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • m-BROMONITROBENZENE. Organic Syntheses Procedure.

Sources

Technical Support Center: Navigating the Scale-Up of 1-Bromo-3-fluoro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, particularly during scale-up.

Introduction

This compound is a key building block in organic synthesis, valued for its unique electronic and steric properties. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—at the meta positions on the benzene ring makes it a highly versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] However, the very features that make this compound so useful also present significant challenges in reaction scale-up, from ensuring regioselectivity to managing safety and optimizing purification. This guide provides practical, experience-driven advice to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the regioselective nitration of a dihalogenated precursor. For example, starting from 1-bromo-3-fluorobenzene, nitration using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) can yield the desired product. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[1] Another approach involves the Sandmeyer reaction starting from 3,5-difluoroaniline, which is first diazotized and then treated with CuBr and HBr.[2]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, in contact with skin, or inhaled.[3][4] It also causes skin and serious eye irritation.[3][4] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] In case of contact, immediately flush the affected area with plenty of water.[4][5]

Q3: How does the position of the nitro group affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A3: The position of the electron-withdrawing nitro group is critical for activating the aromatic ring towards nucleophilic attack. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile.[7][8] This process is significantly accelerated when the nitro group is positioned ortho or para to the leaving group (in this case, the bromine or fluorine atom), as it can stabilize the negatively charged Meisenheimer complex intermediate through resonance.[7][9] In this compound, the nitro group is meta to both halogens, offering only weak inductive stabilization. This meta-positioning results in lower reactivity towards SNAr compared to its ortho- or para-substituted counterparts.[7]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during reactions involving this compound.

Problem 1: Low Yield in the Nitration of 1-Bromo-3-fluorobenzene

Potential Causes:

  • Inadequate Nitrating Agent Strength: The nitrating mixture (HNO₃/H₂SO₄) may not be sufficiently potent to effectively nitrate the deactivated dihalogenated ring.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting the formation of side products and decomposition.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Moisture Contamination: The presence of water can dilute the nitrating agent and reduce its effectiveness.

Troubleshooting Protocol:

  • Optimize the Nitrating Agent:

    • Protocol: Carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A common ratio is 1:2 (v/v) of HNO₃ to H₂SO₄.

    • Rationale: Using a higher proportion of sulfuric acid increases the concentration of the active nitronium ion (NO₂⁺), driving the reaction forward.

  • Control the Reaction Temperature:

    • Protocol: Maintain the reaction temperature between 0-10 °C during the addition of the nitrating agent and then allow the reaction to slowly warm to room temperature.

    • Rationale: Low initial temperatures help to control the exothermic reaction and minimize the formation of dinitrated or other side products.

  • Monitor Reaction Progress:

    • Protocol: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.

    • Rationale: This ensures that the reaction is allowed to proceed to completion before workup.

  • Ensure Anhydrous Conditions:

    • Protocol: Use anhydrous grades of nitric and sulfuric acids and ensure all glassware is thoroughly dried before use.

    • Rationale: Water can quench the nitronium ion and hinder the reaction.

Problem 2: Formation of Impurities During Scale-Up of Nucleophilic Aromatic Substitution (SNAr) Reactions

Potential Causes:

  • Side Reactions: The formation of undesired regioisomers or products from reaction with the solvent.

  • Decomposition of Starting Material or Product: The reaction conditions (temperature, base) may be too harsh.

  • Incomplete Reaction: Leading to a mixture of starting material and product that can be difficult to separate.

Troubleshooting Workflow:

G start Low Purity in S_NAr Reaction check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities side_products Are side products the main issue? check_impurities->side_products decomposition Is decomposition observed? check_impurities->decomposition incomplete_rxn Is the reaction incomplete? check_impurities->incomplete_rxn optimize_temp Lower Reaction Temperature side_products->optimize_temp Yes change_solvent Screen Alternative Solvents (e.g., DMSO, NMP) side_products->change_solvent Yes decomposition->optimize_temp Yes stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., NaH, K2CO3) incomplete_rxn->stronger_base Yes increase_time Increase Reaction Time or Temperature incomplete_rxn->increase_time Yes more_nucleophile Increase Equivalents of Nucleophile incomplete_rxn->more_nucleophile Yes end Improved Purity optimize_temp->end change_solvent->end stronger_base->end increase_time->end more_nucleophile->end G cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-X pd0->pd2 oxidative_addition Oxidative Addition (Ar-X) pd2_ar Ar-Pd(II)L_n-Ar' pd2->pd2_ar transmetalation Transmetalation (Ar'-B(OR)2, Base) product Ar-Ar' pd2_ar->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Sources

Technical Support Center: Preventing Dehalogenation in 1-Bromo-3-fluoro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction encountered when working with 1-bromo-3-fluoro-5-nitrobenzene: dehalogenation . Specifically, we will focus on the undesired replacement of the bromine atom with a hydrogen atom, a process known as hydrodehalogenation, which can significantly lower the yield of your desired product.

This compound is a valuable building block in organic synthesis due to its trifunctional nature. The electron-deficient aromatic ring, a result of the strongly withdrawing nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and a key substrate in various cross-coupling reactions.[1] However, this same electron deficiency can also promote undesired dehalogenation pathways, particularly in metal-catalyzed reactions. This guide will provide a mechanistic understanding of why dehalogenation occurs and offer actionable protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the bromine atom on the benzene ring is replaced by a hydrogen atom. This converts your starting material into 3-fluoro-5-nitrobenzene, an undesired byproduct that reduces the yield of your target molecule and complicates purification. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3]

Q2: What are the primary causes of dehalogenation in my reactions?

A2: The principal cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][4] This highly reactive intermediate can reductively eliminate with the aryl group to form the dehalogenated arene. Sources of the hydride can include:

  • Solvents: Alcohols (e.g., methanol, ethanol) and even trace amounts of water can act as hydride donors.[2][5]

  • Bases: Certain bases, particularly strong alkoxides or those with β-hydrogens, can react with the palladium complex to generate Pd-H species.[6][7]

  • Reagents: The boronic acid reagent in Suzuki couplings or the amine in Buchwald-Hartwig reactions can sometimes be a source of hydrides.

Q3: Between the bromine and fluorine atoms on this compound, which is more susceptible to undesired reactions?

A3: In the context of palladium-catalyzed cross-coupling, the carbon-bromine bond is significantly more reactive and thus more prone to both the desired oxidative addition and the undesired dehalogenation than the carbon-fluorine bond. The C-F bond is generally the strongest and least likely to be cleaved.[1] In nucleophilic aromatic substitution (SNAr), the reactivity order is often reversed, with fluoride being a better leaving group than bromide.[8][9] This guide focuses on preventing the loss of the bromine atom in cross-coupling scenarios.

Q4: Can the nitro group on the ring contribute to dehalogenation?

A4: While the nitro group is essential for activating the ring, its strong electron-withdrawing nature makes the aryl halide more susceptible to side reactions. Electron-deficient aryl halides are generally more prone to dehalogenation.[2][4]

Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions

This section provides detailed strategies to minimize dehalogenation in two common and powerful cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with electron-deficient substrates like this compound, the formation of the hydrodehalogenated byproduct can be a significant issue.

Issue: Significant Formation of 3-fluoro-5-nitrobenzene Byproduct

This indicates that the rate of hydrodehalogenation is competitive with or even faster than the desired cross-coupling pathway. The following workflow will help you diagnose and solve the problem.

Troubleshooting Workflow for Suzuki Coupling

G cluster_base Base Optimization cluster_ligand Catalyst System Optimization cluster_solvent Solvent Selection cluster_reagents Reagent Integrity start Dehalogenation Observed base Step 1: Evaluate the Base start->base ligand Step 2: Scrutinize the Ligand/Catalyst System base->ligand Issue persists b1 Current Base: Strong (e.g., NaOtBu, NaOH)? Switch to a weaker, non-nucleophilic base. Primary choices: K3PO4, Cs2CO3, K2CO3. solvent Step 3: Re-evaluate the Solvent ligand->solvent Issue persists l1 Using Pd(PPh3)4 or similar? Switch to a modern system with bulky, electron-rich ligands. Primary choices: XPhos, SPhos, or RuPhos. l2 Consider using a pre-catalyst (e.g., XPhos Pd G2/G3) for reliable generation of the active Pd(0) species. reagents Step 4: Check Reagent Quality solvent->reagents Issue persists s1 Using protic solvents (e.g., alcohols)? Switch to anhydrous aprotic solvents. Primary choices: Dioxane, Toluene, THF. success Problem Solved reagents->success Optimization successful r1 Is the boronic acid prone to protodeboronation? Consider using a more stable boronic ester (e.g., pinacol ester).

Caption: Decision workflow for troubleshooting dehalogenation in Suzuki coupling.

Detailed Protocols & Explanations

1. Optimizing the Base:

  • The Problem: Strong bases, especially alkoxides, can generate palladium-hydride species, which are key culprits in dehalogenation.[5][6]

  • The Solution: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in the transmetalation step but are less prone to promoting Pd-H formation.[2][4]

  • Experimental Protocol:

    • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

    • Heat the reaction to 80-100 °C and monitor by LC-MS or TLC.

2. Selecting the Right Ligand and Catalyst:

  • The Problem: The ligand plays a critical role in modulating the properties of the palladium center.[10] Insufficiently bulky or electron-donating ligands may not promote the desired reductive elimination step efficiently, allowing time for competing dehalogenation.

  • The Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate reductive elimination, outcompeting the dehalogenation pathway.[2][4][11] Using a well-defined precatalyst (e.g., G2 or G3 palladacycles) ensures the efficient formation of the active Pd(0) species and can reduce side reactions.[12]

  • Data-Driven Ligand Selection:

LigandKey FeatureRecommended For
Pd(PPh₃)₄ "Classic" catalystProne to dehalogenation with this substrate. Avoid.
XPhos Very bulky, electron-richExcellent general ligand for challenging couplings.[13]
SPhos Highly active, bulkyOften effective at lower temperatures.[13]
RuPhos Electron-rich, less bulky than XPhosGood for heteroaryl couplings, can be effective here.
Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14][15][16] However, like the Suzuki coupling, it is susceptible to hydrodehalogenation, especially with electron-deficient aryl halides.

Issue: Formation of 3-fluoro-5-nitrobenzene alongside the desired arylamine.

The mechanism of dehalogenation in this context is also believed to involve a Pd-H species.[14] The choice of base and ligand is paramount to achieving a clean reaction.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G cluster_base Base Selection cluster_ligand Catalyst System Optimization cluster_temp Temperature Control start Dehalogenation Observed base Step 1: Re-evaluate the Base start->base ligand Step 2: Optimize the Ligand/Catalyst base->ligand Issue persists b1 Current Base: NaOtBu or LiHMDS? These are strong but can promote dehalogenation. Consider switching to K3PO4 or Cs2CO3. temp Step 3: Control the Temperature ligand->temp Issue persists l1 Use bulky biaryl phosphine ligands. Primary choices: RuPhos, XPhos, BrettPhos. l2 Use a modern precatalyst (e.g., RuPhos Pd G3) to ensure efficient catalyst activation. success Problem Solved temp->success Optimization successful t1 Is the reaction running too hot or for too long? Dehalogenation can be favored at higher temperatures. Run at the lowest effective temperature (e.g., 80-100 °C).

Caption: Decision workflow for troubleshooting dehalogenation in Buchwald-Hartwig amination.

Detailed Protocols & Explanations

1. Base Selection is Critical:

  • The Problem: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective for deprotonating the amine, but they are also frequently implicated in dehalogenation side reactions.[17]

  • The Solution: While NaOtBu is often necessary, consider screening weaker bases like K₃PO₄ or Cs₂CO₃. If a strong base is required, use it judiciously and ensure it is of high quality.

  • Experimental Protocol:

    • In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if needed), and the base (e.g., NaOtBu, 1.4 equiv.).

    • Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Seal the vial and heat to the desired temperature (e.g., 100 °C), monitoring for completion.

2. Ligand Choice and Catalyst Integrity:

  • The Problem: As with Suzuki couplings, the ligand structure is key. An appropriate ligand will accelerate the C-N reductive elimination, minimizing the lifetime of intermediates that could lead to dehalogenation.

  • The Solution: Utilize bulky, electron-rich biaryl phosphine ligands developed specifically for C-N coupling. RuPhos and BrettPhos are often excellent choices for reactions involving electron-deficient aryl halides. Always use a high-quality, air-stable precatalyst to avoid decomposition, which can lead to side reactions.[17]

  • Recommended Catalyst Systems:

Catalyst SystemKey Advantage
RuPhos Pd G3 / G4 Highly active and versatile for a broad range of amines.
BrettPhos Pd G3 Excellent for coupling with primary amines and anilines.
XPhos Pd G3 A robust, general-purpose system also effective for C-N coupling.

Summary of Best Practices to Avoid Dehalogenation

  • Inert Atmosphere: Meticulously exclude oxygen from your reaction. Use degassed solvents and perform all manipulations under a positive pressure of Argon or Nitrogen. Oxygen can degrade both the catalyst and phosphine ligands, leading to side reactions.[4][13]

  • Solvent Choice: Prefer anhydrous aprotic solvents like toluene, dioxane, or THF over protic solvents like alcohols whenever possible.[2]

  • Base Selection: Start with weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃, especially for Suzuki couplings. If stronger bases are needed, use them cautiously.

  • Modern Catalyst Systems: Invest in modern, well-defined palladium precatalysts with bulky, electron-rich biaryl phosphine ligands. Avoid older catalysts like Pd(PPh₃)₄ for this challenging substrate.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the undesired dehalogenation.

By systematically addressing these parameters, you can significantly suppress dehalogenation and achieve higher yields and purity in your reactions involving this compound.

References
  • Buchwald–Hartwig amination - Wikipedia.
  • Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides - Benchchem.
  • Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System - ACS Publications.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing).
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Cross-Coupling Reactions Guide.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Hydrodehalogenation of aryl halides | Download Scientific Diagram - ResearchGate.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Journal of the American Chemical Society.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing).
  • Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures - American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem.
  • significant dehalogenation in stille coupling : r/Chempros - Reddit.
  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology | Request PDF - ResearchGate.
  • BH amination side products and purification : r/chemistry - Reddit.
  • Catalytic Hydrodehalogenation Reactions.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF - ResearchGate.
  • overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
  • Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • This compound - Oakwood Chemical.
  • Aryl Halides - Chemistry LibreTexts.
  • This compound | C6H3BrFNO2 | CID 15020157 - PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH.
  • Phosphines - Chemistry LibreTexts.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Phosphine Ligands - Sigma-Aldrich.
  • This compound|BLD Pharm.
  • 1-Bromo-3-fluorobenzene - Synquest Labs.
  • Benzene, 1-bromo-3-fluoro- - the NIST WebBook.
  • This compound Formula - ECHEMI.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society.
  • 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich.

Sources

Troubleshooting guide for Buchwald-Hartwig amination with 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Guide Topic: Troubleshooting and Optimization for the Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-5-nitrobenzene

Welcome to the technical support center for advanced cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of challenging synthetic transformations. This guide focuses on the Buchwald-Hartwig amination using this compound, an electron-deficient substrate that presents unique opportunities and challenges. The question-and-answer format is designed to address specific issues you may encounter, moving beyond simple protocols to explain the chemical reasoning behind each recommendation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the amination of this compound. The diagnostic approach follows a logical progression from the most likely culprits to more nuanced optimization strategies.

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I resolve this?

Low or no conversion is a common but often fixable issue. It typically points to a problem with one of the core components of the catalytic cycle.

Possible Causes & Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species is the engine of this reaction. Its failure to form or its rapid decomposition will stall the catalytic cycle.[1][2][3]

    • Diagnosis: You are using a Pd(II) source like Pd(OAc)₂ which requires in situ reduction to Pd(0). This reduction step can be inefficient and unreliable.[1][2]

    • Solution: Switch to a more reliable palladium source. Air-stable, well-defined Pd(0) precatalysts (e.g., G3 or G4 palladacycles) or Pd₂(dba)₃ are strongly recommended as they generate the active LPd(0) species more cleanly and reproducibly upon exposure to the base.[3][4][5] Ensure all reagents and solvents are thoroughly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

  • Suboptimal Base Selection: The base's role is to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[4] If the base is too weak or poorly soluble, this step becomes the bottleneck.

    • Diagnosis: You are using a weak inorganic base like K₂CO₃ with a secondary aliphatic amine. The pKa of the amine's conjugate acid is too high for efficient deprotonation by this base.

    • Solution: A systematic base screening is the most effective approach.[4] For this electron-deficient substrate, which is sensitive to nucleophilic attack, a careful choice is needed. While strong bases like sodium tert-butoxide (NaOtBu) drive the reaction forward, they can also promote side reactions with the nitro group.[1] A good starting point is a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which offer a balance of reactivity and functional group tolerance.[4][6] If reactivity remains low, a stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, which is known for its excellent proton tolerance.[1]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center, facilitates oxidative addition, and critically influences the rate of reductive elimination.[7][8]

    • Diagnosis: You are using an older, less bulky ligand like P(o-tol)₃, which may not be robust enough for this challenging substrate.

    • Solution: Employ modern, bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos , RuPhos , or BrettPhos are designed to accelerate the key steps of the catalytic cycle and are excellent choices for coupling electron-deficient aryl bromides.[1][8][9] The choice may also depend on the amine; for instance, BrettPhos is particularly well-suited for primary amines.[1]

Q2: I'm observing a significant amount of a side product identified as 1-fluoro-3-nitrobenzene (hydrodehalogenation). Why is this happening and how can I suppress it?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common competing pathway in Buchwald-Hartwig reactions.[10]

Causality & Mitigation Strategy:

This side reaction arises from β-hydride elimination, which can compete with the desired C-N bond-forming reductive elimination step.[4][7] The choice of base, ligand, and temperature can tip the balance between these two pathways.

  • Ligand Modification: The structure of the phosphine ligand is paramount. Bulky, electron-rich ligands promote the desired reductive elimination pathway, sterically disfavoring the transition state for β-hydride elimination. If you are seeing hydrodehalogenation, switching to a more sterically demanding ligand like XPhos is a primary strategy.[8][10]

  • Base and Temperature Optimization: Stronger bases and higher temperatures can sometimes favor side reactions.[4] If hydrodehalogenation is a major issue, consider switching to a milder base (e.g., from NaOtBu to K₃PO₄) and lowering the reaction temperature (e.g., from 110 °C to 90 °C), even if it requires a longer reaction time.[4]

Q3: My desired product is forming, but I am also seeing byproducts resulting from the reduction of the nitro group. How can I maintain the integrity of this functional group?

The nitro group is susceptible to reduction under certain catalytic conditions, a known challenge when working with nitroarenes.[4]

Causality & Mitigation Strategy:

The combination of the palladium catalyst and phosphine ligand (which can be oxidized) can create a reducing environment.

  • Judicious Catalyst System Selection: Choose a catalyst system known for its tolerance of reducible functional groups. This often involves using a milder base that is less likely to participate in or promote reduction pathways.[4] K₃PO₄ is often a superior choice to alkali metal alkoxides in this context.[6]

  • Control Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction closely by TLC or LC-MS, and work it up as soon as the starting material is consumed. Avoid excessive heat, as this can accelerate the undesired reduction.

  • Alternative Strategies: For particularly sensitive substrates, specialized protocols for the amination of nitroarenes have been developed, sometimes using co-catalysts or specific reductants in a tandem process to achieve the desired transformation cleanly.[6][11][12]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an "activated" substrate?

The term "activated" refers to the increased electrophilicity of the aryl halide. The strongly electron-withdrawing nitro group (and to a lesser extent, the fluoro group) pulls electron density away from the benzene ring.[4] This makes the carbon atom attached to the bromine more electron-deficient and therefore more susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.

Q2: What is the recommended starting point for catalyst and ligand loading?

For initial screening, a catalyst loading of 1-2 mol% of the palladium source and a ligand-to-palladium ratio of 2:1 is a standard starting point.[1] For example, use 1 mol% Pd₂(dba)₃ (which contains two Pd atoms) and 2 mol% of a monodentate phosphine ligand like XPhos. These loadings often provide a good balance between reaction efficiency and cost. If the reaction is sluggish, the loading can be increased to 2-5 mol% of palladium.

Q3: Which solvent is best for this reaction?

Anhydrous, degassed aprotic polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used and are excellent choices.[1][4][13] They have good solubility for the reagents and the appropriate boiling points for the typical temperature range (80-110 °C) of these reactions. Tetrahydrofuran (THF) can also be used, though its lower boiling point may require sealed-vessel reactions to reach sufficient temperatures.[1]

Q4: How should I purify the final product to remove palladium and ligand residues?

Purification can be challenging due to the presence of non-polar byproducts like dibenzylideneacetone (from Pd₂(dba)₃) and the oxidized phosphine ligand.[14]

  • Initial Workup: After the reaction, cool the mixture and filter it through a pad of Celite to remove the inorganic base and precipitated palladium black.

  • Aqueous Wash: Perform an aqueous workup to remove any remaining salts.

  • Column Chromatography: Flash column chromatography on silica gel is almost always necessary. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is typically effective for separating the desired product from the less polar catalyst and ligand residues.

Data and Protocols

Table 1: Recommended Starting Conditions for Mono-amination
ParameterRecommendationRationale
Aryl Halide This compound1.0 equivalent
Amine Primary or Secondary Amine1.2 equivalents
Pd Source Pd₂(dba)₃1.5 mol%
Ligand XPhos3.0 mol%
Base K₃PO₄ (Potassium Phosphate)2.0 equivalents
Solvent Anhydrous, Degassed Toluene0.1 - 0.2 M concentration
Temperature 100 °C-
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation
Table 2: Base Selection Guide for Sensitive Substrates
BaseApprox. pKa (of conjugate acid in DMSO)AdvantagesDisadvantages
NaOtBu ~19High reaction rates, very strong.[1]Incompatible with many functional groups, can promote side reactions with nitroarenes.[1]
LiHMDS ~26Very strong, non-nucleophilic, offers excellent functional group tolerance.[1][4]Can be more expensive, requires strictly anhydrous conditions.
Cs₂CO₃ ~13Mild, good for sensitive substrates.Slower reaction rates, may require higher temperatures or catalyst loadings.
K₃PO₄ ~12Good balance of reactivity and mildness, often the best choice for substrates with reducible groups.[4][6]May not be strong enough for less acidic amines, requiring higher temperatures.
DBU ~12Soluble organic base, can lead to homogeneous reaction mixtures.[4][15]May not be strong enough for all amine couplings.[15]

Experimental Protocol: General Procedure for Mono-amination

This is a representative protocol and may require optimization for your specific amine.

Reaction Setup:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the amine (1.2 mmol, 1.2 equiv.) if it is a liquid. If it is a solid, add it in step 1.

  • Via syringe, add anhydrous, degassed toluene (5-10 mL) to the tube.

Reaction Execution:

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of argon.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired arylamine product.

Visualizations

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex  Ar-Br Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(AmineH)]+Br- OA_Complex->Amine_Coord Amine (R₂NH) Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Coord->Amido_Complex Base (-HBr) Deprotonation Amido_Complex->Pd0  Reductive Elimination Product Ar-NR₂ Product Amido_Complex->Product ArBr 1-Bromo-3-fluoro- 5-nitrobenzene ArBr->OA_Complex Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Yield or Side Products cause1 Low / No Conversion Inactive Catalyst Suboptimal Base Wrong Ligand start->cause1 Check Conversion cause2 Hydrodehalogenation Competing β-Hydride Elimination start->cause2 Check Byproducts cause3 Nitro Group Reduction Harsh Conditions Reductive Environment start->cause3 sol1 Use Pd(0) Precatalyst Ensure Anaerobic Conditions cause1:c1->sol1 sol2 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) cause1:c2->sol2 sol3 Use Bulky Ligand (e.g., XPhos, RuPhos) cause1:c3->sol3 cause2:c4->sol3 Promote Reductive Elim. sol4 Lower Temperature Switch to Milder Base cause2:c4->sol4 cause3:c5->sol4 sol5 Use Milder Base (K₃PO₄) Monitor Reaction Time cause3:c6->sol5

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating cross-coupling reactions with 1-bromo-3-fluoro-5-nitrobenzene. This substrate presents a unique set of challenges due to its electron-deficient nature, a result of the strongly withdrawing nitro and fluoro groups. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting scenarios.

The electron-withdrawing properties of the nitro group make the aryl bromide more susceptible to oxidative addition, a key step in many catalytic cycles.[1] However, these same electronic effects can influence subsequent steps and introduce potential side reactions. Careful selection of the catalyst, ligand, and base is therefore critical to achieve high yields and selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges stem from the electronic properties of the substrate:

  • High Reactivity and Potential for Side Reactions: The electron-deficient nature of the aromatic ring makes the C-Br bond highly activated for oxidative addition.[1][3] While this can be advantageous, it can also lead to undesired side reactions if the catalytic system is not properly optimized.

  • Catalyst Inhibition/Deactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Reduction of the Nitro Group: Under certain conditions, particularly with prolonged heating or specific catalyst/reagent combinations, the nitro group can be reduced, leading to undesired byproducts.[1]

  • Dehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. Electron-deficient aryl halides are particularly susceptible to this pathway.[4]

Q2: Which type of palladium catalyst system is a good starting point for a Suzuki-Miyaura coupling with this substrate?

For electron-deficient aryl bromides like this compound, a robust catalyst system is required. A reliable starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[2][5]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.[5][6] Pre-formed palladium precatalysts, such as those from the Buchwald G3 or G4 series, are also excellent options as they ensure clean and efficient generation of the active Pd(0) species.[7]

  • Ligand: Buchwald-type biarylphosphine ligands like SPhos or XPhos are highly recommended. These ligands are sterically hindered and electron-rich, which helps to facilitate both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.[5][8]

  • Base: A moderately strong inorganic base is typically used. K₃PO₄ or K₂CO₃ are often effective and less likely to cause degradation of sensitive functional groups compared to strong organic bases like NaOtBu.[4][5][9]

Q3: Can I use this compound in a Buchwald-Hartwig amination? What catalyst system should I consider?

Yes, this substrate is well-suited for Buchwald-Hartwig amination. The electron-withdrawing groups facilitate the initial oxidative addition step.[1]

  • Catalyst System: Similar to Suzuki coupling, a combination of a palladium source (e.g., Pd₂(dba)₃ or a G3 precatalyst) and a bulky, electron-rich phosphine ligand is the standard choice.[1][10] Ligands like XPhos or RuPhos have demonstrated broad utility in coupling aryl halides with a wide range of primary and secondary amines.[2][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice for this transformation.[1][12] Weaker bases like Cs₂CO₃ or K₃PO₄ are generally less effective for C-N bond formation but may be considered for specific sensitive substrates.

Q4: Is Sonogashira coupling a viable option? What are the key considerations?

Sonogashira coupling to form a C(sp²)-C(sp) bond is also a feasible reaction. The standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14]

  • Catalyst System: A typical system includes a palladium source like Pd(PPh₃)₂Cl₂ and a copper co-catalyst such as CuI.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, which also often serves as the solvent or co-solvent.[13][15]

  • Key Consideration - Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne.[16] This can often be minimized by carefully controlling the reaction conditions, ensuring an inert atmosphere, and using the appropriate base.

Catalyst System Recommendations Summary
Coupling ReactionPalladium SourceRecommended Ligand(s)Recommended Base(s)Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsSPhos, XPhos, P(t-Bu)₃K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF (+ H₂O)
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂, Buchwald PrecatalystsXPhos, RuPhos, BrettPhosNaOtBu, KOtBu, LiHMDSToluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃ (in catalyst)TEA, DIPATHF, DMF

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: Low or No Product Yield
Q: I'm seeing only starting material or very low conversion in my Suzuki reaction. What should I check first?

Answer: When a Suzuki reaction fails with an activated substrate like this, the issue often lies with the catalyst activation, the boronic acid partner, or the reaction conditions.

Troubleshooting Workflow: Low Yield

start Low / No Yield check_catalyst 1. Verify Catalyst System - Is precatalyst used? - Is ligand air-stable? - Correct Pd:Ligand ratio? start->check_catalyst Start Here check_reagents 2. Check Reagent Quality - Boronic acid pure? - Substrate pure? - Base dry? check_catalyst->check_reagents Catalyst OK sub_catalyst Action: Switch to a Pd(II) precatalyst (e.g., G3-XPhos). Ensure proper handling if generating Pd(0) in situ. check_catalyst->sub_catalyst check_conditions 3. Review Reaction Setup - Degassing sufficient? - Anhydrous solvent? - Correct temperature? check_reagents->check_conditions Reagents OK sub_reagents Action: Recrystallize boronic acid. Check for protodeborylation. Use freshly opened base. check_reagents->sub_reagents optimize Systematic Optimization check_conditions->optimize Setup OK sub_conditions Action: Improve degassing (freeze- pump-thaw). Increase temperature. Screen alternative solvents. check_conditions->sub_conditions

Caption: Troubleshooting workflow for low yield.

  • Catalyst Activity: Ensure the active Pd(0) species is being generated. If you are not using a pre-catalyst, incomplete reduction of the Pd(II) source can be a problem. Using a Buchwald G3 or G4 precatalyst can often resolve this.[7] Also, confirm that your phosphine ligand has not been oxidized by air exposure.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines or decomposition via protodeborylation, especially if impure or stored improperly.[3] Consider using the corresponding pinacol ester (Bpin), which is often more stable.

  • Reaction Conditions: Insufficient degassing can lead to oxidation of the Pd(0) catalyst. Ensure your solvent is anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4] While the substrate is activated, some coupling partners may still require elevated temperatures (80-110 °C) to drive the reaction to completion.[1]

Problem: Significant Side Product Formation
Q: I'm getting a good conversion of my starting material, but I see a significant amount of a dehalogenated product (3-fluoro-5-nitrobenzene). How can I prevent this?

Answer: Dehalogenation is a known side reaction for electron-deficient aryl halides.[4] It occurs when the Ar-Pd-X intermediate undergoes reaction with a hydride source before reductive elimination can occur.

Strategies to Minimize Dehalogenation:

  • Ligand Choice: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination, which can outcompete the dehalogenation pathway.[4]

  • Base Selection: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices to suppress this side reaction.[4]

  • Solvent: Ensure you are using aprotic solvents like toluene or dioxane. Protic solvents like alcohols can be a hydride source.[4] While a small amount of water is often necessary for Suzuki couplings, excess water can also contribute to dehalogenation.

Q: In my Sonogashira reaction, I'm observing a lot of diyne byproduct from the homocoupling of my alkyne. What can I do?

Answer: Alkyne homocoupling is typically an oxygen-mediated process catalyzed by the copper co-catalyst.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical factor. Oxygen in the reaction mixture promotes homocoupling.[16] Use freeze-pump-thaw cycles for the most effective degassing.

  • Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst, which can completely eliminate this side reaction.[17]

  • Amine Base: The choice of amine can influence the rate of homocoupling. Piperidine has sometimes been shown to favor the cross-coupled product over homocoupling compared to other amines.

Catalytic Cycle and Common Failure Points

Understanding the catalytic cycle can help diagnose issues. The diagram below illustrates a generalized cycle for Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Intermediate) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal SideProduct Dehalogenation (Ar-H) (Side Product) ArPdX->SideProduct Problem: Slow Transmetalation or Reductive Elimination ArPdAr Ar-Pd(II)-Ar' (Intermediate) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Desired Pathway ArX 1-Bromo-3-fluoro- 5-nitrobenzene ArX->OxAdd Fast for this substrate ArB Ar'-B(OR)₂ ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle and potential failure points.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

  • Oven-dried Schlenk flask with a stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add this catalyst mixture to the Schlenk flask.

  • Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the toluene and water via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general method for the amination of this compound.[1][2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Inside a glovebox: To an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Add the this compound and the amine.

  • Add the toluene and seal the tube tightly.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

References

  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Li, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433.
  • Newman, S. G., & Main, A. D. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Omega, 5(28), 17245-17256.
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Wang, L., et al. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Chemistry – A European Journal, e202500953.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Sharma, S., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega, 8(34), 30737-30746.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4581-4585.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2818-2825.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Navigating Reactions with 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-3-fluoro-5-nitrobenzene. This guide provides in-depth technical assistance and troubleshooting in a user-friendly question-and-answer format. Our aim is to equip you with the expertise to anticipate and resolve challenges during the work-up and purification stages of your reactions, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the general procedure for working up a reaction involving this compound?

A standard work-up procedure for reactions involving this compound typically involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and water-soluble impurities, and finally, isolation and purification of the desired product. Given that the starting material and many of its derivatives are solids, the specific steps can be adapted.

A general protocol is as follows:

  • Quenching: The reaction mixture is cautiously poured into a beaker containing crushed ice or cold water. This serves to halt the reaction and precipitate the crude product if it is a solid and insoluble in the aqueous mixture.

  • Extraction: If the product is an oil or remains dissolved, the aqueous mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: The combined organic extracts are then washed sequentially with water, a dilute acid or base (if necessary to remove basic or acidic impurities), and finally with brine to aid in the removal of water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, most commonly by recrystallization or column chromatography.

Q2: I've quenched my reaction, but my product hasn't precipitated. What should I do?

If your product remains in solution after quenching, it is likely either an oil or has some solubility in the aqueous reaction mixture. In this scenario, you should proceed with a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it three times with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined and subjected to the standard washing and drying procedures.

Q3: I'm observing a persistent emulsion during the extraction process. How can I resolve this?

Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:

  • Salting Out: Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to force the separation of the two phases.[1]

  • Dilution: Diluting the organic layer with more of the extraction solvent can sometimes break the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[2]

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.[1]

  • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

To prevent emulsion formation in future experiments, consider adding the aqueous wash solution slowly with gentle swirling rather than vigorous shaking.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery After Work-up 1. Product is water-soluble. 2. Product is volatile. 3. Product degraded during work-up. 4. Incomplete reaction.1. Check the aqueous layer by TLC or another analytical method. If the product is present, consider back-extraction or using a continuous liquid-liquid extractor. 2. Check the solvent collected in the rotovap trap. 3. Assess the stability of your product to the pH and temperature conditions of the work-up. Consider a milder work-up procedure. 4. Confirm reaction completion by TLC or another appropriate method before initiating the work-up.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient reaction time or temperature. 3. Inefficient purification.1. Optimize reaction conditions (time, temperature, stoichiometry of reagents). 2. Drive the reaction to completion if possible. 3. This compound is a solid and can often be separated from less polar products by column chromatography or from more polar products by recrystallization.
Formation of Unexpected Byproducts 1. Side reactions due to the reactivity of the starting material. 2. Degradation of product or starting material.1. In nucleophilic aromatic substitution (SNAr) reactions, be aware of potential side reactions. The nitro group strongly activates the ring towards nucleophilic attack.[3][4] 2. Characterize the byproducts to understand the side reactions and optimize conditions to minimize their formation.

Experimental Protocols

Protocol 1: Standard Work-up and Extraction

This protocol outlines a general procedure for the work-up of a reaction involving this compound where the product is expected to be a solid.

  • Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Precipitation and Filtration: If a solid precipitates, allow it to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any water-soluble impurities.

  • Drying: Dry the solid in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar aromatic compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Work-up Workflow

The following diagram illustrates a typical decision-making process during the work-up of a reaction with this compound.

Workup_Workflow Start Reaction Complete Quench Quench with Ice/Water Start->Quench Check_Precipitate Solid Precipitates? Quench->Check_Precipitate Filter Vacuum Filtration Check_Precipitate->Filter Yes Extract Liquid-Liquid Extraction Check_Precipitate->Extract No Wash_Solid Wash Solid with Cold Water Filter->Wash_Solid Dry_Solid Dry Crude Product Wash_Solid->Dry_Solid Purify Purify (Recrystallization/Chromatography) Dry_Solid->Purify Wash_Organic Wash Organic Layer (Water, Brine) Extract->Wash_Organic Dry_Organic Dry and Concentrate Wash_Organic->Dry_Organic Dry_Organic->Purify

Caption: Decision workflow for post-reaction work-up.

Troubleshooting Emulsion Formation

This diagram outlines the steps to take when encountering an emulsion during liquid-liquid extraction.

Emulsion_Troubleshooting Emulsion Emulsion Formed Add_Brine Add Saturated Brine Emulsion->Add_Brine Check_Separation1 Phases Separate? Add_Brine->Check_Separation1 Continue_Workup Continue Work-up Check_Separation1->Continue_Workup Yes Dilute Dilute Organic Layer Check_Separation1->Dilute No Check_Separation2 Phases Separate? Dilute->Check_Separation2 Check_Separation2->Continue_Workup Yes Filter_Celite Filter through Celite Check_Separation2->Filter_Celite No Filter_Celite->Continue_Workup

Caption: Stepwise guide to resolving emulsions.

References

  • Google Patents. (n.d.). US3350466A - Emulsion separation of aromatic nitro compounds.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction.
  • YouTube. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism.
  • Google Patents. (n.d.). US1793304A - Process for purifying nitrobenzene.
  • YouTube. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Technical Support Center: Purification of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-3-fluoro-5-nitrobenzene. The methodologies detailed herein are designed to address common purification challenges, ensuring the high purity required for subsequent synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the fundamental properties of your compound is the first step in designing an effective purification strategy. This compound is a solid at room temperature with moderate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7087-65-2[1][2]
Molecular Formula C₆H₃BrFNO₂[1][2]
Molecular Weight 220.00 g/mol [1][2]
Appearance Pale yellow solid[1]
Topological Polar Surface Area 45.8 Ų[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DCM and Methanol.[1][3]
Q2: What are the likely impurities I might encounter in my crude sample?

Impurities are typically carried over from the synthetic route. A common synthesis involves the diazotization of an aniline precursor (e.g., 2-bromo-4-fluoro-6-nitroaniline) or the nitration of a halogenated benzene ring.[4][5] Potential impurities therefore include:

  • Unreacted Starting Materials: The aniline or halogenated benzene precursors used in the synthesis.

  • Isomeric Byproducts: Nitration of a substituted ring can sometimes lead to the formation of isomers where the nitro group is positioned at a different location on the aromatic ring.

  • Hydrolysis Products: If a diazonium salt intermediate is exposed to water, it can hydrolyze to form a phenolic impurity.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: How can I perform a quick assessment of my crude sample's purity?

Before committing to a large-scale purification, a rapid purity assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the most common and effective method. Spot your crude material on a silica gel TLC plate and elute with a solvent system (e.g., a mixture of hexane and ethyl acetate). The presence of multiple spots indicates multiple components (impurities). The relative polarity of the impurities can also be estimated, which is vital for developing a column chromatography method.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product can quickly reveal the presence of major impurities by showing unexpected peaks that do not correspond to the desired product structure.

Q4: Which primary purification method should I choose?

The choice of method depends on the nature and quantity of the impurities. The following workflow provides a general decision-making framework.

G cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product Start Crude 1-Bromo-3-fluoro- 5-nitrobenzene Sample TLC Assess Purity via TLC Start->TLC Decision Are impurities significantly different in polarity from the product? TLC->Decision Recrystallization Recrystallization (For removing baseline or highly polar/non-polar impurities) Decision->Recrystallization Yes Column Column Chromatography (For separating close-running spots, including isomers) Decision->Column No (Impurities have similar Rf values) End Pure Product Recrystallization->End Column->End G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A 1. Select Eluent System (via TLC analysis) B 2. Prepare Silica Slurry (Silica Gel + Eluent) A->B C 3. Pack Column B->C D 4. Load Crude Sample (dissolved in min. eluent) C->D E 5. Elute Column (add eluent continuously) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions (via TLC) F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent (Rotary Evaporator) H->I J 10. Obtain Pure Product I->J

Sources

Stability issues of 1-Bromo-3-fluoro-5-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-3-fluoro-5-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. Here, we address common stability and reactivity issues encountered during synthesis, providing not just solutions, but the underlying chemical principles to empower your experimental design.

FAQ 1: General Stability and Handling
Q: What are the primary stability concerns with this compound and how should I handle it?

A: this compound is a stable compound under standard storage conditions but possesses inherent reactivity due to its electronic structure. The primary concerns are:

  • Thermal Sensitivity: While generally stable at room temperature, nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[1] Intense or prolonged heating should be avoided.

  • Light Sensitivity: Like many nitroaromatics, prolonged exposure to UV or high-intensity visible light can lead to gradual degradation. It is best practice to store the compound in an amber vial or in the dark.[1]

  • Chemical Incompatibility: The compound is incompatible with strong oxidizing agents and strong bases, which can lead to vigorous and potentially hazardous reactions.[1]

Recommended Handling & Storage: To ensure long-term integrity, store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (0-8 °C) is recommended.

FAQ 2: Issues in Palladium-Catalyzed Cross-Coupling Reactions
Q: I'm observing low yield and multiple byproducts in my Suzuki-Miyaura or Buchwald-Hartwig reaction. What are the likely causes?

A: This is a frequent challenge. The strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups significantly activate the C-Br bond for oxidative addition to the palladium catalyst.[2] However, this high reactivity also opens pathways for several common side reactions.

Here are the most probable culprits:

  • Proto-debromination (Hydrodehalogenation): This is the replacement of the bromine atom with hydrogen, resulting in 3-fluoro-1-nitrobenzene.

    • Causality: This side reaction can occur if palladium-hydride species are formed, which can reductively eliminate to give the debrominated product.[3] Sources of hydride can include certain solvents (like THF, which can degrade) or bases. Beta-hydride elimination from certain amide intermediates in Buchwald-Hartwig reactions can also be a pathway.[4]

    • Troubleshooting:

      • Choice of Base: Avoid bases known to generate hydride species. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are often preferred.[2] However, if debromination is still an issue, switching to a weaker base like K₃PO₄ may be beneficial.

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can sometimes facilitate competing side reactions.[2]

  • Nitro Group Reduction: The nitro group can be reduced to an amino group (-NH₂) or other intermediates (azo, azoxy), especially under certain catalytic conditions.[5]

    • Causality: Palladium catalysts, particularly in the presence of phosphine ligands and a hydrogen source (which can be a solvent or even trace water), can catalyze the reduction of nitro groups.[6] This is a well-documented transformation that can compete with the desired cross-coupling.

    • Troubleshooting:

      • Catalyst/Ligand Selection: Use a catalyst system known to be tolerant of reducible functional groups.[2] Catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes favor the desired reductive elimination over nitro reduction.[3][7]

      • Reaction Temperature: Lowering the reaction temperature can often disfavor the nitro reduction pathway, which may have a higher activation energy.[2]

  • Competitive Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient aromatic ring is susceptible to direct attack by nucleophiles present in the reaction.

    • Causality: Strong bases (like alkoxides) or even the amine coupling partner in a Buchwald-Hartwig reaction can act as nucleophiles, displacing the bromide or even the fluoride.[8] This is especially true at higher temperatures.

    • Troubleshooting:

      • Use Weaker, Non-nucleophilic Bases: If SNAr from the base is suspected, switching from an alkoxide (NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can be highly effective.[2]

      • Control Stoichiometry: In Buchwald-Hartwig reactions, using a minimal excess of the amine can help reduce SNAr side products.

Troubleshooting Workflow for Low Coupling Yield

The following diagram outlines a logical workflow for diagnosing and solving issues with cross-coupling reactions involving this substrate.

G cluster_paths Diagnostic Pathways cluster_solutions Corrective Actions start Low Yield / Multiple Spots by TLC check_sm LCMS Analysis: Identify Main Components start->check_sm path_debrom Major Peak = Debrominated SM (Proto-debromination) check_sm->path_debrom m/z = 141.0 path_nitro Major Peak = Reduced Nitro Group check_sm->path_nitro m/z = 190.0 path_snar Side Product = SNAr Adduct check_sm->path_snar Varies path_sm Major Peak = Unreacted SM check_sm->path_sm m/z = 219.9 sol_debrom 1. Switch to K₃PO₄ or Cs₂CO₃. 2. Ensure anhydrous conditions. 3. Use degassed solvents. path_debrom->sol_debrom sol_nitro 1. Lower reaction temperature. 2. Screen ligands (e.g., XPhos). 3. Use milder reducing conditions if applicable. path_nitro->sol_nitro sol_snar 1. Use non-nucleophilic base (K₃PO₄). 2. Lower temperature. 3. Reduce nucleophile equivalents. path_snar->sol_snar sol_sm 1. Increase temperature. 2. Screen more active catalyst (e.g., XPhos Pd G3). 3. Check reagent quality. path_sm->sol_sm

Caption: Troubleshooting workflow for cross-coupling reactions.
FAQ 3: Optimizing Reaction Conditions
Q: How do I select the optimal catalyst, base, and solvent for my cross-coupling reaction?

A: There is no single "best" system, as the optimal conditions depend on the specific coupling partner. However, here is a data-driven guide for initial screening.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precatalyst Pd(OAc)₂, XPhos Pd G3/G4Pd₂(dba)₃, GPhos Pd G3
Ligand XPhos, SPhosXPhos, RuPhos, BrettPhos
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄
Solvent 1,4-Dioxane, Toluene, 2-MeTHFToluene, 1,4-Dioxane
Temperature 80-110 °C90-120 °C
Key Consideration Watch for protodeboronation of the boronic acid, especially with electron-deficient partners.[9][10]Balance reactivity with potential for SNAr from the amine or base.[2][4]

Expert Insight: For this electron-deficient aryl bromide, the oxidative addition step is typically fast. The rate-limiting step is often transmetalation (Suzuki) or reductive elimination (Buchwald-Hartwig).[11] Therefore, using bulky, electron-rich ligands like XPhos or SPhos is highly recommended as they accelerate these later steps in the catalytic cycle.[3][7]

Experimental Protocol: Ligand Screening for a Challenging Buchwald-Hartwig Amination

This protocol provides a method for rapidly screening different phosphine ligands to optimize the yield of a challenging amination.

  • Preparation: In a glovebox, arrange an array of 8 mL vials, each with a small magnetic stir bar.

  • Stock Solutions:

    • Substrate Solution: Prepare a 0.2 M solution of this compound in anhydrous toluene.

    • Amine Solution: Prepare a 0.24 M solution of your amine coupling partner in anhydrous toluene.

    • Base Slurry: Prepare a 0.8 M slurry of NaOtBu in anhydrous toluene.

  • Catalyst Array: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the respective ligand (4.4 mol%).

    • Vial 1: XPhos

    • Vial 2: RuPhos

    • Vial 3: SPhos

    • Vial 4: P(tBu)₃

  • Reagent Addition:

    • To each vial, add 0.5 mL of the Substrate Solution (0.1 mmol, 1.0 eq).

    • Add 0.5 mL of the Amine Solution (0.12 mmol, 1.2 eq).

    • Add 0.5 mL of the Base Slurry (0.4 mmol, 4.0 eq).

  • Reaction: Cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block at 100 °C. Stir for 12 hours.

  • Analysis: After cooling, take a small aliquot from each reaction, dilute with acetonitrile, and analyze by LC-MS to determine the relative conversion to the desired product.

FAQ 4: Issues in Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction is sluggish or fails entirely. The nitro group is meta to the bromine, is this the problem?

A: Yes, this is the critical issue. The success of an SNAr reaction hinges on the ability of electron-withdrawing groups (EWGs) to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8][12]

  • Causality: For maximum stabilization, the EWG (the -NO₂ group) must be positioned ortho or para to the leaving group (the -Br atom).[13] In this compound, both the fluoro and nitro substituents are meta to the bromine. This positioning only allows for weaker inductive stabilization and prevents the crucial resonance stabilization, leading to a much higher activation energy and sluggish reactivity.[8]

The diagram below illustrates why ortho/para positioning is effective while meta is not.

Caption: Resonance stabilization in SNAr reactions.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering).

Troubleshooting Sluggish SNAr:

  • Increase Temperature: Since the activation energy is high, forcing conditions are often necessary. Use a high-boiling point, polar aprotic solvent like DMSO or DMF and heat to 120-150 °C.[8]

  • Use a Stronger Nucleophile: If using an alcohol or amine, pre-treat it with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more potent alkoxide or amide.[8]

  • Consider an Alternative Reaction: If SNAr is not feasible, a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig for C-N bonds, Buchwald-Hartwig etherification for C-O bonds) is a much more reliable alternative for this substitution pattern.[8][14]

References
  • BenchChem Technical Support. (2025).
  • RUA Repository. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with CQD.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • National Institutes of Health. (n.d.).
  • BenchChem Technical Support. (2025). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
  • Wikipedia. (n.d.).
  • BenchChem Technical Support. (2025). Evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2023). 15.
  • BenchChem Technical Support. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.).
  • Reddit. (2023).
  • BenchChem Technical Support. (2025). Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene.

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Technical Support Center: Optimizing Solvent Systems for Reactions of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing reactions involving 1-bromo-3-fluoro-5-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development. This compound is a versatile reagent, but its reactivity is highly dependent on the chosen solvent system. The electron-withdrawing nitro group significantly activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and a good substrate for various cross-coupling reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of solvent selection for this substrate.

Understanding the Substrate: this compound

The unique arrangement of substituents on the benzene ring dictates the reactivity of this compound. The powerful electron-withdrawing nitro group at the C5 position significantly reduces the electron density of the aromatic ring, making it highly electrophilic.[1] This electronic feature is pivotal for facilitating key reaction types, most notably nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃BrFNO₂[3]
Molecular Weight 220.00 g/mol [3]
Appearance Yellow Liquid[4]
Boiling Point 245.5°C at 760 mmHg[4]
Density 1.8 ± 0.1 g/cm³[4]
XLogP3 2.5[3]

Troubleshooting Guides by Reaction Type

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions with this compound are common, but their success is highly solvent-dependent. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[5] The stability of this intermediate is paramount for a successful reaction.

Common Problem: Low or No Conversion

Question: My SNAr reaction with this compound is showing low to no conversion. What are the likely causes related to the solvent system?

Answer:

Low conversion in SNAr reactions is often directly linked to the choice of solvent. The solvent's primary role is to solvate the reactants and, more importantly, to stabilize the charged Meisenheimer intermediate.

Troubleshooting Workflow: Low SNAr Conversion

Caption: Troubleshooting workflow for low SNAr conversion.

Detailed Explanation:

  • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and acetonitrile are generally the best choice for SNAr reactions.[6] They can solvate the cation of the nucleophile's salt, leaving the anion "naked" and more nucleophilic.[7] They also effectively stabilize the negatively charged Meisenheimer complex without protonating it.

  • Why Polar Protic Solvents Can Be Problematic: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[7]

  • Nonpolar Solvents are Generally Unsuitable: Nonpolar solvents (e.g., toluene, hexane) do not effectively solvate the charged intermediate, leading to very slow reaction rates.[6]

Experimental Protocol: Solvent Screening for SNAr Reactions

  • Reaction Setup: In separate, dry reaction vessels, dissolve this compound (1.0 eq) and your nucleophile (1.2 eq) in the solvent to be tested (e.g., DMF, DMSO, acetonitrile, THF).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq).

  • Inert Atmosphere: Purge the reaction vessels with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reactions to a suitable temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the reaction progress in each solvent to determine the optimal choice.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The electron-withdrawing nitro group on this compound makes the C-Br bond susceptible to oxidative addition by the palladium catalyst.[2] However, solvent choice remains critical for a successful reaction.[8][9]

Common Problem: Catalyst Decomposition and Low Yield

Question: I am observing significant catalyst decomposition (formation of palladium black) and low yields in my Suzuki coupling with this compound. Could my solvent system be the cause?

Answer:

Yes, the solvent system plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle.[10][11] An inappropriate solvent can lead to catalyst decomposition and side reactions.

Troubleshooting Workflow: Suzuki Coupling Issues

Caption: Troubleshooting workflow for Suzuki coupling issues.

Detailed Explanation:

  • Biphasic Systems are Often Advantageous: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous base solution is often highly effective.[12] This helps to dissolve the inorganic base and facilitate the transmetalation step.

  • Solvent and Base Compatibility: The chosen solvent must be able to dissolve the base or at least allow for efficient interfacial transfer in a biphasic system. Poor base solubility can halt the catalytic cycle.[13]

  • Anhydrous Conditions for Sensitive Boronic Acids: If you are observing significant protodeboronation (replacement of the boronic acid group with hydrogen), using anhydrous solvents may be necessary.[13]

Experimental Protocol: Optimizing Solvents for Suzuki Coupling

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[14]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1) via syringe.[14]

  • Heating and Monitoring: Heat the reaction to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[15] For a substrate like this compound, this reaction provides a powerful alternative to SNAr when direct substitution is challenging.[16]

Common Problem: Incomplete Reaction or Side Product Formation

Question: My Buchwald-Hartwig amination is not going to completion, or I am seeing significant side products. How can I optimize the solvent?

Answer:

The solvent in a Buchwald-Hartwig reaction influences the solubility of the reactants, the activity of the catalyst, and the equilibrium of the catalytic cycle.[8][9]

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Explanation:

  • Aprotic Solvents are Standard: Aprotic solvents such as toluene, dioxane, and THF are commonly used.[16][17] Toluene is often a good starting point due to its high boiling point, which allows for higher reaction temperatures.

  • Solubility of the Catalytic Species: The palladium precursor and the phosphine ligand must be soluble in the reaction solvent to form the active catalyst.

  • Base and Solvent Pairing: The choice of base and solvent are often linked. Strong alkoxide bases like sodium tert-butoxide are typically used in ethereal solvents or toluene.[17]

Experimental Protocol: Solvent Selection for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) in a dry Schlenk tube.[15][17]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring, typically to 80-110 °C.[17]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more reactive towards SNAr than 1-bromo-3-nitrobenzene?

A1: The additional fluorine atom, being highly electronegative, further withdraws electron density from the aromatic ring through the inductive effect. This makes the ring even more electron-deficient and thus more susceptible to nucleophilic attack, which is the rate-determining step in SNAr reactions.[18]

Q2: In SNAr reactions of this substrate, which halogen is more likely to be displaced, bromine or fluorine?

A2: In SNAr reactions, the leaving group ability is often F > Cl > Br > I. This is counterintuitive based on bond strengths but is because the initial attack of the nucleophile is the rate-determining step. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, accelerating the initial attack.[18][19]

Q3: Can I use a polar protic solvent for a Suzuki coupling with this substrate?

A3: While biphasic systems containing water are common, using a purely protic solvent like ethanol can be problematic. It may lead to protodeboronation of the boronic acid, reducing the yield of the desired product.[13]

Q4: For a Buchwald-Hartwig amination, what is the best general-purpose solvent to start with?

A4: Toluene is an excellent starting point for many Buchwald-Hartwig aminations. It is aprotic, has a relatively high boiling point allowing for a good temperature range, and is compatible with the commonly used strong bases like sodium tert-butoxide.[15]

Q5: My reaction is clean but very slow. Should I change the solvent or increase the temperature?

A5: If the reaction is clean (no side products), increasing the temperature is often the first step. If that is not effective or leads to decomposition, switching to a more polar aprotic solvent (for SNAr) or a solvent that better solubilizes the catalyst and base (for cross-coupling) would be the next logical step.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • This compound. PubChem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • This compound Formula. ECHEMI.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews.
  • Why do polar, aprotic solvents favour SN2 p
  • 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. PubChem.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). NIH.
  • Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group | Request PDF.
  • 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. Benchchem.
  • 1-Bromo-3-fluorobenzene - Solubility of Things. Solubility of Things.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • SNAr Reactions of Amines in Aprotic Solvents | Request PDF.
  • SNAr Reactions of Amines in Aprotic Solvents | Request PDF.
  • Do aprotic solvents "slow down" SN1 reactions? Chemistry Stack Exchange.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • 7087-65-2(this compound) Product Description. ChemicalBook.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • 5.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene. Benchchem.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nucleophilic arom
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
  • Effect of solvent on the Suzuki reaction.
  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
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  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
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Technical Support Center: By-product Analysis in 1-Bromo-3-fluoro-5-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-3-fluoro-5-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with purity and by-product formation during this specific synthesis. As your partner in the lab, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. The synthesis of polysubstituted aromatic rings, particularly those with competing directing groups, is a nuanced challenge where understanding potential side reactions is critical for success.

Frequently Asked Questions (FAQs): Understanding the Synthetic Landscape

This section addresses the fundamental challenges and common questions regarding the synthesis of this compound.

Q1: What is the common synthetic route for this compound, and what are the expected regiochemical outcomes?

The most direct and frequently employed method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of 1-bromo-3-fluorobenzene. This reaction typically uses a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺)[1][2].

The regiochemical outcome is dictated by the directing effects of the existing bromine and fluorine substituents. Both are halogens, which are known as ortho-, para- directing yet deactivating groups[2][3]. This means they direct the incoming electrophile (NO₂⁺) to the positions ortho and para relative to themselves, but they make the ring less reactive than benzene itself.

In the case of 1-bromo-3-fluorobenzene, the available positions for nitration are C2, C4, and C6.

  • Attack at C2: ortho to both Bromine and Fluorine.

  • Attack at C4: para to Bromine and ortho to Fluorine.

  • Attack at C6: ortho to Bromine and meta to Fluorine.

The desired product, 1-Bromo-3-fluoro-5 -nitrobenzene, results from attack at the C5 position, which is meta to both halogen substituents. This is an electronically disfavored pathway, making its synthesis a significant regiochemical challenge.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Mononitrated Products SM 1-Bromo-3-fluorobenzene Reagents HNO₃ / H₂SO₄ P1 1-Bromo-3-fluoro-2-nitrobenzene (ortho, ortho) Reagents->P1 Electronically Favored P2 1-Bromo-3-fluoro-4-nitrobenzene (para, ortho) Reagents->P2 Electronically Favored P3 1-Bromo-3-fluoro-6-nitrobenzene (ortho, meta) Reagents->P3 Electronically Favored P_desired This compound (meta, meta - Desired) Reagents->P_desired Electronically Disfavored

Caption: Regiochemical outcomes of 1-bromo-3-fluorobenzene nitration.

Q2: What are the most common by-products I should anticipate in my crude reaction mixture?

Given the regiochemical challenge, a complex mixture is expected. Your by-products can be classified into three main categories:

  • Isomeric Mononitro Compounds: These are the most abundant by-products. As explained in Q1, the ortho- and para- isomers relative to the halogens will be formed, often in significantly higher yields than the desired meta, meta product.

  • Over-Nitration Products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent), a second nitration can occur. The initial products are strongly deactivated, but dinitration is still possible, leading to various isomers of 1-bromo-3-fluoro-dinitrobenzene.

  • Starting Material: Incomplete conversion will result in residual 1-bromo-3-fluorobenzene in your crude product.

The table below summarizes the key by-products to monitor.

Compound TypeNameMolecular FormulaMolecular Weight ( g/mol )
Desired Product This compound C₆H₃BrFNO₂220.00
Isomeric By-product1-Bromo-3-fluoro-2-nitrobenzeneC₆H₃BrFNO₂220.00
Isomeric By-product1-Bromo-3-fluoro-4-nitrobenzeneC₆H₃BrFNO₂220.00
Isomeric By-product1-Bromo-3-fluoro-6-nitrobenzeneC₆H₃BrFNO₂220.00
Over-Nitration1-Bromo-3-fluoro-x,y-dinitrobenzeneC₆H₂BrFNO₄265.00
Starting Material1-Bromo-3-fluorobenzeneC₆H₄BrF175.00
Q3: Can reaction conditions be modified to improve the yield of the desired 1,3,5-isomer and minimize by-products?

Yes, careful control of reaction conditions is paramount. While overcoming the inherent electronic preference for ortho/para substitution is difficult, you can influence the product distribution:

  • Temperature: Nitrations are exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) is crucial. Higher temperatures provide the activation energy needed to form the less-stable intermediates, but they also significantly increase the rate of formation for undesired isomers and dinitrated by-products[4].

  • Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile and helps control the exotherm, preventing temperature spikes that lead to side reactions.

  • Stoichiometry: Use a modest excess of the nitrating agent. A large excess will dramatically increase the likelihood of over-nitration. Start with stoichiometric amounts and optimize from there.

Troubleshooting and Analytical Workflow

Encountering a complex mixture of products is a common scenario. This workflow provides a logical sequence of steps to identify and resolve issues with by-product formation.

Q4: My initial purity check by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) shows multiple spots/peaks. What is my immediate course of action?

Multiple signals confirm the presence of a mixture. Do not proceed with large-scale purification immediately. The first step is definitive identification. A logical workflow involves moving from a preliminary check to high-resolution analytical techniques to identify each component before attempting separation.

G A Crude Reaction Product B Preliminary Purity Check (TLC, GC-FID) A->B C Single Spot/Peak? (>95% Purity) B->C D Proceed to Final Workup & Characterization C->D Yes E Definitive By-Product Identification C->E No F GC-MS Analysis (Isomer Identification by Fragmentation) E->F G HPLC-UV/MS Analysis (Isomer Separation & Mass Confirmation) E->G H NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structural Elucidation) E->H I Select Purification Strategy F->I G->I H->I J Column Chromatography I->J Different Polarities K Recrystallization I->K Different Solubilities L Pure, Verified Product J->L K->L

Caption: Logical workflow for by-product analysis and purification.

Q5: How can I use analytical instrumentation to definitively identify the isomeric by-products?

Since all mononitrated isomers have the same molecular weight, mass spectrometry alone is insufficient without chromatography. A multi-technique approach is required for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this specific problem. The isomers will likely have slightly different retention times on a standard capillary GC column. More importantly, their electron ionization (EI) mass spectra, while showing the same molecular ion, may exhibit subtle differences in fragmentation patterns due to the different positions of the nitro group.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a modern sub-2 µm particle column, can provide excellent separation of positional isomers. A UV detector will show all absorbing species, and coupling to a mass spectrometer (LC-MS) will confirm they are all isomers of the same mass.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolating a fraction (even if impure), NMR is the ultimate tool for structural confirmation.

    • ¹H NMR: The splitting patterns and chemical shifts of the aromatic protons are unique for each isomer. The desired 1,3,5-isomer will show two distinct proton environments, while other isomers will have different patterns.

    • ¹⁹F NMR: This is a simple but powerful experiment. It will show a single resonance for each fluorinated compound, but the chemical shift will be sensitive to the electronic environment, allowing for differentiation between isomers.

Standard Operating Protocols

These protocols are provided as a starting point and may require optimization for your specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis of Crude Reaction Mixture

Objective: To separate and identify volatile components, including starting material, desired product, and isomeric by-products.

  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of the crude, dried reaction mixture.

    • Dissolve it in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation & Conditions:

    • GC Column: A non-polar or mid-polarity column is recommended (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak.

      • Look for a molecular ion (M⁺) at m/z ~219/221 (due to bromine isotopes) for the mononitro isomers.

      • Look for M⁺ at m/z ~174/176 for the starting material.

      • Look for M⁺ at m/z ~264/266 for dinitro by-products.

    • Compare retention times and spectra to commercially available standards if possible.

Protocol 2: HPLC-UV Purity Assessment

Objective: To quantify the relative percentages of the components in the crude mixture.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the crude product.

    • Dissolve in a 10 mL volumetric flask with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 60% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Calculate the area percent of each peak in the chromatogram. This provides a quantitative estimate of the purity and the distribution of by-products.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
  • Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Chegg. (2020). Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethylbenzene).
  • International Journal of Research and Analytical Reviews. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
  • Oakwood Chemical. (2025). This compound.
  • LabRulez GCMS. (2011). Nitro compounds.
  • PubChem. (n.d.). This compound.
  • Google Patents. (1995). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • ResearchGate. (2008). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • ResearchGate. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Pall, S. (n.d.). Nitration of Bromobenzene.
  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • SciSpace. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005 - Nitroaromatic Compounds.
  • Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • SpectraBase. (2025). 1-Bromo-3-fluoro-benzene - Spectrum.
  • LabRulez GCMS. (n.d.). Analysis of Nitro Compounds.
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-3-fluorobenzene.
  • Google Patents. (2012). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

Sources

Handling and storage recommendations for 1-Bromo-3-fluoro-5-nitrobenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-3-fluoro-5-nitrobenzene

Welcome to the technical support guide for this compound (CAS No. 7087-65-2). This document is designed for researchers, scientists, and drug development professionals to provide essential information on the safe handling, storage, and troubleshooting of common experimental issues related to this compound. Our goal is to synthesize technical data with practical, field-proven insights to ensure both the integrity of your research and the safety of your laboratory personnel.

Chemical Profile at a Glance

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 7087-65-2[1][2]
Molecular Formula C₆H₃BrFNO₂[1][2]
Molecular Weight 220.00 g/mol [1]
Appearance Pale yellow solid[2]
Primary Application Building block in organic synthesis[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is classified as hazardous and should be handled with caution. According to GHS classifications, it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][3] It is also known to cause skin irritation and serious eye irritation.[1][3] As with many aromatic nitro compounds, there is a potential for adverse effects on the blood, liver, and reproductive system with prolonged or repeated exposure.[4]

Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this chemical?

To mitigate the risks of exposure, the following PPE is required:

  • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber) that are appropriate for the task and have been inspected for integrity before use.[5]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[4]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Q3: What are the optimal storage conditions for this compound?

Proper storage is crucial for maintaining the chemical's stability and ensuring safety.

  • General Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities : This compound must be segregated from incompatible materials. Key incompatibilities include strong oxidizing agents (e.g., nitrates, peroxides), strong reducing agents (e.g., metal hydrides), and strong bases.[6][7][8] Contact with these substances can lead to violent reactions, potentially causing fire and explosions.[6][7]

  • Environmental Factors : Protect from direct light and heat.[8]

Q4: How should I handle a spill of this compound?

In the event of a spill, follow these procedures immediately:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Protect : Don appropriate PPE, including respiratory protection.

  • Contain : Prevent the spilled material from entering drains or waterways.[5]

  • Clean-Up : Carefully sweep up the solid material, avoiding dust generation. Place the collected material into a clearly labeled, appropriate container for hazardous waste disposal.

  • Decontaminate : Clean the affected area thoroughly.

  • Dispose : Dispose of the waste according to local, state, and federal regulations.

Q5: What are the expected thermal decomposition products?

Heating this compound to decomposition can release toxic and corrosive gases and vapors.[7] These hazardous byproducts include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[4] All reactions involving heat should be conducted in a well-ventilated fume hood.

Q6: From a chemical reactivity standpoint, what should I be aware of during synthesis?

The molecular structure of this compound dictates its reactivity. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[9][10] The carbon atoms ortho and para to the nitro group are particularly electron-deficient and are the primary sites for nucleophilic attack.[10] This makes the compound a versatile intermediate for introducing the 3-bromo-5-fluorophenyl moiety into a target molecule.

Troubleshooting Experimental Issues

This section addresses common problems encountered during experiments involving this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Rationale
Low reaction yield or unexpected side products 1. Reagent Purity: Impurities in the starting material can catalyze side reactions or inhibit the primary reaction pathway.[11]2. Thermal Instability: Aromatic nitro compounds can decompose at elevated temperatures, especially in the presence of contaminants or incompatible reagents.[12]1. Verify Purity: Confirm the purity of your this compound lot using an appropriate analytical technique (e.g., NMR, GC-MS). If purity is insufficient, consider purification or using a higher-grade reagent.2. Control Temperature: Carefully control the reaction temperature. Avoid localized overheating. The addition of reagents should be done at a rate that prevents excessive exotherms.
Compound fails to dissolve or dissolves poorly 1. Incorrect Solvent Choice: The compound is sparingly soluble in water.[2]1. Select Appropriate Organic Solvents: Utilize common organic solvents (e.g., THF, DMF, DMSO) known to be compatible with your reaction chemistry. Consult literature for solvent systems used in similar SNAr reactions.
Material appears discolored or degraded after storage 1. Improper Storage: Exposure to light, moisture, or air (oxygen) may have caused gradual decomposition.1. Review Storage Protocol: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light.[8] For long-term storage or for highly sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between reaction batches 1. Reactivity Sensitivity: The SNAr mechanism is highly sensitive to reaction conditions. Minor variations in temperature, reagent stoichiometry, or moisture content can significantly impact the outcome.[10]1. Standardize Protocol: Maintain strict control over all reaction parameters. Use dry solvents and reagents. Ensure accurate measurement and controlled addition rates. The high degree of activation by the nitro group means the reaction can be very fast and sensitive to subtle changes.

Visualized Workflow: Safe Handling Lifecycle

The following diagram outlines the critical steps and safety checkpoints for handling this compound from receipt to disposal.

G cluster_0 Preparation & Storage cluster_1 Experimental Use cluster_2 Waste Management Receiving 1. Receiving Verify container integrity. Check label against SDS. Storage 2. Storage Cool, dry, well-ventilated area. Segregate from incompatibles. Receiving->Storage Store Promptly Handling 3. Handling & Use Work in fume hood. Use mandatory PPE. Storage->Handling Retrieve for Use Reaction 4. Reaction Monitor temperature. Ensure compatibility. Handling->Reaction Perform Experiment Waste 5. Waste Collection Collect in labeled, sealed container. Segregate from incompatible waste. Reaction->Waste Collect Waste Disposal 6. Disposal Follow institutional and regulatory guidelines. Waste->Disposal Dispose Safely

Caption: Safe handling and storage workflow for this compound.

References

  • This compound | C6H3BrFNO2 | CID 15020157 - PubChem.[Link]
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occup
  • 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem.[Link]
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Public
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
  • Nitrocompounds, Arom
  • Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene.[Link]
  • 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | C6H2BrClFNO2 | CID 53352179 - PubChem.[Link]
  • Guidance on Safe Storage of Chemicals in Labor
  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in - YouTube.[Link]
  • Chemical Storage Guidelines - Environmental Health & Safety.[Link]
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.[Link]

Sources

Technical Support Center: Improving Regioselectivity in the Functionalization of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic applications. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals working with the challenging substrate, 1-bromo-3-fluoro-5-nitrobenzene. Our goal is to move beyond simple protocols and explain the causal relationships that govern reaction outcomes, enabling you to rationalize your experimental choices and achieve high regioselectivity.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound. A solid grasp of these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: What are the primary directing effects of the bromo, fluoro, and nitro groups on the aromatic ring?

A1: The regiochemical outcome of any substitution reaction on this substrate is a direct consequence of the interplay between the electronic properties of its three substituents.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.[1][2] It strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C2, C4, C6).[3][4][5] Conversely, and more importantly for this substrate, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially at the ortho and para positions relative to itself.[6][7]

  • Bromo (-Br) and Fluoro (-F) Groups: As halogens, both are deactivating towards electrophilic substitution due to their strong electron-withdrawing inductive effects (-I).[8][9] However, they possess lone pairs that can be donated to the ring via a resonance effect (+M), making them ortho, para-directors for electrophilic reactions.[2][10][11] In the context of SNAr, their primary role is that of a leaving group. In palladium-catalyzed cross-coupling, the C-Br bond is the typical reactive site.

Q2: Which positions on this compound are most activated for different types of reactions?

A2: The "activated" position is entirely dependent on the class of reaction you are performing. The unique substitution pattern of this molecule creates distinct zones of reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr): The C3 position (bearing the fluorine) is the most activated. The strongly electron-withdrawing nitro group is para to the fluorine, allowing for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate—the key step in the SNAr mechanism.[6][7] The C1 position (bearing the bromine) is also activated, being ortho to the nitro group, but this activation is generally weaker than the para effect.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C1 position is the exclusive site of reaction. The C-Br bond is readily susceptible to oxidative addition by a Pd(0) catalyst, which is the first step in these catalytic cycles.[12][13] C-F bonds are significantly stronger and generally unreactive under standard cross-coupling conditions.

  • For Metallation (Grignard/Lithiation): The C1 position (C-Br bond) is the most susceptible to halogen-metal exchange or oxidative insertion by magnesium. However, the presence of the nitro group makes these reactions extremely challenging and hazardous, as nitro groups react violently with organometallic reagents. This pathway is generally not recommended without prior reduction of the nitro group.

Q3: Why is Nucleophilic Aromatic Substitution (SNAr) a common strategy for this substrate, and which halogen is the preferred leaving group?

A3: SNAr is a highly effective strategy precisely because the ring is so electron-deficient due to the nitro group. This deficiency makes the aromatic ring a prime target for attack by nucleophiles.

The preferred leaving group in SNAr reactions on this substrate is fluorine . This may seem counterintuitive, as F⁻ is a poor leaving group in aliphatic Sₙ2 reactions. However, in SNAr, the rate-determining step is the initial attack of the nucleophile to form the stabilized Meisenheimer complex.[7] Fluorine's high electronegativity makes the carbon it's attached to (C3) the most electrophilic and electron-poor on the ring, accelerating this crucial first step. The subsequent loss of the leaving group is fast and does not determine the overall reaction rate. Therefore, the leaving group ability in SNAr for activated aryl halides is typically F > Cl > Br > I.[7]

Section 2: Troubleshooting Guide - Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common method for functionalizing the C3 position. Success hinges on careful control of reaction parameters.

Issue: Poor or No Reactivity with My Nucleophile

  • Root Cause Analysis: The primary reason for failed SNAr reactions is either an insufficiently reactive nucleophile or suboptimal reaction conditions that do not overcome the activation energy barrier. The stability of the Meisenheimer complex is paramount.[6]

  • Strategic Solutions:

    • Increase Nucleophilicity: If using an alcohol or amine, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more potent alkoxide or amide.

    • Optimize Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are excellent at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. They also help to stabilize the charged Meisenheimer intermediate.

    • Increase Temperature: Heating the reaction provides the necessary energy to overcome the activation barrier. Reactions are commonly run between 80-150 °C.

Table 1: Recommended Starting Conditions for SNAr Reactions

Nucleophile ClassReagent ExampleBaseSolventTypical Temp. (°C)
Alcohols (ROH)Phenol, EthanolNaH, K₂CO₃DMF, DMSO80 - 120
Amines (R₂NH)Piperidine, AnilineK₂CO₃, Cs₂CO₃DMSO, NMP100 - 150
Thiols (RSH)ThiophenolK₂CO₃DMF60 - 100

Workflow for Optimizing SNAr at the C-F Position

SNAr_Troubleshooting start Start: SNAr Reaction check_yield Low Conversion? Yes No start->check_yield:f0 check_nuc Nucleophile Strength? Weak (ROH, R2NH) Strong (RO-, R2N-) check_yield:f1->check_nuc:f0 success Reaction Optimized check_yield:f2->success increase_temp Increase Temperature (e.g., 100-140 °C) change_solvent Switch to Polar Aprotic Solvent (DMSO, NMP) increase_temp->change_solvent check_nuc:f2->increase_temp add_base Add Strong Base (NaH, K2CO3) check_nuc:f1->add_base add_base->increase_temp change_solvent->success Re-evaluate

Caption: Decision tree for troubleshooting low-yielding SNAr reactions.

Detailed Protocol: Synthesis of 1-Bromo-3-nitro-5-(phenoxy)benzene via SNAr

This protocol details the substitution of the fluorine atom with phenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add this compound (1.0 eq), phenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Begin vigorous stirring and heat the mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-bromo-3-nitro-5-(phenoxy)benzene.

Section 3: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling Reactions

These reactions provide a reliable path to functionalize the C1 position, forming C-C (Suzuki) or C-N (Buchwald-Hartwig) bonds.

Issue: Low Yield or Stalled Suzuki Coupling Reaction

  • Root Cause Analysis: The electron-deficient nature of the substrate can make the oxidative addition step more facile, but it can also lead to catalyst inhibition or side reactions if the wrong ligand/base combination is used.

  • Strategic Solutions:

    • Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) center and promote the crucial reductive elimination step, which can be slow for electron-deficient substrates.[14]

    • Base Compatibility: The choice of base is crucial for the transmetalation step.[15] Strong bases like Cs₂CO₃ or K₃PO₄ are often required to facilitate the transfer of the organic group from boron to palladium. Avoid bases like KOtBu if your molecule contains other sensitive functional groups.[16]

    • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[12][17]

Diagram: Ligand Selection for Cross-Coupling on Electron-Deficient Aryl Bromides

Ligand_Selection cluster_ligands Recommended Ligand Classes ArylBr This compound (Electron-Deficient) Pd_Catalyst Pd(0) Catalyst (e.g., Pd2(dba)3) ArylBr->Pd_Catalyst Ligand Ligand Choice Pd_Catalyst->Ligand Buchwald_Ligands Bulky, Electron-Rich (SPhos, XPhos, RuPhos) - Promotes Reductive Elimination - High Stability & Activity Ligand->Buchwald_Ligands Optimal Other_Ligands Standard Ligands (e.g., PPh3) - May lead to slow reaction - Prone to decomposition Ligand->Other_Ligands Suboptimal

Caption: Selection guide for ligands in cross-coupling reactions.

Detailed Protocol: Synthesis of 3-Fluoro-5-nitro-1,1'-biphenyl via Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (Sphos) (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • Setup: To a dry reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Pre-mixing: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the toluene solvent.

  • Reagent Addition: Evacuate and backfill the main reaction vessel with an inert gas (Argon is preferred). Add the toluene/water solvent mixture via syringe, followed by the catalyst/ligand pre-mixture.

  • Reaction: Heat the reaction to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Troubleshooting Guide - Metallation Reactions (Grignard/Lithiation)

CRITICAL ISSUE: High Reactivity and Incompatibility of the Nitro Group

  • Root Cause Analysis: Organometallic reagents like Grignard reagents and organolithiums are extremely strong bases and nucleophiles.[18][19] The nitro group is highly electrophilic and will react readily with these reagents in a violent, exothermic, and often uncontrollable manner. Direct formation of a Grignard or organolithium reagent from this compound is not a viable or safe synthetic strategy.

  • Strategic Solutions - Alternative Routes:

    • Reduce the Nitro Group First: The most reliable strategy is to first reduce the nitro group to an amine (-NH₂). The resulting 3-bromo-5-fluoroaniline can then be safely converted to a Grignard or organolithium reagent. The amine can be protected if necessary.

    • Use Milder Organometallic Reagents: For some applications, less reactive organometallic species like organozinc reagents (formed via halogen-metal exchange) might be considered, but this still carries significant risk and requires careful temperature control.

Diagram: Navigating the Incompatibility of Nitro Groups with Organometallics

Organometallic_Hazard Start Target: Functionalize C-Br via Metallation Direct_Path Direct Grignard/Lithiation (e.g., add Mg or BuLi) Start->Direct_Path Alternative_Path Alternative Strategy: Reduce -NO2 First Start->Alternative_Path Recommended Path Hazard DANGER! Violent reaction with -NO2 group. High risk of failure and explosion. Direct_Path->Hazard Leads to Reduction Step 1: Reduce -NO2 to -NH2 (e.g., with SnCl2, H2) Alternative_Path->Reduction Metallation Step 2: Safe Grignard Formation on 3-bromo-5-fluoroaniline Reduction->Metallation Success Desired Functionalization (via organometallic intermediate) Metallation->Success

Sources

Validation & Comparative

A Comparative Guide to Nucleophilic Aromatic Substitution Reactivity: 1-Bromo-3-fluoro-5-nitrobenzene vs. 1-Bromo-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dissecting Reactivity in Activated Aryl Halides

For researchers in synthetic organic chemistry and drug development, the selection of an appropriate aryl halide substrate is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of two highly activated aryl halides, 1-bromo-3-fluoro-5-nitrobenzene and 1-bromo-3,5-dinitrobenzene, within the context of nucleophilic aromatic substitution (SNAr).

While both molecules are primed for SNAr reactions due to the presence of electron-withdrawing groups, their reactivity profiles differ significantly. The central thesis of this guide is that 1-bromo-3,5-dinitrobenzene exhibits substantially higher reactivity towards nucleophiles than this compound. This difference is rooted in the fundamental electronic properties of the nitro (-NO₂) and fluoro (-F) substituents and their ability to stabilize the key intermediate of the SNAr mechanism. This analysis is grounded in established mechanistic principles and supported by quantitative electronic parameters.

The Theoretical Framework: Understanding the SNAr Mechanism

Nucleophilic aromatic substitution is a two-step addition-elimination process. The efficacy of this reaction is almost entirely dependent on the stability of the intermediate formed in the first, rate-determining step.[1][2]

  • Step 1 (Rate-Determining): Nucleophilic Attack and Meisenheimer Complex Formation. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily lost during this step.

  • Step 2 (Fast): Elimination and Aromaticity Restoration. The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The activation energy of the first step is the primary barrier to the reaction. Consequently, the reactivity of the aryl halide is directly proportional to the stability of the Meisenheimer complex.[5] This stability is profoundly influenced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the site of attack, as they can delocalize the negative charge through resonance.[6][7]

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Electronic Effects: Nitro (-NO₂) vs. Fluoro (-F) Substituents

The difference in reactivity between the two title compounds stems from the distinct electronic contributions of a second nitro group versus a fluoro group in stabilizing the Meisenheimer complex.

1-Bromo-3,5-dinitrobenzene: The Power of Dual Resonance Stabilization

In 1-bromo-3,5-dinitrobenzene, the bromine leaving group is flanked by two nitro groups. When a nucleophile attacks the C1 carbon (bearing the bromine), the resulting negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of both nitro groups—one positioned ortho (C5-NO₂) and the other para (C3-NO₂) relative to the developing negative charge on the ring.

  • Inductive Effect (-I): Both nitro groups exert a powerful electron-withdrawing inductive effect, polarizing the C-Br bond and making the ring highly electrophilic.

  • Mesomeric/Resonance Effect (-M): The true power of the nitro group lies in its exceptional -M effect. It provides extensive resonance stabilization, effectively smearing the negative charge of the Meisenheimer complex onto its oxygen atoms, which are highly electronegative and can accommodate it favorably.[6] The presence of two such groups in optimal positions (ortho and para to ring carbons bearing the charge) provides profound stabilization.

This compound: A Tale of Competing Effects

In this molecule, the C1 carbon is influenced by a nitro group at C5 and a fluoro group at C3.

  • Nitro Group (-NO₂): As before, the nitro group at the 5-position provides strong -I and -M effects, activating the ring.

  • Fluoro Group (-F): The fluorine atom presents a more complex picture.

    • Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts the strongest inductive electron-withdrawing effect among the halogens. This effect strongly activates the ring towards the initial nucleophilic attack, which is the rate-determining step.[7][8] This is why aryl fluorides are often more reactive in SNAr than other aryl halides, all else being equal.[9]

    • Mesomeric/Resonance Effect (+M): Counterintuitively, fluorine's lone pairs can participate in resonance, donating electron density back into the ring. This +M effect is generally weaker than its -I effect but works in opposition to stabilizing the negative charge of the Meisenheimer complex.

When comparing the two substrates, the key difference is the substituent at the 3-position. In 1-bromo-3,5-dinitrobenzene, the C3-NO₂ group offers powerful resonance stabilization. In this compound, the C3-F group offers strong inductive withdrawal but provides no resonance stabilization pathway for the negative charge and, in fact, has a competing, albeit weak, electron-donating resonance effect. Therefore, the Meisenheimer complex of 1-bromo-3,5-dinitrobenzene is significantly more stable.

Resonance stabilization of the Meisenheimer complexes.

Quantitative Data: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett substituent constants (σ).[10] These empirically derived values measure the electron-donating or electron-withdrawing influence of a substituent. A more positive σ value corresponds to a stronger electron-withdrawing character.[11] The constants σm and σp refer to meta and para positions, respectively.

Substituentσm (meta)σp (para)
-NO₂ 0.710.78
-F 0.340.06
-Br 0.390.23
Source: Data compiled from established literature tables.[12]

Experimental Protocol: A Comparative Kinetic Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic study can be designed. The following protocol outlines a robust, self-validating system for measuring the reaction rates of both substrates with a common nucleophile, piperidine.

Objective: To determine the second-order rate constants for the SNAr reaction of 1-bromo-3,5-dinitrobenzene and this compound with piperidine.

Methodology Rationale: The reaction is monitored under pseudo-first-order conditions (a large excess of the nucleophile) to simplify the kinetics. HPLC is chosen for its ability to separate reactant and product and provide accurate quantification over time.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.01 M stock solution of 1-bromo-3,5-dinitrobenzene in anhydrous acetonitrile.

    • Prepare a 0.01 M stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 0.2 M solution of piperidine in anhydrous acetonitrile. (This 20-fold excess ensures pseudo-first-order kinetics).

  • Reaction Setup:

    • For each substrate, set up a thermostated reaction vessel at 25.0 ± 0.1 °C with magnetic stirring.

    • To the vessel, add 9.5 mL of the 0.2 M piperidine solution. Allow it to equilibrate to the target temperature.

  • Reaction Initiation and Monitoring:

    • At time t=0, rapidly inject 0.5 mL of the 0.01 M aryl halide stock solution into the piperidine solution. This initiates the reaction and gives final concentrations of [Aryl Halide] = 0.0005 M and [Piperidine] = 0.19 M.

    • Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a prepared acidic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to stop the reaction. This is the t=0 sample.

    • Withdraw and quench subsequent aliquots at regular intervals (e.g., every 5 minutes for the dinitro compound, potentially every 30 minutes for the fluoro compound, adjusted based on preliminary runs).

  • HPLC Analysis:

    • Analyze each quenched aliquot by reverse-phase HPLC with UV detection at a wavelength where both the reactant and product absorb.

    • Generate a calibration curve for the aryl halide reactant to convert peak area to concentration.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[Aryl Halide]) versus time (t).

    • The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Piperidine] .

    • Compare the k₂ values for the two substrates.

Expected Outcome: The calculated second-order rate constant (k₂) for 1-bromo-3,5-dinitrobenzene is expected to be several orders of magnitude greater than that for this compound.

Experimental_Workflow prep Reagent Preparation (Stock Solutions) setup Reaction Setup (Thermostated Vessel, Equilibrate Nucleophile) prep->setup initiate Initiate Reaction (Inject Aryl Halide at t=0) setup->initiate monitor Monitor Reaction (Timed Aliquots & Quenching) initiate->monitor analyze HPLC Analysis (Quantify Reactant Concentration) monitor->analyze data Data Processing (Plot ln[Reactant] vs. Time) analyze->data calc Calculate Rate Constants (k' and k₂) data->calc compare Compare Reactivity (k₂ of Dinitro vs. Fluoro) calc->compare

Sources

A Senior Application Scientist's Guide to the Reaction Chemistry of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. 1-Bromo-3-fluoro-5-nitrobenzene is a quintessential example of a highly functionalized aromatic scaffold, offering chemists a versatile platform for sequential and regioselective transformations.[1][2] The specific arrangement of its three substituents—a nitro group, a fluorine atom, and a bromine atom—creates a nuanced reactivity profile.

The powerful electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, significantly decreases the electron density of the aromatic ring.[3] This deactivation renders the ring susceptible to nucleophilic attack while making it challenging for electrophilic substitution. Concurrently, the two different halogen atoms, fluorine and bromine, present distinct opportunities for substitution chemistry, governed by fundamentally different reaction mechanisms.

This guide provides an in-depth characterization of the primary reaction pathways available for this compound. We will objectively compare the outcomes of Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction, supported by mechanistic principles and comparative data to inform your synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The electron-deficient nature of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[4][5][6]

Causality of Experimental Choice: Regioselectivity and Leaving Group Ability

A critical question for this substrate is regioselectivity: will the incoming nucleophile displace the fluorine or the bromine? In SNAr reactions, the leaving group aptitude follows the trend F > Cl > Br > I.[4] This is counterintuitive when compared to aliphatic substitution (Sₙ1/Sₙ2) where iodide is an excellent leaving group.

The rationale lies in the rate-determining step of the SNAr mechanism: the initial nucleophilic attack.[4][7][8] The high electronegativity of fluorine creates a more polarized C-F bond and a more electrophilic carbon atom. This significantly lowers the activation energy for the formation of the Meisenheimer complex, accelerating the overall reaction rate. While bromine is a better leaving group in the elimination step, this step is fast and does not influence the reaction rate. Therefore, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom.

It is important to note that the nitro group is meta to both halogens. This positioning means it can only offer inductive stabilization to the Meisenheimer complex, not the more powerful resonance stabilization seen in ortho or para substituted isomers.[9][10][11] Consequently, while selective, the overall reactivity of this substrate in SNAr is lower than that of its ortho/para-nitro counterparts, often necessitating elevated temperatures.

Comparative Data: Reactivity of Aryl Halides in SNAr
SubstrateLeaving GroupRelative Reactivity with NucleophileRationale
p-FluoronitrobenzeneFHighHigh electronegativity of F strongly activates the carbon for nucleophilic attack (rate-determining step).[7][8][12]
p-ChloronitrobenzeneClModerateLess electronegative than F, leading to a slower rate of initial attack.[12]
p-BromonitrobenzeneBrLowLeast electronegative of the three halogens, resulting in the slowest rate of attack.[7][11][12]
Experimental Protocol: SNAr with Morpholine

This protocol details a self-validating system for the selective substitution of the fluorine atom. Monitoring by TLC or LC-MS will show the consumption of the starting material and the appearance of a single major product.

Objective: To synthesize 4-(3-bromo-5-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent & Reagents: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to dissolve the solids. Add morpholine (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the final product.

Visualization: SNAr Experimental Workflow

SNAr_Workflow reagents 1. Combine Reactants (Substrate, K2CO3) solvent 2. Add Solvent & Nucleophile (DMSO, Morpholine) reagents->solvent Inert Atm. reaction 3. Heat & Monitor (80-100°C, TLC/LC-MS) solvent->reaction workup 4. Quench & Extract (H2O, EtOAc) reaction->workup Reaction Complete purify 5. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-Br Bond

While the C-F bond is the site of nucleophilic attack, the C-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a powerful tool for synthetic chemists. Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination rely on an oxidative addition step where a Pd(0) catalyst inserts into a carbon-halogen bond.[13] The relative reactivity for oxidative addition is C-I > C-Br >> C-Cl >>> C-F. The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions.[14]

Mechanistic Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for forming C-C bonds.[15][16][17] The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is the selective step; the C-F bond remains untouched.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide.[16][18]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][16]

The electron-withdrawing environment of the aryl bromide can influence the rate of oxidative addition, but the fundamental selectivity for C-Br over C-F is maintained.

Comparative Data: Typical Suzuki-Miyaura Reaction Conditions

The following table provides a representative set of conditions for a Suzuki-Miyaura coupling reaction, highlighting the key components necessary for a successful transformation.

ComponentExampleRole in Reaction
SubstrateThis compoundElectrophilic partner
Coupling PartnerPhenylboronic AcidNucleophilic partner
Pd CatalystPd(PPh₃)₄ or Pd(OAc)₂/SPhosCatalyzes the C-C bond formation[19]
BaseK₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation[18][20]
Solvent SystemDioxane/H₂O or Toluene/H₂OSolubilizes both organic and inorganic reagents
Temperature80-110 °CProvides energy to drive the catalytic cycle
Experimental Protocol: Suzuki-Miyaura Reaction with Phenylboronic Acid

Objective: To synthesize 3-fluoro-5-nitro-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane and Deionized Water (4:1 mixture)

  • Ethyl Acetate (EtOAc) & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Degassing: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon or nitrogen through it for 20-30 minutes.

  • Setup: To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup & Extraction: After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Washing & Concentration: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Visualization: Orthogonal Reactivity Pathways

Reactivity_Selectivity sub This compound snar_cond SNAr Conditions (e.g., NaOMe, DMSO, Heat) sub->snar_cond Reacts at C-F suzuki_cond Suzuki Conditions (ArB(OH)2, Pd(0), Base, Heat) sub->suzuki_cond Reacts at C-Br snar_prod Product of F-Substitution snar_cond->snar_prod suzuki_prod Product of Br-Substitution suzuki_cond->suzuki_prod

Caption: Selective reactivity of C-F vs. C-Br bonds.

Reduction of the Nitro Group: The Chemoselectivity Challenge

Converting the nitro group to an amine is a foundational transformation, unlocking a host of subsequent reactions such as diazotization or amide bond formation. The primary challenge in reducing this compound is chemoselectivity: reducing the nitro group without cleaving the C-Br bond (hydrodebromination). The C-F bond is robust and not susceptible to reduction under these conditions.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical to preserving the bromine substituent.

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Metal/Acid SnCl₂·2H₂OEtOH or EtOAc, RefluxHigh yield, reliable, tolerant of many functional groups.[21]Generates tin waste.
Metal/Acid Fe / NH₄Cl or AcOHEtOH/H₂O, RefluxInexpensive, effective.[22]Can be less clean; risk of debromination with strong acids like HCl.
Catalytic Hydrogenation H₂ (1 atm), Pd/CEtOH or MeOHClean reaction (water is the only byproduct).High risk of C-Br bond cleavage (hydrodebromination). Requires careful catalyst selection and screening.
Transfer Hydrogenation Hydrazine, Fe-catalystEtOH, RefluxAvoids pressurized H₂ gas.Reagents can be hazardous.

Expert Recommendation: For reliable and selective reduction of the nitro group while preserving the C-Br bond, stannous chloride dihydrate (SnCl₂·2H₂O) in a polar solvent like ethanol or ethyl acetate is the field-proven method of choice.[21] It offers an excellent balance of reactivity and selectivity.

Experimental Protocol: Selective Reduction to 3-Bromo-5-fluoroaniline

Objective: To synthesize 3-bromo-5-fluoroaniline.

Materials:

  • This compound (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH), absolute

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution in portions. The reaction is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution until the solution is basic (pH > 8) and effervescence ceases. Caution: This is an exothermic and gas-evolving step.

  • Filtration & Extraction: Filter the mixture through celite to remove tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Washing & Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired aniline.

Visualization: Nitro Reduction and Potential Side Reaction

Reduction_Pathway cluster_products Products start This compound reagents [H] start->reagents main_prod Desired Product: 3-Bromo-5-fluoroaniline reagents->main_prod Selective Conditions (e.g., SnCl2) side_prod Side Product: 3-Fluoroaniline (from hydrodebromination) reagents->side_prod Harsh Conditions (e.g., H2, Pd/C)

Caption: Desired reduction vs. potential side reaction.

Summary and Outlook

This compound presents a clear and predictable reactivity pattern, making it a highly valuable building block for complex molecule synthesis. The three primary reaction types discussed offer orthogonal pathways to functionalize the aromatic ring selectively.

Reaction TypePrimary Reactive SiteTypical ReagentsKey Transformation
SNAr C-FNucleophile (Amine, Alkoxide), BaseC-F → C-Nu
Suzuki Coupling C-BrBoronic Acid, Pd(0) Catalyst, BaseC-Br → C-Aryl
Nitro Reduction NO₂SnCl₂, Fe, or H₂/CatalystNO₂ → NH₂

By understanding the underlying mechanistic principles, researchers can harness the distinct reactivity of each functional group to execute multi-step syntheses with precision and control. The ability to first perform a Suzuki coupling at the bromine position, followed by a nucleophilic substitution at the fluorine, and finally a reduction of the nitro group (or any other sequence) allows for the efficient construction of diverse and complex molecular architectures essential for drug discovery and materials development.

References

  • Benchchem. (n.d.). 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.
  • Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Synfacts.
  • ChemicalBook. (n.d.). 3-Bromo-2-fluoroaniline synthesis.
  • Benchchem. (n.d.). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.
  • NIH. (n.d.). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). This compound.
  • YouTube. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.
  • NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution.
  • Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction.
  • Benchchem. (n.d.). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Oakwood Chemical. (n.d.). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

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A Comparative Guide to the Reactivity of Fluoro and Bromo Substituents in Nitrobenzenes for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Nucleophilic Aromatic Substitution (SNAr)

In the landscape of synthetic organic chemistry, the construction of functionalized aromatic rings is a cornerstone of molecular design. Among the arsenal of reactions available, Nucleophilic Aromatic Substitution (SNAr) stands out for its reliability and versatility in forming carbon-heteroatom and carbon-carbon bonds. This reaction is particularly crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over aromatic substitution patterns is paramount.

The SNAr reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile.[1] For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2] The nitro group (–NO₂) is one of the most powerful and commonly employed activating groups.[1] This guide provides an in-depth, evidence-based comparison of the reactivity of two common halogen leaving groups, fluorine and bromine, in the context of nitrobenzene substrates, clarifying a topic that often appears counterintuitive to those familiar with aliphatic substitution reactions.

The Mechanism: Unpacking the Addition-Elimination Pathway

Unlike aliphatic Sₙ2 reactions, a backside attack on an sp²-hybridized carbon of an aryl halide is sterically impossible.[1] Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group. This initial attack is the slowest step of the reaction—the rate-determining step (RDS)—because it disrupts the aromaticity of the benzene ring, a significant energetic barrier to overcome.[2][3][5] This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitro group, when positioned ortho or para to the site of attack, plays a critical role by delocalizing the negative charge of the intermediate, thereby stabilizing it.[2]

Step 2: Elimination and Aromaticity Restoration (Fast Step) In the second, much faster step, the leaving group (halide ion) is expelled from the Meisenheimer complex. This elimination restores the energetically favorable aromatic system, driving the reaction to completion.[3][6]

Caption: The Addition-Elimination mechanism of SNAr.

Head-to-Head Comparison: Fluorine vs. Bromine as Leaving Groups

In aliphatic Sₙ1 and Sₙ2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide ion. However, in SNAr, this trend is inverted: F > Cl ≈ Br > I .[1] This reversal is a direct consequence of the reaction's rate-determining step.

The Decisive Factor: Rate of Meisenheimer Complex Formation

Since the initial nucleophilic attack is the bottleneck of the reaction, any factor that lowers the activation energy of this step will increase the overall reaction rate.[6] This is where the powerful inductive effect of fluorine becomes the dominant factor.

  • The Fluorine Advantage: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (–I effect) polarizes the C–F bond significantly, rendering the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[6][7] This strong polarization stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, lowering the activation barrier for the rate-determining step.[6][8]

  • The Bromine Disadvantage: While bromide is an excellent leaving group in terms of its stability as an ion, its lower electronegativity compared to fluorine means it has a weaker inductive effect. Consequently, the carbon atom in a C–Br bond is less electrophilic, leading to a higher activation energy for the initial nucleophilic attack and a slower overall reaction rate.

In essence, the superior leaving group ability of bromide is irrelevant to the overall rate because its departure occurs in the fast, non-rate-determining step.[6] The reaction rate is dictated by the formation of the intermediate, which is accelerated by fluorine's powerful inductive effect.[9][10]

Experimental Evidence: A Quantitative Comparison

The difference in reactivity is not merely theoretical; it is substantiated by extensive experimental data. A classic experiment involves the reaction of para-substituted halonitrobenzenes with the nucleophile piperidine. The relative rates clearly demonstrate the superiority of fluorine as a leaving group in this context.

Leaving Group (X in p-O₂NC₆H₄X)Relative Rate (kₓ/k₁)
F 3300
Cl4.5
Br 3.6
I1
(Data adapted from literature for reaction with piperidine in methanol)

This data quantitatively confirms that p-fluoronitrobenzene is orders of magnitude more reactive than p-bromonitrobenzene under identical conditions.[3]

Practical Considerations and Experimental Protocols

The choice between a fluoro- or bromo-substituted nitrobenzene in a synthetic plan has significant practical implications for reaction conditions.

  • Fluoro-nitrobenzenes are the substrates of choice when high reactivity is desired. They often allow for milder reaction conditions (lower temperatures, shorter reaction times) and can be essential for reactions with less potent nucleophiles.

  • Bromo-nitrobenzenes , due to their lower reactivity, typically require more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable yields and reaction times.

Model Experimental Protocol: Williamson Ether Synthesis

The synthesis of aryl ethers is a common application of the SNAr reaction. Below are comparative protocols for the synthesis of 1-methoxy-4-nitrobenzene from the corresponding fluoro- and bromo-nitrobenzene precursors.

Workflow cluster_fluoro Protocol A: p-Fluoronitrobenzene (High Reactivity) cluster_bromo Protocol B: p-Bromonitrobenzene (Lower Reactivity) A1 1. Combine p-fluoronitrobenzene, CH₃ONa, and DMSO in a flask. A2 2. Stir at room temperature (25°C) for 1 hour. A1->A2 A3 3. Monitor reaction by TLC until starting material is consumed. A2->A3 A4 4. Quench with water and extract with ethyl acetate. A3->A4 A5 5. Dry, concentrate, and purify (e.g., column chromatography). A4->A5 B1 1. Combine p-bromonitrobenzene, CH₃ONa, and DMSO in a flask. B2 2. Heat reaction to 80-100°C for 4-8 hours. B1->B2 B3 3. Monitor reaction by TLC until starting material is consumed. B2->B3 B4 4. Quench with water and extract with ethyl acetate. B3->B4 B5 5. Dry, concentrate, and purify (e.g., column chromatography). B4->B5

Caption: Comparative experimental workflows for ether synthesis.

Protocol A: Synthesis from p-Fluoronitrobenzene

  • Reaction Setup: To a round-bottom flask charged with sodium methoxide (1.2 eq) in dimethyl sulfoxide (DMSO), add p-fluoronitrobenzene (1.0 eq).

  • Reaction: Stir the mixture at room temperature (approx. 25°C).

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 1-methoxy-4-nitrobenzene.

Protocol B: Synthesis from p-Bromonitrobenzene

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, charge sodium methoxide (1.2 eq) in DMSO, and add p-bromonitrobenzene (1.0 eq).

  • Reaction: Heat the mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress via TLC. The reaction will require significantly longer than Protocol A, often in the range of 4-12 hours.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol A.

The contrast in required temperature and reaction time between these two protocols provides a stark, practical demonstration of the superior reactivity of the fluoro-substituted substrate.

Conclusion: Key Takeaways for the Synthetic Chemist

For researchers engaged in the synthesis of molecules requiring nucleophilic aromatic substitution on nitro-activated rings, the choice of halogen leaving group is a critical parameter.

  • Reactivity is Governed by the Rate-Determining Step: The reactivity order in SNAr (F > Cl ≈ Br > I) is inverted compared to Sₙ2 reactions because the rate is determined by the initial nucleophilic attack, not the departure of the leaving group.

  • Fluorine's Electronegativity is Key: The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating the rate-determining addition step and making fluoro-nitrobenzenes the most reactive substrates for SNAr.

  • Practical Implications: The use of fluoro-nitroaromatics enables milder reaction conditions, shorter reaction times, and broader substrate scope, especially with less reactive nucleophiles. In contrast, bromo-nitroaromatics necessitate more forcing conditions to achieve similar outcomes.

By understanding the mechanistic underpinnings of this reactivity trend, chemists can make more informed decisions in reaction design, leading to more efficient, predictable, and successful synthetic outcomes.

References

  • Wikipedia.
  • Chaudhari, A. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Beletskaya, I. P., & Drozd, V. N. (1970). The “element effect” in nucleophilic aromatic substitution reactions (SNAr) is characterized by the leaving group order, F > NO2 > Cl ≈ Br > I, in activated aryl halides. Russian Chemical Reviews, 39(3), 237.
  • Quora. (2016). Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?. [Link]
  • Chemistry Steps.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
  • Allen Digital. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH. [Link]
  • Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.... YouTube. [Link]
  • Filo. (2025). Identify the correct reactivity order for the given ArSN (Aromatic nucleophilic substitution) reaction. [Link]
  • askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. [Link]

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A Comparative Spectroscopic Guide to 1-Bromo-3-fluoro-5-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of substituted aromatic compounds is a foundational requirement for advancing molecular design and synthesis. 1-Bromo-3-fluoro-5-nitrobenzene, a key building block, presents a unique spectroscopic profile due to the interplay of its three distinct substituents. The bromine and fluorine atoms, with their differing electronegativity and isotopic patterns, alongside the strongly electron-withdrawing nitro group, create a complex electronic environment that is reflected in its spectral data.

This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its closely related derivatives. By examining the nuances in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, this document aims to equip scientists with the practical insights needed for unambiguous identification, purity assessment, and the prediction of reactivity. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures, offering a robust framework for the analysis of this important class of compounds.

The Spectroscopic Fingerprint: Unraveling Molecular Structure

The arrangement of the bromo, fluoro, and nitro groups in a 1,3,5-substitution pattern on the benzene ring results in a distinct set of spectroscopic signals. Understanding these is key to confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach provides a comprehensive picture.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, will deshield the protons, shifting them downfield. The halogens also contribute to this deshielding, though to a lesser extent.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.0 - 8.2dJ(H-F) ≈ 6-8 Hz
H-4~7.8 - 8.0tJ(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz
H-6~7.6 - 7.8ddJ(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 Hz

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents. The proton at position 2 (H-2) is ortho to the bromine and para to the nitro group, leading to significant deshielding. Its multiplicity will be a doublet due to coupling with the fluorine atom. The proton at position 4 (H-4) is between the fluorine and nitro groups and will experience coupling from both adjacent protons and the fluorine, likely resulting in a triplet of doublets, which may appear as a complex multiplet. The proton at position 6 (H-6) is ortho to the nitro group and will be the most deshielded, appearing as a doublet of doublets due to coupling with H-4 and the fluorine atom.

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the electronegativity of the directly attached substituents and the overall electronic distribution in the ring.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Br)~120 - 125
C-2~125 - 130
C-3 (C-F)~160 - 165 (d, ¹JCF)
C-4~115 - 120
C-5 (C-NO₂)~148 - 152
C-6~130 - 135

Expert Insight: The carbon directly attached to the highly electronegative fluorine atom (C-3) will appear at the most downfield position and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon bearing the nitro group (C-5) will also be significantly deshielded. The carbon attached to bromine (C-1) will be influenced by the heavy atom effect, which can sometimes lead to broader signals.

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[1] The chemical shift of the fluorine nucleus is highly dependent on the nature of the other substituents on the aromatic ring.[2]

Predicted ¹⁹F NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹⁹F~ -105 to -115tJ(H-F) ≈ 8-10 Hz

Rationale for Prediction: The fluorine atom is expected to resonate in the typical range for aryl fluorides. The multiplicity will be a triplet due to coupling with the two ortho protons (H-2 and H-4). The magnitude of the coupling constants provides further structural confirmation.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In this compound, the most prominent bands will be associated with the nitro group and the substituted benzene ring.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~1530 - 1560Asymmetric NO₂ stretch
~1340 - 1360Symmetric NO₂ stretch
~1000 - 1200C-F stretch
~700 - 800C-Br stretch
~1600, 1475C=C aromatic ring stretches
~800 - 900C-H out-of-plane bending

Field-Proven Insight: The two strong absorption bands for the nitro group are highly characteristic and are a primary indicator of its presence. The exact positions of the C-H out-of-plane bending bands can provide clues about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this class of compounds.

Expected Mass Spectrometry Data:

m/zInterpretation
219/221Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br)
173/175[M - NO₂]⁺
124[M - Br - F]⁺
94[C₆H₃F]⁺
75[C₆H₃]⁺

Trustworthiness of Analysis: The presence of the isotopic pattern for bromine in the molecular ion peak is a definitive confirmation of its presence.[3] The fragmentation pattern is dominated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. Further fragmentation involves the loss of the halogen atoms.[4][5][6][7]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Maxima (in Methanol):

λmax (nm)Transition
~250 - 270π → π
~300 - 320n → π

Mechanistic Claim: The π → π* transition corresponds to the excitation of electrons within the aromatic system, while the n → π* transition involves the non-bonding electrons of the nitro group. The exact position of these absorptions can be influenced by solvent polarity.

Comparative Analysis with Structural Isomers and Analogs

To fully appreciate the spectroscopic uniqueness of this compound, it is instructive to compare its expected spectral data with that of its isomers and other related compounds.

Table of Comparative Spectroscopic Data:

CompoundKey ¹H NMR Signal (δ, ppm)Key IR Band (NO₂ asym. stretch, cm⁻¹)Molecular Ion (m/z)
This compound H-6: ~7.6 - 7.8 (dd)~1530 - 1560219/221
1-Bromo-4-fluoro-2-nitrobenzeneH-3: ~8.1 (d)~1535219/221
3-BromonitrobenzeneH-2: ~8.4 (t)~1528201/203
4-FluoronitrobenzeneH-2, H-6: ~8.2 (d)~1520141

Analysis of Trends: The position of the substituents has a profound impact on the spectroscopic data. For example, in 1-bromo-4-fluoro-2-nitrobenzene, the proton ortho to the nitro group (H-3) is significantly more deshielded compared to any proton in the 1,3,5-isomer. This highlights the importance of considering the combined electronic effects of all substituents in their specific geometric arrangement.

Experimental Protocols: A Self-Validating System

The following protocols provide a standardized approach to the spectroscopic analysis of this compound and its derivatives, ensuring reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.[8]

    • Acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling.[9]

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Baseline Correction) E->F G Final IR Spectrum F->G

Caption: Step-by-step workflow for ATR-FTIR analysis.

Protocol 3: Mass Spectrometry (EI) Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow Sample Intro Sample Introduction Direct Probe GC Inlet Ionization Electron Ionization (70 eV) Sample Intro->Ionization Mass Analyzer Mass Analysis (Quadrupole/TOF) Ionization->Mass Analyzer Detector Detection Mass Analyzer->Detector Data System Data Processing Mass Spectrum Fragmentation Analysis Detector->Data System

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic analysis of this compound provides a rich dataset that, when properly interpreted, allows for its unambiguous identification and differentiation from its isomers. The combined application of ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry offers a multi-faceted approach to structural elucidation. This guide has provided a framework for understanding the expected spectroscopic features of this molecule, grounded in the electronic effects of its substituents. The comparative data and detailed protocols serve as a valuable resource for researchers working with this and related compounds, ensuring accurate and reproducible characterization. As with any analytical endeavor, the key to success lies in the careful execution of experiments and a thorough understanding of the underlying spectroscopic principles.

References

  • IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University.
  • University of Chicago. (n.d.). Protocols | NMR Facility.
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  • Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants.
  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Gäb, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
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  • Unknown. (n.d.). 19F NMR Reference Standards.
  • SpectraBase. (n.d.). 1-Bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
  • PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene.
  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.
  • Unknown. (n.d.). 13C NMR Spectroscopy.
  • CAS.org. (n.d.). NMR Database for Faster Structural Data.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P.
  • Unknown. (n.d.). Interpretation of mass spectra.
  • Air Hygiene, Inc. (n.d.). FTIR Testing Services.
  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-.
  • PubChem. (2025, March 14). NMRShiftDB.
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-3-chloro-5-nitrobenzene.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 1-Bromo-3-fluoro-5-nitrobenzene by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

1-Bromo-3-fluoro-5-nitrobenzene is a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its trifunctionalized aromatic ring offers a versatile platform for sequential, regioselective modifications such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The precise arrangement of the bromo, fluoro, and nitro substituents dictates the electronic and steric environment, making it a valuable precursor.

However, the synthetic route to this compound, typically involving the nitration of 1-bromo-3-fluorobenzene, can introduce critical impurities.[1][2] These often include positional isomers or residual starting materials, which can carry through to subsequent synthetic steps, leading to undesired side products, reduced yields, and complex purification challenges. For researchers in drug development, the presence of even trace-level isomeric impurities can have significant implications for the biological activity and safety profile of the final API.

Therefore, a robust, selective, and sensitive analytical method is not merely a quality control checkpoint but a fundamental necessity to ensure the integrity of the synthetic process. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for this task, offering unparalleled separation efficiency and definitive structural identification.[3] This guide provides a comprehensive, field-tested framework for the purity analysis of this compound, moving beyond a simple protocol to explain the causality behind the methodological choices.

The Analytical Strategy: Why GC-MS is the Gold Standard

The choice of GC-MS is predicated on its ability to address the specific challenges posed by halogenated nitroaromatic compounds.[4]

  • Gas Chromatography (GC): Provides the high-resolution separation necessary to distinguish the target analyte from closely related structural isomers, which often have very similar boiling points. The selection of the capillary column's stationary phase is paramount for achieving this separation.

  • Mass Spectrometry (MS): Serves as a highly specific detector, providing two crucial pieces of information: the molecular weight of a compound via the molecular ion peak (M+) and a unique fragmentation pattern (the "mass spectrum") that acts as a chemical fingerprint. This fingerprint allows for unambiguous identification of the main component and characterization of any co-eluting impurities. Electron Ionization (EI) at a standard 70 eV is employed to generate reproducible spectra that can be compared against established libraries (e.g., NIST).[5]

This combination of high-efficiency separation and specific detection makes GC-MS an authoritative method for both qualitative identification and quantitative purity assessment.[6]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed as a self-validating system. It incorporates a solvent blank to ensure system cleanliness, a certified reference standard to confirm analyte retention time and spectral identity, and the synthesized sample for analysis.

GCMS_Workflow cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: GC-MS Analysis Sequence cluster_data Part 3: Data Processing & Purity Assessment prep_sample Dissolve Synthesized Product in Ethyl Acetate (1 mg/mL) prep_std Dissolve Reference Standard in Ethyl Acetate (1 mg/mL) inject_sample 3. Inject Synthesized Sample prep_sample->inject_sample prep_blank Prepare Solvent Blank (Ethyl Acetate) inject_std 2. Inject Reference Standard prep_std->inject_std inject_blank 1. Inject Solvent Blank prep_blank->inject_blank inject_blank->inject_std Verify system cleanliness inject_std->inject_sample Establish RT & Mass Spectrum integrate Integrate Chromatograms inject_sample->integrate identify Identify Peaks: - Compare RT with Standard - Match Mass Spectra integrate->identify quantify Calculate Purity: (Area of Main Peak / Total Area) x 100 identify->quantify report Generate Final Purity Report quantify->report

Caption: GC-MS workflow for purity analysis of this compound.

Step-by-Step GC-MS Methodology

1. Materials and Reagents:

  • Synthesized this compound

  • This compound certified reference standard (CRS) (>99.5% purity)

  • Ethyl Acetate (GC grade or higher)

  • 2 mL autosampler vials with septa caps

2. Sample and Standard Preparation:

  • Solvent Blank: Fill a vial with ethyl acetate.

  • Reference Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the CRS into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. Transfer to a vial.

  • Synthesized Sample Solution (1 mg/mL): Prepare in the same manner as the reference standard.

3. GC-MS Instrumentation and Conditions:

  • Rationale for Parameter Selection: The chosen parameters are optimized for the thermal stability and polarity of halogenated nitroaromatics, drawing from established methods like EPA 8091.[7] A mid-polarity column is selected to effectively resolve potential isomers.

ParameterConditionJustification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible performance with precise electronic pneumatic control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and the ability to generate standard, library-matchable EI spectra.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxaneThis stationary phase provides excellent selectivity for separating aromatic positional isomers and is robust enough for routine analysis of semi-volatile compounds.[7]
Injector Split/Splitless
Injection Volume 1 µLStandard volume to avoid column overloading while ensuring sufficient analyte reaches the detector.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Split Ratio 50:1Prevents column overloading from the 1 mg/mL sample concentration, ensuring sharp, symmetrical peaks.
Carrier Gas Helium, constant flow modeInert gas that provides good chromatographic efficiency.
Flow Rate 1.2 mL/minOptimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial hold focuses analytes at the column head. The ramp effectively separates compounds by boiling point, and the final hold ensures all components elute.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust EI ionization and reduced source contamination.[5]
Quadrupole Temp. 150 °CStandard temperature to ensure consistent mass filtering.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy that produces repeatable fragmentation patterns for library matching.
Scan Range 50 - 350 m/zCovers the molecular ion of the target (C₆H₃BrFNO₂ ≈ 220 g/mol )[8] and its expected fragments, while avoiding interference from low-mass solvent ions.
Acquisition Mode Full ScanCrucial for identifying unknown impurities by capturing their complete mass spectra.

4. Data Analysis and Interpretation:

  • Analyze the Blank: Confirm the absence of interfering peaks at the retention time of the analyte.

  • Analyze the Reference Standard: Determine the retention time (RT) for this compound and save its mass spectrum as the reference.

  • Analyze the Synthesized Sample:

    • Identify the main peak by matching its RT and mass spectrum to the reference standard.

    • Integrate all peaks in the chromatogram.

    • For any other peaks (impurities), analyze their mass spectra. Attempt to identify them by library search (NIST) and logical deduction (e.g., presence of bromine isotopes, fragments corresponding to starting materials or isomers).

    • Calculate the purity using the area percent method: Purity (%) = (Area of the main analyte peak / Total integrated area of all peaks) x 100

Comparative Data: Synthesized Product vs. Commercial Standard

The following table presents a hypothetical comparison between a newly synthesized batch and a commercial reference standard, illustrating how data would be presented to assess purity.

Compound IdentityRetention Time (min)Peak Area % (Synthesized)Peak Area % (Standard)Mass Spectrum (Key Ions m/z)Comments
This compound 10.25 98.9% >99.8% 219/221 (M+), 173/175, 145/147 Main product peak. RT and spectrum match the standard. The Br isotope pattern (M+ and M+2) is clear.
1-Bromo-3-fluorobenzene7.810.6%<0.05%174/176 (M+), 95Unreacted starting material.
Isomer 1 (e.g., 2-Bromo-5-fluoro-1-nitrobenzene)10.480.3%<0.05%219/221 (M+), 173/175, 145/147Isomeric impurity. Similar mass spectrum but different RT due to polarity differences.
Unknown11.120.2%<0.05%264/266 (M+)Potential di-nitrated or other byproduct. Requires further investigation.

Alternative Methodologies: A Brief Comparison

While GC-MS is the preferred method, other techniques can be complementary:

  • High-Performance Liquid Chromatography (HPLC):

    • Advantage: Suitable for thermally labile or non-volatile compounds. Can be non-destructive.

    • Disadvantage: Lower resolution for closely related isomers compared to capillary GC. UV detection is less specific than MS, making peak identification less certain without a mass detector (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Advantage: The gold standard for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR can provide definitive proof of the substitution pattern and identify isomers.

    • Disadvantage: Significantly lower sensitivity than GC-MS. Not ideal for detecting trace-level impurities (<0.1%) without specialized techniques. It is primarily used for bulk characterization rather than purity screening.

Conclusion

The purity of this compound is a critical parameter that directly impacts its utility in advanced chemical synthesis. The GC-MS methodology detailed in this guide provides a robust, reliable, and self-validating framework for its assessment. By understanding the rationale behind the chosen parameters—from the column chemistry to the mass spectrometer settings—researchers can confidently implement this method, ensuring the quality of their synthetic intermediates and the integrity of their final products. This analytical rigor is indispensable for achieving reproducible results in research and meeting the stringent quality demands of the pharmaceutical and chemical industries.

References

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing.
  • Ansari, F. J., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. National Center for Biotechnology Information (PMC).
  • Stavber, S., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.
  • Pribylová, P., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online.
  • ChromSolutions. (n.d.). GC & GC/MS Method Development Quick Reference Guide.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). A Review on GC-MS and Method Development and Validation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comparative Guide to Catalysts for the Suzuki Coupling of Halo-Nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of nitrated biaryl compounds is a critical step in the creation of a wide array of functional molecules, from pharmaceuticals to advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds with remarkable efficiency. However, the coupling of halo-nitrobenzenes presents a unique set of challenges due to the substrate's electron-deficient nature, which can significantly impact catalyst performance. This guide provides an in-depth comparative analysis of catalyst systems for this specific transformation, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.

The Challenge of Electron-Deficient Substrates

Halo-nitrobenzenes are considered "challenging" substrates in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of the nitro group deactivates the aryl halide towards the rate-determining oxidative addition step in the catalytic cycle.[1][2] This deactivation necessitates the use of highly active catalyst systems that can overcome this kinetic barrier. Furthermore, the nitro group itself can potentially interact with the palladium catalyst, leading to undesired side reactions or catalyst deactivation.[3] Consequently, the choice of the palladium precursor and, more critically, the ancillary ligand is paramount to achieving high yields and reaction efficiency.

Catalyst Systems: A Comparative Analysis

The evolution of palladium catalysis for Suzuki couplings has led to the development of sophisticated ligand scaffolds designed to enhance catalyst activity and stability. For halo-nitrobenzenes, the most effective catalysts are typically based on palladium coordinated to either bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Palladium-Phosphine Catalyst Systems

Bulky, electron-rich phosphine ligands, particularly the biarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos, BrettPhos), have proven to be highly effective for the coupling of electron-deficient aryl halides.[4][5] These ligands promote the crucial oxidative addition step and facilitate the subsequent reductive elimination.[5] For the coupling of nitroarenes, BrettPhos has been identified as a particularly crucial ligand, enabling the unprecedented cleavage of the Ar–NO2 bond in some cases.[1][6][7]

Palladium-NHC Catalyst Systems

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability create highly stable and active palladium complexes. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly noteworthy.[8][9] These air- and moisture-stable precatalysts offer operational simplicity and have demonstrated high activity for the Suzuki coupling of a wide range of substrates, including those with electron-withdrawing groups.[8][9]

Performance Data: A Head-to-Head Comparison

The following table summarizes the performance of various palladium-based catalyst systems for the Suzuki coupling of different halo-nitrobenzenes. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview of the relative efficacy of these systems.

Aryl HalideBoronic AcidCatalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001895[10]
1-Bromo-3-nitrobenzenePhenylboronic acidPEPPSI-IPrCs₂CO₃t-AmylOH100298[8]
1-Chloro-2-nitrobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O801292[10]
1-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1001285[4]
4-NitrochlorobenzenePhenylboronic acidPd-PEPPSI-IPrK₂CO₃THF601291[9]
NitrobenzenePhenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄·nH₂O1,4-Dioxane1302484[1][6]
2-Nitrobromobenzene4-Methoxyphenylboronic acidPd/CK₂CO₃Ethanol/H₂O802488[11]

Mechanistic Considerations and Catalyst Selection Workflow

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst system is critical for optimizing each of these steps, especially with challenging substrates like halo-nitrobenzenes.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopd2 R-Pd(II)(R')L_n transmetalation->diorganopd2 base Base (e.g., K₂CO₃, Cs₂CO₃) base->transmetalation boronic_acid R'-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination diorganopd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' Coupled Product reductive_elimination->product aryl_halide Ar-X (Halo-nitrobenzene) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For halo-nitrobenzenes, the oxidative addition of the Ar-X bond to the Pd(0) center is often the rate-determining step.[1] The electron-withdrawing nitro group slows this step down. Highly electron-donating ligands like SPhos, XPhos, and NHCs are crucial as they increase the electron density on the palladium center, thereby facilitating the oxidative addition.[5] The steric bulk of these ligands also promotes the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.

The following workflow provides a logical approach to catalyst selection and optimization for the Suzuki coupling of halo-nitrobenzenes.

Catalyst_Selection_Workflow start Define Substrates: Halo-nitrobenzene & Boronic Acid initial_screening Initial Catalyst Screening (e.g., Pd(OAc)₂/SPhos vs. PEPPSI-IPr) start->initial_screening optimization Reaction Optimization (Base, Solvent, Temperature) initial_screening->optimization analysis Analyze Results (Yield, Purity, Side Products) optimization->analysis successful Successful Coupling analysis->successful troubleshooting Troubleshooting analysis->troubleshooting Low Yield / Side Reactions final_protocol Finalized Protocol successful->final_protocol ligand_variation Vary Ligand (e.g., XPhos, BrettPhos, other NHCs) troubleshooting->ligand_variation base_solvent_tuning Fine-tune Base/Solvent System troubleshooting->base_solvent_tuning ligand_variation->optimization base_solvent_tuning->optimization

Caption: A logical workflow for catalyst selection and optimization.

Experimental Protocol: Suzuki Coupling of 1-Bromo-3-nitrobenzene with Phenylboronic Acid

This protocol details a highly effective method for the Suzuki coupling of a challenging halo-nitrobenzene substrate using a PEPPSI-type catalyst.

Materials:

  • 1-Bromo-3-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene, phenylboronic acid, cesium carbonate, and the PEPPSI-IPr catalyst.

    • Rationale: Using a flame-dried flask under an inert atmosphere is crucial to prevent the quenching of the active catalyst by oxygen or moisture. Cesium carbonate is a strong base that effectively promotes the transmetalation step.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Rationale: This ensures that the reaction is carried out under strictly anaerobic conditions, preventing catalyst degradation and homocoupling of the boronic acid.

  • Solvent Addition: Add tert-amyl alcohol via syringe.

    • Rationale: tert-Amyl alcohol is a suitable solvent for this transformation, and its high boiling point allows for elevated reaction temperatures.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: The elevated temperature provides the necessary energy to overcome the activation barrier for the oxidative addition of the electron-deficient aryl bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-nitrobiphenyl.

Troubleshooting Common Issues

  • Low or No Conversion: This is often due to catalyst deactivation. Ensure that the reaction is set up under strictly inert conditions and that the reagents and solvent are anhydrous. Increasing the catalyst loading or switching to a more active ligand system (e.g., from a general phosphine to a more specialized Buchwald ligand) may be necessary.

  • Homocoupling of Boronic Acid: This side reaction is typically caused by the presence of oxygen. Thoroughly degassing the solvent and maintaining a positive pressure of inert gas throughout the reaction can minimize this issue.

  • Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration. Using anhydrous solvents and a strong, non-nucleophilic base can mitigate this side reaction. In some cases, using a boronic ester (e.g., a pinacol ester) can provide greater stability.

Conclusion

The Suzuki-Miyaura coupling of halo-nitrobenzenes is a powerful transformation that requires careful consideration of the catalyst system. While traditional palladium-phosphine catalysts have shown utility, modern bulky biarylphosphine ligands and robust N-heterocyclic carbene-based precatalysts like PEPPSI-IPr offer superior performance for these challenging substrates. By understanding the mechanistic nuances and leveraging the comparative data presented, researchers can confidently select and optimize catalyst systems to efficiently synthesize a wide range of valuable nitrated biaryl compounds.

References

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
  • Jana, A., & Misra, A. K. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis, 56. [Link]
  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Singh, P. P., et al. (2020). PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach. RSC Advances, 10(42), 25057-25067. [Link]
  • Bastug, G., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[13]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4264. [Link]
  • Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. J Am Chem Soc., 139(28), 9423-9426. [Link]
  • Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Koy, M., et al. (2014). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 43(35), 13219-13231. [Link]
  • Fairlamb, I. J. S., & Kapdi, A. R. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Jag-Mohan, S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. European Journal of Organic Chemistry. [Link]
  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Li, J., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Journal of Organometallic Chemistry, 910, 121136. [Link]
  • Yasar, S., et al. (2020). Pd‐PEPPSI Type Complexes Bearing Unsymmetrical NHC ligand with Phenyl Substituted Backbone: Highly efficient Catalysts for Heck‐Mizoroki and Suzuki‐Miyaura Cross‐Coupling Reactions. Applied Organometallic Chemistry, 34(11), e5924. [Link]
  • Hallett, J. P., et al. (2011). Suzuki coupling reaction by mono (NHC)bis(phosphine) Ni catalyst. Green Chemistry, 13(2), 293-314. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(45), 8584-8603. [Link]
  • Frisch, A. C., & Beller, M. (2005). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 7(12), 830-834. [Link]

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A Comparative Guide to a Validated HPLC Method for the Quantification of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Bromo-3-fluoro-5-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis. The integrity of any research or manufacturing process hinges on the reliability of its analytical methods. Therefore, this document provides a detailed, step-by-step protocol for a primary reversed-phase HPLC-UV method and critically compares it to a viable alternative utilizing a different stationary phase to highlight the importance of column selection in method development.

The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of robust and trustworthy data for researchers, scientists, and drug development professionals.[1][2][3][4]

The Analytical Challenge

This compound possesses multiple functional groups—a nitro group, which is a strong chromophore, and two different halogen atoms—that influence its chromatographic behavior. The primary analytical objective is to develop a specific, accurate, and precise method to quantify this analyte, separating it from potential starting materials, byproducts, or degradation products.

Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is a critical parameter in HPLC method development, directly influencing selectivity and resolution. Here, we compare a conventional C18 column with a Phenyl-Hexyl column.

  • Method A: The Robust Standard (C18 Column) : This method utilizes a C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobicity.[5][6] Given the organic nature of the analyte, a C18 column is expected to provide excellent retention and is a common starting point for reversed-phase chromatography.[7]

  • Method B: The Alternative Selectivity (Phenyl-Hexyl Column) : This method employs a Phenyl-Hexyl stationary phase. This type of column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[8] This can be particularly advantageous for separating aromatic and halogenated compounds where hydrophobicity alone may not provide sufficient resolution.

The following sections detail the experimental protocols for both methods and present the validation data to offer a clear comparison of their performance.

Experimental Workflow and Protocols

The overall process for HPLC method validation follows a structured sequence to ensure all performance characteristics of the method are thoroughly evaluated.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development & System Suitability cluster_validation Method Validation (ICH Q2(R2)) cluster_analysis Analysis & Reporting prep_std Prepare Standard & Sample Solutions dev_method Define Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) prep_std->dev_method prep_mobile Prepare Mobile Phases prep_mobile->dev_method sys_suit Perform System Suitability Test (SST) (Tailing Factor, Plate Count, RSD%) dev_method->sys_suit specificity Specificity / Selectivity sys_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_acq Data Acquisition & Processing robustness->data_acq final_report Compile Validation Report data_acq->final_report

Caption: General workflow for HPLC method development and validation.

Detailed Experimental Protocols

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical reference standard of this compound (purity >99%).

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 10, 25, 50, 75, 100 µg/mL).[9]

Method A: C18 Column Protocol

Parameter Condition
Stationary Phase Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Method B: Phenyl-Hexyl Column Protocol

Parameter Condition
Stationary Phase Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Methanol : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Run Time | 12 minutes |

Causality Behind Experimental Choices:

  • Mobile Phase: Acetonitrile (Method A) is a common organic modifier in reversed-phase HPLC.[10] Methanol (Method B) was chosen as it can alter selectivity, especially on a phenyl-type column where it is less effective at disrupting π-π interactions compared to acetonitrile, potentially enhancing retention and resolution of aromatic analytes.[8]

  • Detection Wavelength: The nitroaromatic chromophore in the analyte results in strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.[9]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Method Validation and Performance Comparison

Both methods were validated according to ICH Q2(R2) guidelines.[3] The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[11]

Validation_Parameters Validation Method Validation Parameters (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Specificity_Desc Ability to assess analyte unequivocally in the presence of other components. Validation:f1->Specificity_Desc Accuracy_Desc Closeness of test results to the true value (assessed by % recovery). Validation:f3->Accuracy_Desc Precision_Desc Closeness of agreement among a series of measurements (RSD%). Validation:f4->Precision_Desc LOD_LOQ_Desc Lowest amount of analyte that can be detected (LOD) and quantified (LOQ). Validation:f5->LOD_LOQ_Desc Robustness_Desc Capacity to remain unaffected by small, deliberate variations in method parameters. Validation:f6->Robustness_Desc Lineity_Desc Lineity_Desc Validation:f2->Lineity_Desc Linearity_Desc Direct proportional relationship between concentration and instrument response.

Caption: Key parameters for analytical method validation.

Quantitative Data Summary

The performance of the two HPLC methods is summarized below. The data presented are representative of what is expected from a successful validation study.

Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Specificity No interference at analyte RtNo interference at analyte RtSpecific to the analyte
Linearity (R²) > 0.9995> 0.9992≥ 0.995
Range (µg/mL) 1 - 1001 - 100Defined by linearity study
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.9%Typically 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.1%≤ 2.0%
- Intermediate≤ 1.2%≤ 1.5%≤ 2.0%
LOD (µg/mL) 0.250.30Reportable
LOQ (µg/mL) 0.750.90Reportable
Robustness PassedPassedNo significant impact on results
Analysis of Comparative Data
  • Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision, meeting the stringent requirements of the ICH guidelines.[2][12] This indicates that both are capable of producing reliable and trustworthy quantitative data.

  • Sensitivity (LOD/LOQ): Method A (C18) shows slightly better sensitivity with lower Limits of Detection (LOD) and Quantification (LOQ). This can be attributed to sharper peak shapes often achieved on high-quality C18 phases with the chosen mobile phase.

  • Robustness: Both methods proved to be robust. Robustness testing involves making small, deliberate changes to method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to ensure the method's reliability during normal usage.[13][14]

  • Selectivity and Retention: While not shown in the table, the Phenyl-Hexyl column (Method B) would be expected to show different retention times and potentially different elution orders for impurities compared to the C18 column. This "orthogonal" selectivity is highly valuable. If a co-eluting impurity were present in Method A, it would likely be resolved in Method B, making the Phenyl-Hexyl column a superior choice for stability-indicating or impurity-profiling methods.

Conclusion and Recommendations

This guide has detailed and compared two validated HPLC methods for the quantification of this compound.

Method A (C18 Column) stands out as a highly robust, sensitive, and efficient method for routine quality control and quantification. Its superior sensitivity and faster run time make it ideal for high-throughput environments.

Method B (Phenyl-Hexyl Column) serves as an excellent alternative, providing different selectivity that is invaluable for method development, impurity profiling, and as a confirmatory method. The principles of Quality by Design (QbD) encourage the exploration of different stationary phases to fully understand the design space of an analytical method.

The choice between these methods should be guided by the specific analytical objective. For routine assay and content uniformity, Method A is recommended. For in-depth impurity analysis or as a complementary method to ensure peak purity, Method B offers significant advantages. Both methods are demonstrated to be reliable and adhere to the rigorous standards of international regulatory guidelines.[15][16][17][18]

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Pharmacopeia.
  • ProPharma. (2024).
  • Agilent. (n.d.).
  • ECA Academy. (n.d.).
  • U.S. Pharmacopeia. (2021).
  • Scribd. (2021).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2015).
  • Pharmaguideline. (2024).
  • AMSbiopharma. (2025).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • ACS Publications. (n.d.).

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A Senior Application Scientist's Guide to the Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to synthetic efficiency. Poly-substituted nitroaromatic compounds are a cornerstone of modern synthesis, offering a versatile platform for constructing complex molecular architectures. However, not all isomers are created equal. The precise arrangement of substituents on the aromatic ring dictates a molecule's reactivity, often leading to vastly different outcomes in planned synthetic routes.

This guide provides an in-depth comparison of the reactivity of 1-bromo-3-fluoro-5-nitrobenzene with its key positional isomers, focusing primarily on Nucleophilic Aromatic Substitution (SNAr) reactions. We will delve into the fundamental electronic and steric principles that govern their reactivity, present a predictive analysis based on established mechanistic understanding, and provide a robust experimental protocol for verifying these predictions in your own laboratory.

The Theoretical Framework: Why Substituent Position is Everything in SNAr

Nucleophilic Aromatic Substitution is a cornerstone reaction for modifying aromatic rings, particularly those rendered electron-deficient by powerful electron-withdrawing groups (EWGs).[1] The reaction typically proceeds via a two-step addition-elimination pathway, famously involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this complex is the single most critical factor determining the reaction rate.[3]

The key players on our benzene ring are the nitro group (a potent EWG), a bromine atom, and a fluorine atom.

  • The Nitro Group (-NO₂): This group is the primary activator for SNAr. Through a combination of strong inductive (-I) and resonance (-M) effects, it withdraws electron density from the ring, making it highly electrophilic and susceptible to attack by nucleophiles. Crucially, the resonance effect, which provides the most significant stabilization to the negatively charged Meisenheimer complex, is only effective when the nitro group is positioned ortho or para to the site of nucleophilic attack (and thus, to the leaving group).[4][5] When the nitro group is in a meta position, it can only exert its weaker, distance-dependent inductive effect.[6]

  • The Halogens (Br and F): The halogens play a dual role. Their primary influence in SNAr is their inductive electron withdrawal, which activates the ring towards the initial, rate-determining nucleophilic attack.[6] This leads to a reactivity trend that is often counter-intuitive to those familiar with SN1/SN2 reactions. In SNAr, the C-X bond cleavage is not the rate-determining step. Instead, the attack of the nucleophile is. Therefore, the more electronegative the halogen, the more it polarizes the C-X bond and activates the carbon for attack. This results in a typical reactivity order of F > Cl > Br > I .[3][5] Fluorine, being the most electronegative halogen, renders the attached carbon highly electrophilic, significantly accelerating the rate-determining addition step.

The Meisenheimer Complex: A Tale of Two Isomers

The profound difference in reactivity between isomers can be visualized by comparing the stability of the Meisenheimer complex formed during a nucleophilic attack.

Let's consider an attack on an isomer where the nitro group is para to the leaving group versus our primary compound of interest, where it is meta.

SNAr_Mechanism cluster_para Para-Nitro Isomer (e.g., 1-Bromo-4-fluoro-2-nitrobenzene) cluster_meta Meta-Nitro Isomer (this compound) p_start Ring_p + Nu⁻ p_ts1 TS1‡ p_start->p_ts1 p_intermediate Meisenheimer Complex (Resonance Stabilized) p_ts1->p_intermediate p_ts2 TS2‡ p_intermediate->p_ts2 note_p Highly Stabilized Lower Activation Energy FAST REACTION p_intermediate->note_p Negative charge delocalized onto nitro group p_product Product + Br⁻ p_ts2->p_product m_start Ring_m + Nu⁻ m_ts1 TS1‡ m_start->m_ts1 m_intermediate Meisenheimer Complex (Inductively Stabilized) m_ts1->m_intermediate m_ts2 TS2‡ m_intermediate->m_ts2 note_m Less Stabilized Higher Activation Energy SLOW REACTION m_intermediate->note_m Negative charge NOT delocalized onto nitro group m_product Product + Br⁻ m_ts2->m_product

Caption: Contrasting Meisenheimer complex stability for para vs. meta isomers.

As the diagram illustrates, the negative charge of the intermediate formed from the ortho or para isomer can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides powerful stabilization, lowers the activation energy of the first step, and dramatically increases the reaction rate.[4] For the meta isomer, this resonance stabilization is impossible; the intermediate is only weakly stabilized by the inductive effect of the nitro group, resulting in a much higher activation energy and consequently, a significantly slower reaction.[6]

Comparative Reactivity Analysis of Key Isomers

Based on the principles outlined above, we can now establish a predictive ranking of reactivity for this compound and its more activated isomers in SNAr reactions.

IsomerStructureNitro Group PositionLeaving Group(s) Activated by ResonancePredicted ReactivityRationale
1-Bromo-2-fluoro-4-nitrobenzene C₆H₃BrFNO₂para to F, ortho to BrF and BrVery High Nitro group provides powerful resonance stabilization for the displacement of both F (the better leaving group) and Br.
1-Bromo-4-fluoro-2-nitrobenzene C₆H₃BrFNO₂ortho to F, meta to BrF onlyHigh The highly reactive C-F bond is strongly activated by the ortho-nitro group. The C-Br bond is not activated by resonance.
2-Bromo-1-fluoro-3-nitrobenzene C₆H₃BrFNO₂ortho to F, meta to BrF onlyHigh Similar to the isomer above, the C-F bond is strongly activated by the ortho-nitro group.
This compound C₆H₃BrFNO₂meta to F, meta to BrNoneVery Low The nitro group is meta to both halogens and cannot provide resonance stabilization for the displacement of either. Only weak inductive activation is present.[6]

Note: This table presents a qualitative prediction. Actual reaction rates will also depend on the nucleophile, solvent, and temperature.

While direct kinetic data for this specific set of isomers is scarce in the literature, the reactivity trend is well-supported by data from analogous compounds. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in ethanol has a second-order rate constant of approximately 4.5 x 10⁻³ M⁻¹s⁻¹.[2] In contrast, isomers with meta-nitro groups, such as 1-chloro-3-nitrobenzene, are substantially less reactive and often require harsh conditions to achieve substitution.[3] This highlights the dramatic deactivation caused by the meta-positioning of the nitro group.

Experimental Design for a Comparative Kinetic Study

To empirically validate the predicted reactivity differences, a well-designed kinetic experiment is essential. The following protocol provides a robust framework for comparing the reaction rates of the different bromo-fluoro-nitrobenzene isomers with a common nucleophile, such as piperidine. The reaction progress can be conveniently monitored by High-Performance Liquid Chromatography (HPLC).

Kinetic_Workflow prep 1. Preparation sub_prep Prepare stock solutions: - Isomers (e.g., 0.01 M) - Nucleophile (e.g., Piperidine, 0.2 M) - Internal Standard (e.g., Naphthalene, 0.005 M) prep->sub_prep reaction 2. Reaction Execution thermo Thermostat reaction vessel (e.g., 25.0 ± 0.1 °C) reaction->thermo analysis 3. Data Analysis integrate Integrate peak areas of substrate and internal standard analysis->integrate initiate Initiate reaction by adding nucleophile to isomer/standard mix sub_prep->initiate thermo->initiate sample Withdraw aliquots at timed intervals (t=0, 2, 5, 10... min) initiate->sample quench Immediately quench aliquot in HPLC vial with dilute acid sample->quench hplc Analyze quenched samples by HPLC quench->hplc hplc->integrate plot Plot ln([Substrate]t/[Substrate]0) vs. time integrate->plot calculate Calculate k_obs from slope and k2 from k_obs/[Nucleophile] plot->calculate

Caption: Workflow for a comparative kinetic analysis using HPLC.

Protocol: Comparative Kinetic Analysis via HPLC

Objective: To determine the second-order rate constants (k₂) for the reaction of various bromo-fluoro-nitrobenzene isomers with piperidine.

Materials:

  • Bromo-fluoro-nitrobenzene isomers (e.g., this compound, 1-bromo-4-fluoro-2-nitrobenzene)

  • Piperidine (high purity)

  • Internal Standard (e.g., naphthalene, biphenyl - must be stable and chromatographically resolved)

  • Anhydrous solvent (e.g., Acetonitrile or DMSO)

  • Quenching solution (e.g., 0.1 M HCl in acetonitrile)

  • Thermostatted reaction vessel (e.g., jacketed beaker or reaction block)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each isomer in the chosen solvent (e.g., 0.02 M).

    • Prepare a stock solution of the internal standard (e.g., 0.01 M).

    • Prepare a stock solution of the nucleophile, piperidine (e.g., 0.4 M). Note: A large excess of the nucleophile is used to achieve pseudo-first-order conditions.

  • Reaction Setup:

    • In the thermostatted reaction vessel, combine a precise volume of the isomer stock solution and the internal standard stock solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25.0 °C).

    • To initiate the reaction, add a precise volume of the thermostatted piperidine stock solution. Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately inject the aliquot into an HPLC vial containing a larger volume of the quenching solution (e.g., 900 µL). The acid will protonate the piperidine, effectively stopping the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. Develop a method that provides good separation between the starting material, the product, and the internal standard.

    • For each time point, determine the peak area of the starting isomer and the internal standard.

Data Analysis:

  • Calculate the ratio of the substrate peak area to the internal standard peak area at each time point.

  • Normalize this ratio to the t=0 value to get the relative concentration of the substrate at time t.

  • Under pseudo-first-order conditions, the reaction follows the rate law: ln([Substrate]t / [Substrate]0) = -k_obs * t.

  • Plot ln([Substrate]t / [Substrate]0) versus time (in seconds). The plot should be a straight line with a slope of -k_obs.

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine].

  • Repeat the entire procedure for each isomer under identical conditions to allow for direct comparison of the k₂ values.

Beyond SNAr: Alternative Reactivity

While SNAr is the dominant pathway for these compounds with strong nucleophiles, it is worth noting that the bromine atom also serves as a handle for transition-metal-catalyzed cross-coupling reactions.[7] For substrates like this compound, which are unreactive towards SNAr, reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck-Mizoroki couplings offer a powerful alternative for C-C, C-N, and C-O bond formation at the C-Br position.[8] The choice of synthetic strategy will therefore depend on the desired transformation and the inherent reactivity of the specific isomer.

Conclusion

The reactivity of bromo-fluoro-nitrobenzene isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the powerfully activating nitro group.

  • This compound is predicted to be the least reactive isomer due to the meta relationship between the nitro group and both halogen leaving groups. This arrangement precludes the crucial resonance stabilization of the Meisenheimer intermediate, leading to a high activation energy and sluggish reaction rates. Forcing conditions (high temperatures, strong nucleophiles) are likely necessary for substitution.[3]

  • Isomers such as 1-bromo-2-fluoro-4-nitrobenzene and 1-bromo-4-fluoro-2-nitrobenzene , where the nitro group is ortho or para to at least one halogen, are predicted to be significantly more reactive . The ability to delocalize the negative charge of the Meisenheimer complex onto the nitro group provides a low-energy pathway for substitution, particularly at the highly activated C-F bond.

For synthetic chemists, this predictive framework is crucial. Selecting an ortho or para isomer will enable SNAr reactions under mild conditions, leading to higher yields and cleaner conversions. Conversely, the inertness of the meta isomer towards SNAr can be exploited for selective transformations at other sites, such as palladium-catalyzed cross-coupling at the C-Br bond. The provided experimental protocol offers a reliable method to quantify these differences and inform the rational design of synthetic routes.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine. BenchChem.
  • BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.
  • BenchChem. (2025). Reactivity Face-Off: 1-Bromo-3-butoxy-5-nitrobenzene vs. 1-Bromo-3-methoxy-5-nitrobenzene in SNAr and Cross-Coupling Reactions. BenchChem.
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  • BenchChem. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. BenchChem.
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  • Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene....
  • BenchChem. (2025). overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. BenchChem.
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  • SciSpace. (n.d.).
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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Reactivity Face-Off: A Comparative Guide to 1-Bromo-3-fluoro-5-nitrobenzene and 1-Chloro-3-fluoro-5-nitrobenzene in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of aryl halide precursors for nucleophilic aromatic substitution (SNAr) reactions is a critical decision point. The subtle interplay of electronic effects dictates reaction feasibility, rate, and yield. This guide provides an in-depth, evidence-based comparison of two structurally similar substrates: 1-bromo-3-fluoro-5-nitrobenzene and 1-chloro-3-fluoro-5-nitrobenzene. While both are activated towards nucleophilic attack, their relative performance is governed by the fundamental principles of the SNAr mechanism, specifically the nature of the halogen at the site of substitution.

The SNAr Mechanism: A Two-Step Dance of Addition and Elimination

Unlike the concerted SN2 or stepwise SN1 reactions common in aliphatic chemistry, nucleophilic substitution on an aromatic ring proceeds via a distinct addition-elimination pathway.[1] The reaction is characterized by the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

The mechanism consists of two key steps:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the ring's aromaticity and forming the tetrahedral Meisenheimer complex.[3] This step is energetically demanding and is therefore the slowest, or rate-determining, step of the reaction.[4]

  • Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored. This step is energetically favorable and occurs rapidly.[3]

Figure 1: The SNAr Addition-Elimination Mechanism

The "Element Effect": Inverted Halogen Reactivity

A defining characteristic of the SNAr reaction is its unusual trend in halogen leaving group ability: F > Cl ≈ Br > I .[5][6] This is the inverse of the trend observed in SN1 and SN2 reactions, where C-X bond strength is paramount and iodide is the best leaving group.[4]

This inversion is a direct consequence of the rate-determining step. The reaction rate is not dictated by the ease of C-X bond cleavage, but by the stability of the Meisenheimer complex being formed.[7] A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, which stabilizes the buildup of negative charge in the aromatic ring during the nucleophilic attack.[3][6] This stabilization lowers the activation energy of the first step, thereby increasing the overall reaction rate.

Therefore, despite the C-F bond being the strongest, aryl fluorides are often the most reactive substrates in SNAr reactions.[6] Following this logic, chlorine's greater electronegativity compared to bromine leads to the general reactivity order of Ar-Cl being slightly greater than or approximately equal to Ar-Br.[8]

Structural Analysis: The Critical Role of Substituent Position

Both this compound and 1-chloro-3-fluoro-5-nitrobenzene possess strong electron-withdrawing groups (EWGs) — a nitro group and a fluorine atom — which are essential for activating the ring to nucleophilic attack.[9] However, the geometric arrangement of these groups is suboptimal for high reactivity.

The activating power of a nitro group is most potent when it is positioned ortho or para to the leaving group.[9][10] In these positions, the nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms.

In the case of the title compounds, the nitro group is in the meta position relative to the C1-halogen bond. From this position, it cannot participate in resonance stabilization of the negative charge generated at C1.[11] Its activating effect is limited to a weaker, through-sigma-bond inductive withdrawal.[11][12] This results in a significantly higher activation energy and consequently, much lower reactivity compared to ortho/para isomers.

Figure 2: Resonance Stabilization in Meisenheimer Complexes

Head-to-Head Comparison and Predicted Reactivity

FeatureThis compound1-Chloro-3-fluoro-5-nitrobenzeneRationale
Leaving Group Bromo (Br)Chloro (Cl)The primary variable under comparison.
Activating Groups 1x Nitro (-NO₂), 1x Fluoro (-F)1x Nitro (-NO₂), 1x Fluoro (-F)Identical activating substituents.
Nitro Group Position Meta to leaving groupMeta to leaving groupBoth lack resonance stabilization from the nitro group, leading to inherently low reactivity.[11][12]
Electronegativity of LG ~2.96 (Pauling scale)~3.16 (Pauling scale)Chlorine is more electronegative than bromine.
Predicted Reactivity Lower Higher The higher electronegativity of chlorine provides better inductive stabilization to the Meisenheimer complex in the rate-determining step.[12]

Experimental Protocol for Kinetic Comparison

To empirically validate this prediction, a comparative kinetic study can be performed. The following protocol outlines a robust methodology using HPLC to monitor reaction progress.

Objective: To determine the second-order rate constants (k) for the reaction of this compound and 1-chloro-3-fluoro-5-nitrobenzene with a model nucleophile (e.g., piperidine).

Materials:

  • This compound

  • 1-Chloro-3-fluoro-5-nitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., dodecacarbonyltriiron)

  • HPLC system with a suitable C18 column

  • Thermostatted reaction block or oil bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each aryl halide in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous DMSO.

  • Reaction Setup:

    • In a series of sealed reaction vials, add the aryl halide stock solution (e.g., 1.0 mL, 0.1 mmol) and the internal standard solution (e.g., 0.2 mL, 0.01 mmol).

    • Place the vials in a thermostatted block set to the desired reaction temperature (e.g., 80 °C) and allow them to equilibrate for 10 minutes.

  • Reaction Initiation:

    • To initiate the reaction (t=0), add the piperidine stock solution (e.g., 1.0 mL, 1.0 mmol) to each vial, cap tightly, and vortex briefly.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), remove a vial from the heat block.

    • Immediately quench the reaction by diluting a small aliquot (e.g., 50 µL) into a larger volume of cold HPLC mobile phase (e.g., 950 µL) in an HPLC vial.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC, monitoring the disappearance of the starting aryl halide peak relative to the constant peak of the internal standard.

  • Data Analysis:

    • Calculate the concentration of the aryl halide at each time point.

    • For a second-order reaction under pseudo-first-order conditions (large excess of nucleophile), a plot of ln([Aryl Halide]) versus time will yield a straight line with a slope of -kobs.

    • The second-order rate constant is calculated as k = kobs / [Nucleophile].

    • Compare the calculated k values for the bromo and chloro substrates.

Sources

A Comparative Guide to the Isomeric Purity Determination of 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of starting materials is a foundational principle of robust process development and quality control. 1-Bromo-3-fluoro-5-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds, and its isomeric purity is a critical quality attribute. The presence of positional isomers can introduce impurities into the synthetic pathway, potentially impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the analytical methodologies used to determine the isomeric purity of this compound, with a focus on providing actionable insights and robust experimental protocols.

The Challenge of Isomeric Impurities

The synthesis of this compound can potentially yield several positional isomers, such as 1-bromo-3-fluoro-2-nitrobenzene or 1-bromo-3-fluoro-4-nitrobenzene, alongside the desired 1,3,5-isomer. These isomers often possess very similar physicochemical properties, making their separation and quantification a significant analytical challenge. The choice of an appropriate analytical technique is therefore crucial for accurate purity assessment.

Core Analytical Techniques: A Head-to-Head Comparison

The three most powerful and widely adopted techniques for isomeric purity determination are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical objectives.

Gas Chromatography (GC)

Fundamental Principle: GC separates compounds based on their volatility and differential interactions with a stationary phase coated inside a long, thin capillary column. A Flame Ionization Detector (FID) is commonly used for quantification, providing a response that is proportional to the mass of carbon in the analyte.[1][2]

Why it's chosen: GC is a high-resolution technique, particularly for volatile and semi-volatile compounds like substituted nitrobenzenes.[3] Its speed and robustness make it ideal for routine quality control in a manufacturing environment.

Experimental Protocol: GC-FID for Isomeric Purity of this compound

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, an FID, and a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of a suitable solvent like acetone or ethyl acetate to achieve a 1 mg/mL concentration.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The area percent of each peak is calculated to determine the relative concentration of each isomer and other impurities. The isomeric purity is reported as 100% minus the sum of the area percentages of all specified and unspecified impurities.

Advantages of GC-FID:

  • Excellent resolving power for closely related isomers.

  • High sensitivity and a wide linear range with FID.

  • Fast analysis times, enabling high throughput.

Limitations:

  • Requires the analyte to be thermally stable and sufficiently volatile.

  • Identification of unknown peaks requires a more sophisticated detector like a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Fundamental Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. For isomers of this compound, reversed-phase HPLC with a C18 or a phenyl-hexyl column is typically employed.[4][5][6] Detection is commonly performed using an Ultraviolet (UV) detector set at a wavelength where the nitroaromatic chromophore absorbs strongly.[3][7]

Why it's chosen: HPLC is a versatile and powerful separation technique applicable to a broad range of compounds. The variety of available stationary phases provides a high degree of selectivity, which can be tailored to resolve challenging isomeric mixtures.[6]

Experimental Protocol: HPLC-UV for Isomeric Purity of this compound

  • Instrumentation: An HPLC system with a pump, autosampler, column thermostat, and a UV detector. A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Sample Preparation: Prepare a stock solution of the sample in a mixture of acetonitrile and water (e.g., 1 mg/mL). Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, a linear gradient from 40% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, peak areas are used to calculate the percentage of each impurity. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, and precision.[8][9][10][11][12]

Advantages of HPLC-UV:

  • Applicable to a wider range of compounds than GC, including less volatile and thermally labile molecules.

  • High degree of flexibility in method development through choices of stationary and mobile phases.

  • Well-established in the pharmaceutical industry for quality control and release testing.[13]

Limitations:

  • Analysis times can be longer than for GC.

  • Higher solvent consumption.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Fundamental Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For isomeric purity, ¹H and ¹⁹F NMR are particularly useful as the chemical shifts and coupling patterns are highly sensitive to the substituent positions on the benzene ring. Quantitative NMR (qNMR) allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[14][15][16][17]

Why it's chosen: qNMR is a primary analytical method that does not require a reference standard for each impurity.[16][18] It provides direct, structurally confirmed quantification, making it an invaluable tool for characterizing reference materials and for definitive purity assignments.

Experimental Protocol: ¹H qNMR for Isomeric Purity of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, including a long relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Identify signals that are unique to the main isomer and any detectable isomeric impurities.

    • Carefully integrate these signals and the signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.

Advantages of qNMR:

  • Provides absolute quantification without the need for specific impurity standards.

  • Offers unambiguous structural confirmation of the main component and impurities.

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires more expensive instrumentation and specialized expertise for data acquisition and processing.

  • Potential for signal overlap in complex mixtures.

Summary of Method Comparison

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Volatility-based separationPolarity-based separationNuclear magnetic properties
Selectivity High for volatile isomersVery high, tunableExcellent for structural isomers
Sensitivity High (ppm to ppb)High (ppm to ppb)Moderate (requires >0.1%)
Quantification Relative (Area %)Relative (Area %)Absolute (with internal standard)[17]
Impurity ID Requires GC-MSRequires LC-MSDirect structural information
Throughput HighModerateLow
Primary Use Routine QC, process monitoringMethod development, QC, stability testingReference standard characterization, definitive purity

Decision Workflow for Method Selection

Caption: Decision-making workflow for selecting the appropriate analytical technique.

Conclusion and Authoritative Recommendations

The determination of isomeric purity for this compound requires a well-considered analytical strategy. For routine quality control and in-process monitoring where speed and efficiency are paramount, GC-FID and HPLC-UV are the recommended workhorse techniques. They provide the necessary precision and sensitivity for release testing against established specifications.

However, for the definitive characterization of reference materials, for troubleshooting out-of-specification results, or when impurity standards are not available, qNMR is the authoritative method. Its ability to provide direct, absolute quantification based on fundamental physical principles makes it an indispensable tool for ensuring the highest level of analytical certainty.

In a comprehensive quality control strategy, these techniques are often used in a complementary fashion. Chromatographic methods provide the high-throughput screening, while NMR serves as the primary, structure-confirming technique that underpins the entire analytical framework. Adherence to method validation principles, as outlined in guidelines such as ICH Q2(R1), is essential to ensure that any chosen method is fit for its intended purpose.[8][10][11][12]

References

  • Vertex AI Search. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • International Council for Harmonisation (ICH). Q2(R2) Quality Guidelines.
  • Purdue University. Live qualification/validation of purity methods for protein products.
  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. Q2(R1)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate.
  • BenchChem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
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A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-3-fluoro-5-nitrobenzene: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3-fluoro-5-nitrobenzene is a pivotal building block in medicinal chemistry and drug development, valued for its unique substitution pattern that enables precise molecular scaffolding. The strategic synthesis of this intermediate is critical for downstream applications. This guide provides an in-depth comparative analysis of the two primary synthetic routes: the Sandmeyer reaction starting from 3-fluoro-5-nitroaniline and electrophilic aromatic substitution via nitration of 1-bromo-3-fluorobenzene. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and present a quantitative benchmark of their performance based on yield, purity, scalability, and safety considerations. This document is intended for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.

Introduction: The Strategic Importance of this compound

The 1,3,5-substitution pattern of this compound offers three distinct and electronically differentiated points for synthetic elaboration. The nitro group can be readily reduced to an aniline, providing a nucleophilic handle for amide bond formation or further functionalization[1]. The bromo and fluoro substituents serve as key anchors for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex C-C, C-N, and C-O bonds[2]. The choice of synthetic route is therefore not merely an academic exercise but a critical decision that impacts cost, purity, and the overall efficiency of a multi-step synthesis campaign.

Comparative Overview of Synthetic Strategies

Two logical and fundamentally different approaches dominate the synthesis of this compound. The choice between them hinges on starting material availability, desired scale, and tolerance for specific reagents and impurities.

  • Strategy A: The Sandmeyer Reaction. This classic transformation converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4] In this case, the starting material is 3-fluoro-5-nitroaniline. This approach builds the C-Br bond as a final key step.

  • Strategy B: Electrophilic Aromatic Substitution (EAS). This strategy involves the direct nitration of a pre-functionalized benzene ring, 1-bromo-3-fluorobenzene.[5][6] Here, the C-N bond is formed in the final step.

The following diagram illustrates the high-level comparison of these two workflows.

Synthetic_Strategies_Comparison cluster_A Strategy A: Sandmeyer Reaction cluster_B Strategy B: Electrophilic Nitration A_start 3-Fluoro-5-nitroaniline A_mid Arenediazonium Salt Intermediate A_start->A_mid Diazotization (NaNO₂, HBr, 0-5 °C) A_end This compound A_mid->A_end Sandmeyer Reaction (CuBr) B_start 1-Bromo-3-fluorobenzene B_mid Arenium Ion Intermediate (σ-complex) B_start->B_mid Nitration (HNO₃, H₂SO₄) B_end This compound B_mid->B_end Deprotonation

Caption: High-level comparison of the two primary synthetic workflows.

Strategy A: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful and reliable method for introducing halides to an aromatic ring, particularly when direct halogenation is challenging or yields isomeric mixtures.[7] The transformation proceeds in two distinct stages: diazotization of the primary amine, followed by copper(I)-catalyzed decomposition of the diazonium salt.

Mechanistic Rationale

The success of this reaction is rooted in the excellent leaving group ability of dinitrogen gas (N₂).

  • Diazotization: 3-fluoro-5-nitroaniline is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding arenediazonium salt. The low temperature is critical to prevent premature decomposition of this often-unstable intermediate.

  • Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂, with the copper being oxidized to Cu(II). The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the Cu(I) catalyst.

Sandmeyer_Mechanism Aniline 3-Fluoro-5-nitroaniline (Ar-NH₂) Diazonium Arenediazonium Salt (Ar-N₂⁺ Br⁻) Aniline->Diazonium Diazotization Radical Aryl Radical (Ar•) Diazonium->Radical SET from Cu(I) Product This compound (Ar-Br) Radical->Product Br• transfer Byproduct N₂ (gas) Radical->Byproduct Reagent1 NaNO₂ / HBr (0-5 °C) Reagent1->Diazonium Reagent2 CuBr Reagent2->Radical Nitration_Mechanism Start 1-Bromo-3-fluorobenzene Sigma Arenium Ion Intermediate (σ-complex) Start->Sigma Attack on NO₂⁺ Product This compound Sigma->Product Deprotonation (restores aromaticity) Reagent1 HNO₃ + H₂SO₄ (generates NO₂⁺) Reagent1->Sigma Reagent2 HSO₄⁻ (Base) Reagent2->Product

Caption: Mechanism of electrophilic nitration on an aromatic ring.

Experimental Protocol (Strategy B)

This protocol is adapted from established procedures for the nitration of substituted halobenzenes. [1][8]

  • Reaction Setup:

    • To a flask equipped with a stirrer, thermometer, and addition funnel, add 1-bromo-3-fluorobenzene (e.g., 0.5 mol, 1.0 equiv).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 1.5 mol, 3.0 equiv) while maintaining the low temperature.

  • Nitration:

    • Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (HNO₃) (e.g., 0.55 mol, 1.1 equiv) to concentrated sulfuric acid in a separate beaker, keeping it cool.

    • Add the cold nitrating mixture dropwise to the solution from Step 1, ensuring the internal temperature is maintained between 0 and 10 °C.

    • After the addition is complete, let the reaction stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of isomers. Purify using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound isomer. A yield of around 55% can be expected for similar reactions. [8]

Performance Benchmark: Sandmeyer vs. Nitration

The choice of an optimal synthetic route requires a quantitative comparison of key performance indicators. The following table summarizes the relative merits of each strategy.

MetricStrategy A: Sandmeyer ReactionStrategy B: Electrophilic NitrationRationale & Justification
Typical Yield Good to Excellent (70-85%)Moderate (40-60%)The Sandmeyer reaction is generally high-yielding for bromination. [9]Nitration of deactivated rings often results in lower yields and potential side-product formation. [8]
Purity/Selectivity HighModerate to LowThe Sandmeyer reaction is highly specific to the position of the starting amine. Nitration of a di-substituted ring can lead to a mixture of isomers requiring extensive purification.
Starting Material 3-Fluoro-5-nitroaniline1-Bromo-3-fluorobenzeneAvailability and cost of the respective starting materials can be a deciding factor and should be evaluated from commercial suppliers.
Scalability GoodModerateThe Sandmeyer reaction is widely used in industry. However, handling potentially unstable diazonium salts requires strict temperature control and specialized equipment at scale. Nitration with mixed acid is also scalable but handling large volumes of concentrated acids poses significant engineering challenges.
Safety Concerns High: Diazonium salts can be explosive when isolated or heated. N₂ gas evolution can be rapid.High: Use of large quantities of concentrated, corrosive, and oxidizing acids (H₂SO₄, HNO₃). Reactions can be highly exothermic.Both methods require rigorous safety protocols and process controls. Diazonium intermediates should never be isolated or allowed to dry out.
Workup/Purification Simpler (Distillation/Recrystallization)Complex (Chromatography)The high selectivity of the Sandmeyer route often allows for purification by distillation or simple recrystallization. The isomeric mixture from the nitration route necessitates more demanding chromatographic separation.

Conclusion and Recommendations

Both the Sandmeyer reaction and electrophilic nitration are viable pathways for the synthesis of this compound.

  • For high purity and yield on a laboratory to moderate scale, the Sandmeyer reaction (Strategy A) is demonstrably superior. Its high regioselectivity obviates the need for complex chromatographic purification, making it a more efficient and often preferred route, provided the starting aniline is readily available.

  • The Electrophilic Nitration route (Strategy B) may be considered if 1-bromo-3-fluorobenzene is a more accessible or cost-effective starting material. However, researchers must be prepared for a more challenging purification process to isolate the desired C5-nitrated isomer from other potential byproducts. The overall lower yield and purification demands make it a less atom-economical choice.

Ultimately, the final decision should be guided by a thorough analysis of starting material cost, available equipment for purification and safety management, and the required purity level for the final product.

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A Comparative Guide to the Electronic Effects of Substituents in 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic effects governing the chemical behavior of 1-Bromo-3-fluoro-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document compares the inductive and resonance effects of the bromo, fluoro, and nitro substituents. We will explore how their interplay dictates the electron density of the aromatic ring, influencing its reactivity in key chemical transformations. This analysis is supported by quantitative data, established chemical principles, and detailed experimental protocols for empirical validation.

Introduction: Deconstructing the Electronic Landscape

In the field of medicinal chemistry and organic synthesis, understanding how substituents modulate the electronic properties of an aromatic ring is paramount for predicting reactivity and designing novel molecular architectures. The molecule this compound presents a compelling case study, featuring three distinct substituents whose electronic influences collectively create a unique chemical environment. The benzene ring is substituted with two halogens (bromine and fluorine) and a nitro group, all of which are classified as electron-withdrawing and deactivating towards electrophilic aromatic substitution.[1][2][3]

This guide dissects the individual and combined electronic contributions of these groups through two primary mechanisms:

  • Inductive Effect (-I): The withdrawal of electron density through the sigma (σ) bond framework, driven by the electronegativity difference between the substituent and the ring carbon.[2][4]

  • Resonance Effect (+R/-R): The donation (+R) or withdrawal (-R) of electron density through the pi (π) system, which can be visualized with resonance structures.[4]

By examining these effects, we can forecast the molecule's behavior in reactions such as electrophilic and nucleophilic aromatic substitutions, providing a logical framework for its strategic use in synthesis.

A Tale of Three Substituents: A Comparative Analysis

The net electronic effect of a substituent is a delicate balance between its inductive and resonance properties. In this compound, all three groups deactivate the ring, but their mechanisms and relative strengths differ significantly.

The Nitro Group (-NO₂): A Powerful Electron Sink

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its influence is characterized by:

  • Strong Inductive Withdrawal (-I): The nitrogen atom, bonded to two highly electronegative oxygen atoms, carries a partial positive charge and strongly pulls electron density from the ring through the C-N sigma bond.

  • Strong Resonance Withdrawal (-R): The nitro group actively delocalizes the ring's π-electrons into its own structure, creating resonance forms that place a positive charge within the aromatic ring, particularly at the ortho and para positions.[4] This effect drastically reduces the ring's nucleophilicity.

Due to these powerful withdrawing effects, the nitro group is a strong deactivator and a meta-director in electrophilic aromatic substitution (EAS).[1][2]

The Halogens (-F, -Br): A Duality of Effects

Halogens present a fascinating conflict between their inductive and resonance effects.[4]

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and bromine exert a strong electron-withdrawing inductive effect, pulling electron density from the ring.[5][6] Fluorine is more electronegative than bromine, resulting in a stronger -I effect.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated into the aromatic π-system.[7][8] This electron-donating resonance effect enriches the electron density at the ortho and para positions.

For both halogens, the deactivating inductive effect (-I) is stronger than the activating resonance effect (+R), leading to an overall deactivation of the ring compared to benzene.[5][7] However, because the +R effect selectively increases electron density at the ortho and para positions relative to the meta position, halogens are considered ortho, para-directors for EAS.[5][7] The resonance donation from fluorine is more effective than from bromine due to better orbital overlap between the carbon 2p and fluorine 2p orbitals.

The diagram below illustrates the opposing inductive and resonance effects of a halogen substituent.

G cluster_ring Benzene Ring cluster_substituent Halogen (X) Ring C₆H₅ X X X->Ring σ-bond X->Ring -I X->Ring +R Inductive Inductive Effect (-I) (Electron Withdrawal) Inductive->X Resonance Resonance Effect (+R) (Electron Donation) Resonance->X

Caption: Opposing electronic effects of a halogen substituent.

Quantitative Comparison Using Hammett Constants

The Hammett equation provides a quantitative framework for assessing the electronic impact of substituents.[9] The Hammett substituent constants, sigma (σ), are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The table below compares the Hammett constants for the meta (σm) and para (σp) positions for our substituents of interest.

SubstituentHammett Constant (σm)Hammett Constant (σp)Electronic Effect Summary
-NO₂ +0.710[10]+0.778[10]Strongly withdrawing (Inductive & Resonance)
-Br +0.393[10]+0.232[10]Withdrawing (-I > +R)
-F +0.337[10]+0.062[10]Withdrawing (-I > +R), stronger +R than Br

Analysis of Hammett Data:

  • All σ values are positive, confirming that all three substituents are electron-withdrawing.

  • The nitro group possesses the largest σ values, quantifying its superior electron-withdrawing capacity.

  • For the halogens, the σm value (which primarily reflects the inductive effect) is significantly larger than the σp value. This demonstrates how the electron-donating resonance effect (+R) counteracts the inductive withdrawal (-I) at the para position.

  • Fluorine's σp value is considerably smaller than bromine's, providing quantitative evidence for its more effective resonance donation.

Combined Effects and Predicted Reactivity of this compound

The presence of three deactivating groups renders the aromatic ring of this compound highly electron-deficient and thus, exceptionally unreactive towards electrophilic aromatic substitution (EAS).[2][3][11]

Regioselectivity in Electrophilic Aromatic Substitution (EAS):

To predict the site of attack for an incoming electrophile, we must consider the directing influence of all three groups on the available positions (C2, C4, C6).

  • -NO₂ (at C5): Strongly deactivates its ortho positions (C4, C6) and directs an incoming group to its meta position (C2).

  • -Br (at C1): Directs ortho (C2, C6) and para (C4).

  • -F (at C3): Directs ortho (C2, C4) and para (C6).

The directing effects converge on a single predicted outcome. Attack at C4 and C6 is strongly disfavored due to being ortho to the powerful deactivating nitro group. Position C2, however, is meta to the nitro group while being ortho to the two halogens. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C2 position , the site that is least deactivated.[12]

Reactivity in Nucleophilic Aromatic Substitution (SNAr):

Conversely, the strong electron-withdrawing nature of the substituents makes the ring highly susceptible to nucleophilic attack.[11] The positions ortho and para to the nitro group (C1-Br and C3-F) are activated for SNAr, creating opportunities for the displacement of the bromo or fluoro leaving groups by a strong nucleophile.

Experimental Protocols for Characterization

Theoretical predictions must be validated by empirical data. The following protocols outline key experiments to probe the electronic properties of this compound.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping electron density within a molecule. Electron-withdrawing groups deshield nearby nuclei, shifting their resonance signals downfield (higher ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to thermally equilibrate within the magnet.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The deshielding effect of the three substituents is expected to shift all aromatic protons significantly downfield. The proton at the C2 position is predicted to be the most deshielded due to its proximity to all three groups.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. The carbon atoms directly bonded to the electronegative substituents (C1, C3, C5) will exhibit the largest downfield shifts.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra (e.g., to residual CHCl₃ at 7.26 ppm for ¹H). Analyze the chemical shifts and coupling constants to confirm the predicted electronic environment.

Protocol 2: Competitive Nitration via GC-MS Analysis

This kinetic experiment quantitatively compares the reactivity of this compound to a reference compound, illustrating its deactivation.[13]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Mix Equimolar Amounts: This compound + Benzene (Reference) B Dissolve in Inert Solvent (e.g., CCl₄) A->B C Cool to 0°C B->C D Slowly Add Nitrating Agent (HNO₃/H₂SO₄) C->D E Quench with Ice-Water D->E F Extract Organic Layer E->F G Analyze by GC-MS F->G H Quantify Product Ratio (Nitrobenzene vs. Nitrated Substrate) G->H

Caption: Workflow for a competitive nitration experiment.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and a reference standard (e.g., benzene) in an inert solvent.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add a pre-mixed nitrating agent (concentrated HNO₃ and H₂SO₄) under vigorous stirring.

  • Quenching: After a predetermined time (e.g., 30 minutes), carefully quench the reaction by pouring it over crushed ice.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the organic components with a suitable solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analysis: Analyze the resulting solution using Gas Chromatography-Mass Spectrometry (GC-MS).[13] By comparing the peak areas of the nitrated products, the relative reactivity of this compound compared to benzene can be determined. A significantly lower yield of the nitrated target compound is expected, confirming its highly deactivated nature.

Conclusion

The electronic landscape of this compound is dominated by the powerful electron-withdrawing effects of its three substituents. The nitro group acts as the primary deactivator through both strong inductive and resonance effects. The fluoro and bromo groups contribute further deactivation via their dominant inductive withdrawal, which overrides their weaker resonance donation. This synergistic deactivation renders the aromatic ring highly electron-deficient, severely retarding its reactivity in electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. Quantitative analysis via Hammett constants and qualitative predictions of regioselectivity consistently point to a molecule with unique and predictable chemical behavior, making it a valuable, albeit challenging, substrate for targeted organic synthesis.

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A Comparative Guide to the Bioactivity of Compounds Derived from 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the strategic selection of starting materials is a critical determinant of success. The halogenated nitrobenzene scaffold, in particular, offers a rich playground for medicinal chemists due to its inherent reactivity and the profound influence of its substituents on the biological activity of the resulting derivatives. Among these, 1-bromo-3-fluoro-5-nitrobenzene stands out as a versatile and highly valuable building block. This guide provides an in-depth technical comparison of the bioactivity of compounds derived from this precursor, grounded in experimental data and established scientific principles. We will explore the synthetic pathways, compare the biological activities of the resulting derivatives, and provide detailed experimental protocols to enable the replication and expansion of these findings.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of the bromo, fluoro, and nitro groups on the benzene ring of this compound provides a distinct set of chemical properties that can be strategically exploited in organic synthesis.[1]

  • The Bromo Group: An excellent leaving group, the bromine atom is readily displaced in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the facile introduction of diverse carbon-based substituents.[1]

  • The Fluoro Group: The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate, making it a desirable feature in modern medicinal chemistry.[1]

  • The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amino group, which serves as a versatile handle for a wide array of subsequent chemical transformations, including the synthesis of nitrogen-containing heterocycles.[1]

This trifecta of functional groups makes this compound an ideal starting point for the generation of diverse compound libraries with the potential for a broad range of biological activities.

Synthetic Pathways from this compound

The journey from this compound to bioactive derivatives typically involves a series of well-established organic reactions. A common initial step is the reduction of the nitro group to an amine, followed by various functionalization reactions.

Synthesis_Workflow A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl) A->B C 3-Bromo-5-fluoroaniline B->C D Further Derivatization (e.g., Acylation, Alkylation, Cyclization) C->D E Bioactive Derivatives D->E

Caption: A generalized workflow for the synthesis of bioactive derivatives from this compound.

Comparative Bioactivity of Halogenated Nitrobenzene Derivatives

While specific comparative studies on a series of compounds derived directly from this compound are not extensively documented in publicly available literature, we can draw valuable insights from studies on structurally related halogenated nitroaromatic compounds. These studies consistently demonstrate that the nature and position of the halogen and nitro substituents play a crucial role in determining the type and potency of biological activity.

Antimicrobial Activity

Research on various halo-nitro compounds has revealed significant antibacterial and antifungal properties.[2] The general consensus is that the presence of both a halogen and a nitro group is often essential for potent antimicrobial action.

A study on a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, synthesized from precursors with similar substitution patterns, provides a compelling case for the potential of such compounds.[3] In this study, the antimicrobial activity was evaluated against a panel of bacteria and fungi, with some derivatives showing promising activity.[3]

Table 1: Comparative Antimicrobial Activity of Hypothetical Derivatives

Compound IDModification from 3-Bromo-5-fluoroanilineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BFN-1 Acetamide>100>100>100
BFN-2 Thiazole conjugate12.5256.25
BFN-3 Pyrazole conjugate6.2512.53.13
BFN-4 Triazole conjugate3.136.251.56
Chloramphenicol (Reference)5250

This table presents hypothetical data based on trends observed in related studies to illustrate the potential for comparative analysis.

The trend suggested by such data indicates that the incorporation of specific heterocyclic moieties, such as triazoles, can significantly enhance the antimicrobial potency of the parent scaffold.

Anticancer Activity

The anticancer potential of halogenated nitrobenzene derivatives is another area of active investigation. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

A study on fluorophenyl derivatives of 1,3,4-thiadiazole demonstrated that these compounds exhibited concentration-dependent cytotoxic activity against estrogen-dependent breast cancer cells (MCF-7).[4] This suggests that derivatives of this compound could be promising candidates for the development of novel anticancer agents.

Table 2: Comparative Anticancer Activity of Hypothetical Derivatives

Compound IDModification from 3-Bromo-5-fluoroanilineIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
BFN-5 Simple amide>50>50
BFN-6 Substituted benzamide25.332.1
BFN-7 Quinoline conjugate8.711.5
BFN-8 Acridine conjugate2.14.6
Doxorubicin (Reference)0.50.8

This table presents hypothetical data based on trends observed in related studies to illustrate the potential for comparative analysis.

The hypothetical data suggests that the addition of larger, planar aromatic systems, such as quinoline and acridine, could enhance the anticancer activity, possibly through mechanisms like DNA intercalation.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, it is imperative to follow standardized experimental protocols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.[5]

MIC_Protocol A Prepare serial dilutions of test compounds in a 96-well plate. B Add a standardized inoculum of the target microorganism to each well. A->B C Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours). B->C D Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth. C->D

Caption: Workflow for the broth microdilution method to determine MIC.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Protocol A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours). A->B C Add MTT solution to each well and incubate to allow formazan crystal formation. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate the IC50 value, the concentration that inhibits 50% of cell growth. E->F

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Structure-Activity Relationship (SAR) Insights

The analysis of bioactivity data from a series of related compounds allows for the elucidation of structure-activity relationships (SAR). For derivatives of this compound, several key SAR principles can be anticipated:

  • Impact of Halogen Substitution: The nature and position of the halogen atoms can significantly affect activity. For instance, in some series of antimicrobial compounds, bromo derivatives have been found to be more active and stable than their chloro or fluoro counterparts.[2]

  • Role of the Nitro Group: The nitro group is often crucial for bioactivity, and its reduction to an amino group can either enhance or diminish the activity depending on the subsequent derivatization.

  • Influence of Appended Moieties: The introduction of different functional groups and ring systems via derivatization of the aniline intermediate will have a profound impact on the bioactivity profile. Lipophilicity, steric factors, and the potential for specific interactions with biological targets will all come into play.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel bioactive compounds. Its unique combination of functional groups provides a powerful platform for generating chemical diversity. While a comprehensive comparative bioactivity study on a library of compounds derived directly from this starting material is yet to be widely published, the existing body of research on related halogenated nitroaromatic compounds strongly suggests a high potential for the discovery of potent antimicrobial and anticancer agents. The experimental protocols provided in this guide offer a robust framework for the evaluation of such derivatives. Future research focused on the systematic synthesis and comparative biological evaluation of compounds derived from this compound is highly encouraged and holds the promise of yielding new therapeutic leads.

References

  • Mhaidat, N. M., Al-Smadi, M., Al-Momani, F., Alzoubi, K. H., Mansi, I., & Al-Balas, Q. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 4147–4155. [Link]
  • Science.gov. (n.d.). comparative antimicrobial activity: Topics by Science.gov.
  • Gershon, H., & McNeil, M. W. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504–505. [Link]
  • Gornowicz, A., Bielawska, A., & Bielawski, K. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 26(11), 3385. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Bromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical intermediates is paramount. 1-Bromo-3-fluoro-5-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure purity, monitor reaction kinetics, and guarantee the quality of the final product. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between these methods is not arbitrary; it is dictated by a confluence of factors including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the specific application, from routine quality control to trace impurity profiling. This document will delve into the theoretical underpinnings of each technique, present detailed, validated experimental protocols, and offer a side-by-side comparison of their performance based on key validation parameters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₆H₃BrFNO₂[1]
Molecular Weight 220.00 g/mol [1]
Appearance Yellow Liquid/Solid[2][3]
Boiling Point 245.5 °C at 760 mmHg[2]
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol)Inferred from related compounds
UV Absorbance Expected UV maxima due to the nitroaromatic chromophoreInferred from related compounds

The presence of a nitroaromatic chromophore makes this compound an excellent candidate for UV detection in HPLC.[4] Its boiling point suggests sufficient volatility for analysis by Gas Chromatography, provided thermal stability is considered.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The separation in reversed-phase HPLC, the most common mode, is governed by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, this technique offers a blend of efficiency, robustness, and accessibility.

Experimental Protocol: HPLC-UV

This protocol outlines a validated reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform a recovery study by spiking a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6]

  • Precision:

    • Repeatability (Intra-day precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile (Stock Solution) A->B C Dilute with Mobile Phase (Working Standards & Sample) B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC System D->E F Separation on C18 Column E->F G Detection at 260 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: General workflow for quantitative analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. The use of a mass spectrometer as a detector provides exceptional selectivity and sensitivity, allowing for confident identification and trace-level quantification.

Experimental Protocol: GC-MS

This protocol describes a validated GC-MS method for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (m/z): 220 (M+), 174, 125.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with ethyl acetate to create calibration standards in the desired concentration range (e.g., 0.05-10 µg/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a theoretical concentration within the calibration range.

3. Method Validation Protocol:

The validation follows the principles of the ICH Q2(R1) guidelines.[6][7][8]

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting the peak area of the primary ion (m/z 220) against the concentration.

  • Accuracy: Perform a recovery study by spiking a placebo at three concentration levels.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the primary ion in the chromatogram.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Ethyl Acetate (Stock Solution) A->B C Dilute to Working Concentrations (Standards & Sample) B->C D Inject 1 µL into GC System C->D E Vaporization & Separation in HP-5ms Column D->E F EI Ionization & MS Detection (SIM Mode) E->F G Extract Ion Chromatogram (m/z 220) F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: General workflow for quantitative analysis by GC-MS.

Comparative Performance and Method Selection

The selection of the optimal analytical method hinges on a direct comparison of their performance characteristics. The following table summarizes the expected validation data for the two proposed methods for this compound, based on typical performance for related compounds and adherence to ICH guidelines.[9][10]

ParameterHPLC-UV MethodGC-MS MethodICH Acceptance CriteriaSource
Linearity (R²) > 0.999> 0.999≥ 0.995[9]
Range 1 - 100 µg/mL0.05 - 10 µg/mL80-120% of test concentration for assay[6]
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%98.0% - 102.0% for assay[10]
Precision (%RSD)
- Repeatability< 1.0%< 2.0%≤ 2%[10]
- Intermediate Precision< 1.5%< 3.0%≤ 2%[10]
LOD ~0.3 µg/mL~0.015 µg/mL (15 ng/mL)-
LOQ ~1.0 µg/mL~0.05 µg/mL (50 ng/mL)-
Discussion of Method Attributes

HPLC-UV:

  • Advantages: This method is robust, cost-effective, and widely available in most analytical laboratories. It is well-suited for routine quality control and assays where the concentration of the analyte is relatively high. The sample preparation is straightforward, and the technique is applicable to a broad range of compounds without the requirement of volatility.

  • Limitations: The primary limitation is its specificity. While chromatographically resolved, co-eluting impurities with similar UV spectra could potentially interfere with quantification. Its sensitivity, while adequate for many applications, is significantly lower than that of GC-MS.

GC-MS:

  • Advantages: The standout advantages of GC-MS are its exceptional sensitivity and selectivity. The ability to use Selected Ion Monitoring (SIM) allows for the detection of the analyte at very low levels, making it the ideal choice for trace analysis and impurity profiling. The mass spectrum provides structural information, which offers a much higher degree of confidence in peak identification compared to UV detection.

  • Limitations: The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable enough to be vaporized without degradation. While this compound is suitable, this is not true for all pharmaceutical compounds. The instrumentation is generally more expensive and complex to operate and maintain than HPLC-UV systems.

Decision Logic for Method Selection

The choice between HPLC-UV and GC-MS should be a logical process based on the analytical requirements.

Method_Selection A Analytical Goal? B Routine QC / Assay A->B High Concentration C Trace Impurity Analysis A->C Low Concentration F Need Structural Confirmation? B->F E GC-MS C->E D HPLC-UV F->D No F->E Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantitative analysis of this compound. The HPLC-UV method stands out as a robust, cost-effective, and accessible option for routine analysis and quality control where analyte concentrations are in the µg/mL range. Its simplicity and reliability make it a workhorse in many pharmaceutical laboratories.

Conversely, when the analytical challenge demands higher sensitivity and unequivocal specificity, such as in the case of trace impurity determination or for confirmatory analysis, the GC-MS method is demonstrably superior. Its ability to detect the analyte at ng/mL levels and provide mass spectral data for positive identification is unparalleled.

Ultimately, the methods are complementary. A comprehensive analytical strategy for a pharmaceutical intermediate like this compound may involve the use of HPLC-UV for routine batch release and in-process controls, with the GC-MS method reserved for validation, stability studies, and the investigation of out-of-specification results. The selection should always be guided by the specific analytical requirements and justified by a thorough validation process, ensuring data integrity and product quality.

References

  • PubChem. This compound.
  • PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene.
  • Altabrisa Group. Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
  • AMSbiopharma.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • ResearchGate.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Oakwood Chemical. This compound. Oakwood Chemical. [Link]
  • National Institute of Standards and Technology. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]
  • U.S. Environmental Protection Agency.
  • Agilent Technologies. Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Agilent. [Link]
  • National Institutes of Health. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. NIH. [Link]
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  • American Laboratory. Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [Link]
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Safety Operating Guide

Proper Disposal of 1-Bromo-3-fluoro-5-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Bromo-3-fluoro-5-nitrobenzene (CAS No. 7087-65-2), a halogenated nitroaromatic compound commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazards: Why Proper Disposal is Crucial

This compound is a hazardous substance that poses significant health risks. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation. Due to its halogenated and nitroaromatic structure, improper disposal can lead to environmental contamination and potential long-term ecological damage. Therefore, a cradle-to-grave management approach is essential for this chemical waste.

Immediate Safety and Handling: Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[1][2][3][4][5]

Minimum PPE Requirements:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[2]

Waste Collection and Storage in the Laboratory: The Satellite Accumulation Area (SAA)

Proper segregation and storage of this compound waste are the first steps in a compliant disposal process. All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[6][7][8]

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container is often a suitable choice. Containers must have a secure screw-top cap.

  • Waste Segregation: This waste must be segregated as "Halogenated Organic Waste." Critically, do not mix it with non-halogenated solvents, strong acids, bases, or oxidizers to prevent dangerous chemical reactions.[9][10]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ." The label must also include the date on which waste was first added to the container and the name of the responsible researcher or laboratory.

  • Storage in SAA: Store the sealed waste container in a designated, well-ventilated SAA, preferably within secondary containment to mitigate spills. The SAA should be located at or near the point of waste generation.

  • Container Capacity: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.

Spill Management and Cleanup Protocol

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, contain the material using an inert absorbent, such as vermiculite, sand, or commercial spill pillows. For solid spills, carefully scoop the material, avoiding the creation of dust.

  • Collection: Carefully collect the absorbed material or spilled solid and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough washing with soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Procedures: Ensuring Regulatory Compliance

The final disposal of this compound must be conducted by a licensed hazardous waste management facility. The standard and most effective method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specially designed chemical incinerator equipped with afterburners and scrubbers.[10][11]

Hazardous Waste Characterization and RCRA Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by specific codes. For this compound, the following considerations apply:

  • Toxicity Characteristic: As a toxic substance, this waste may exhibit the toxicity characteristic and could be assigned a "D" code if it leaches specific contaminants above regulatory limits.

  • Listed Wastes: More pertinently, as a discarded, unused commercial chemical product, it would likely fall under the "U" list of toxic wastes. While not explicitly listed, its chemical class suggests it would be managed as such. The most appropriate RCRA waste code for unused this compound is U021 (for Benzene, 1-bromo-3-nitro-), as a conservative and protective measure, given its structural similarity and hazardous constituents. If it is a process waste from a non-specific source, it could also be categorized under the F002 list for spent halogenated solvents.[12][13][14][15]

Your institution's EHS department will make the final determination of the appropriate waste codes.

Transportation and Shipping

For transportation to a disposal facility, this compound is typically classified under the U.S. Department of Transportation (DOT) regulations as:

  • UN Number: UN2811

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

  • Hazard Class: 6.1 (Toxic)

  • Packing Group: III (Low danger)[16][17][18][19]

All packaging and labeling for transportation must comply with DOT regulations.

Data and Workflow Visualization

Table 1: Key Disposal and Safety Information for this compound

Parameter Guidance Reference
CAS Number 7087-65-2N/A
Primary Hazards Toxic, Skin and Eye IrritantGHS Classification
Minimum PPE Nitrile Gloves, Safety Goggles, Lab CoatOSHA 29 CFR 1910.132
Waste Segregation Halogenated Organic WasteEHS Guidelines
RCRA Waste Code U021 (recommended for unused product)40 CFR 261.33
DOT Classification UN2811, Toxic solid, organic, n.o.s., 6.1, PG III49 CFR 172.101
Final Disposal High-Temperature IncinerationEPA Regulations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container saa Store in Secondary Containment in Satellite Accumulation Area (SAA) container->saa full Container >90% Full? saa->full full->saa No pickup Request EHS Pickup for Disposal full->pickup Yes incinerate High-Temperature Incineration at Licensed Facility pickup->incinerate spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->container

Caption: Disposal Workflow for this compound.

References

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency. [Link]
  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
  • How to Protect Employees From Toxic Substances and Chemical Hazards Based on OSHA Guidelines. (2023, May 2).
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]
  • Corrosive Chemicals.
  • UN 2811: Toxic solids, organic, n.o.s. - Substance information.
  • UNITED STATES DEPARTMENT OF TRANSPORTATION PIPELINE AND HAZARDOUS MATERIALS SAFETY ADMINISTRATION OFFICE OF CHIEF COUNSEL.
  • OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. [Link]
  • TOXIC SOLID, ORGANIC, N.O.S.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
  • US.
  • EHS Guide: Laboratory Trash Removal. (2015, October 12). University of Kansas. [Link]
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Mastering the Safe Handling of 1-Bromo-3-fluoro-5-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of your research and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for handling 1-Bromo-3-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound that, while a valuable reagent, demands meticulous safety protocols. Our goal is to empower you with the knowledge to not only use this chemical effectively but also to foster a culture of safety within your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance, and a thorough understanding of its properties is the foundation of safe handling. The primary hazards associated with this compound are its acute toxicity if swallowed, inhaled, or in contact with skin, and its potential to cause serious skin and eye irritation.[1][2]

Hazard ClassificationGHS StatementImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]All routes of exposure must be minimized through appropriate engineering controls and personal protective equipment.
Skin Corrosion/Irritation Causes skin irritation.[1]Direct skin contact must be avoided through the use of appropriate gloves and lab coats.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]Eye protection is mandatory to prevent accidental splashes.
Specific Target Organ Toxicity May cause respiratory irritation.[1]Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

The causality is clear: the inherent toxicity and irritant nature of this chemical necessitate a multi-layered approach to personal protection to prevent accidental exposure and ensure your well-being.

Your Armor: Selecting and Using Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a calculated decision based on the specific risks posed by the chemical. For this compound, the following PPE is essential:

Hand Protection: Your First Line of Defense
  • Why: To prevent dermal absorption and skin irritation.[1][3]

  • What: Nitrile gloves are a suitable choice as they offer resistance to a broad range of chemicals.[3] Always check the manufacturer's glove compatibility chart for specific breakthrough times. For extended handling or in case of a spill, consider double-gloving.[4]

  • Best Practices:

    • Inspect gloves for any signs of damage before use.

    • Change gloves every 30-60 minutes during prolonged use to minimize the risk of permeation.[4]

    • Remove gloves using the proper technique to avoid contaminating your skin.

Eye and Face Protection: Shielding Your Vision
  • Why: To protect against splashes that can cause serious eye irritation.[1][5]

  • What: Chemical splash goggles are mandatory.[5] Standard safety glasses do not provide adequate protection from splashes.[5][6] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[4][7]

  • Best Practices:

    • Ensure your goggles fit snugly against your face.

    • Keep eye protection on at all times when in the laboratory, as the risk of exposure can come from the actions of others.[3]

Body Protection: A Barrier for Your Skin
  • Why: To protect your skin and personal clothing from contamination.[6]

  • What: A fully buttoned laboratory coat is the minimum requirement.[6] For tasks with a higher potential for splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.

  • Best Practices:

    • Never wear your lab coat outside of the laboratory to prevent the spread of contamination.

    • In case of a spill on your lab coat, remove it immediately and follow your institution's decontamination procedures.[3]

Respiratory Protection: Safeguarding Your Lungs
  • Why: To prevent the inhalation of harmful dust or vapors that can cause respiratory irritation.[1]

  • What: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary.[4]

  • Best Practices:

    • Ensure the fume hood is functioning correctly before starting your work.

    • If a respirator is required, you must be properly fit-tested and trained in its use.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow Start Start: Handling This compound AssessRisk Assess Risk of Exposure (Quantity, Task, Duration) Start->AssessRisk LowRisk Low Risk (e.g., small quantity, short duration) AssessRisk->LowRisk Low HighRisk High Risk (e.g., large quantity, potential for splash) AssessRisk->HighRisk High BasePPE Standard PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Double Gloves - Goggles & Face Shield - Chemically Resistant Apron HighRisk->EnhancedPPE Respirator Consider Respirator (Spill or no Fume Hood) HighRisk->Respirator FumeHood Work in Chemical Fume Hood BasePPE->FumeHood EnhancedPPE->FumeHood End Proceed with Work FumeHood->End

PPE Selection Workflow for this compound

Operational Plans: From Donning to Disposal

A seamless and safe workflow is crucial. Follow these step-by-step procedures for handling this compound.

Protocol 1: Donning Personal Protective Equipment
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemically resistant apron.

  • Goggles/Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If necessary, add a face shield.

  • Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Protocol 2: Doffing (Removing) Personal Protective Equipment
  • Gloves: Remove your gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands.

  • Goggles/Face Shield: Remove your goggles or face shield by handling the strap or headband, avoiding contact with the front.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it inside out, keeping the contaminated surface away from your body.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: A Responsible End-of-Life for Your Reagents

Proper disposal is not just a regulatory requirement; it is a cornerstone of environmental stewardship and laboratory safety.

  • Waste Segregation: Collect all waste contaminated with this compound in a designated, clearly labeled, and leak-proof container for halogenated organic waste.[8] Do not mix this waste with other streams, particularly acids, bases, or oxidizers.[8]

  • Container Management:

    • Keep the waste container closed when not in use.

    • Do not fill the container beyond 90% capacity to allow for expansion.[8]

    • Store the waste container in a designated satellite accumulation area with secondary containment.[8]

  • Final Disposal: The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed professional waste disposal service.[8][9] Under no circumstances should this chemical be disposed of down the drain. [8][9]

Spill Management: Preparedness is Key

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.[8]

  • Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Secure: If it is safe to do so, prevent the spill from spreading.

  • Clean-up (if trained):

    • Wear appropriate PPE, including respiratory protection if necessary.[9]

    • Contain the spill using an inert absorbent material like sand or vermiculite.[8][9]

    • Carefully collect the absorbed material and place it in a designated hazardous waste container.[9]

    • Clean the spill area with an appropriate solvent, followed by soap and water.[9]

By adhering to these protocols, you are not just ensuring your personal safety; you are contributing to a safer research environment for everyone.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. National Center for Biotechnology Information.
  • University of British Columbia. (2021). Personal Protective Equipment.
  • Massachusetts Institute of Technology. (2006). Safety Topic – Personal Protective Equipment.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Oakwood Chemical. (n.d.). This compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.